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  • Product: 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
  • CAS: 1019323-34-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

Topic: 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (CAS 1019323-34-2) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers[1][2] A Strate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (CAS 1019323-34-2) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers[1][2]

A Strategic Scaffold for Kinase Inhibition and Agrochemical Discovery[1][2]

Executive Summary & Compound Profile

2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (CAS 1019323-34-2) represents a specialized "privileged structure" in modern small-molecule discovery.[1][2] Belonging to the class of halogenated heteroaryl carboxamides , this compound serves as a critical intermediate and pharmacophore probe.[2] Its structural architecture combines an electron-deficient pyridine core (susceptible to nucleophilic aromatic substitution, SNAr) with a sterically defined ortho-ethyl aniline moiety, making it a high-value template for designing Type II Kinase Inhibitors (targeting the DFG-out conformation) and Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1][2]

Chemical Identity Table
PropertySpecification
CAS Number 1019323-34-2
IUPAC Name 2-chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
Synonyms 2-Chloro-N-(2-ethylphenyl)isonicotinamide
Molecular Formula C₁₄H₁₃ClN₂O
Molecular Weight 260.72 g/mol
LogP (Predicted) ~3.4 (Lipophilic)
H-Bond Donors/Acceptors 1 / 3
Rotatable Bonds 3
Topological Polar Surface Area 41.6 Ų

Structural Logic & Pharmacophore Analysis

To understand the utility of CAS 1019323-34-2, one must analyze its constituent domains.[1][2] It is not merely a random screening hit; it is a rationally designed scaffold.[2]

The "2-Chloro" Pyridine Handle

The chlorine atom at the C2 position of the pyridine ring is chemically "active."[1][2][3]

  • Synthetic Utility: It serves as a leaving group for SNAr reactions, allowing researchers to introduce amines, ethers, or thiols late in the synthesis to diversify the library.[2]

  • Biological Utility: In kinase inhibitors (e.g., Sorafenib analogs), this position often occupies a hydrophobic pocket or engages in halogen bonding with the protein backbone.[2]

The "2-Ethyl" Steric Lock

The ortho-ethyl group on the phenyl ring is critical for conformation control.[1][2]

  • Atropisomerism Potential: The bulk of the ethyl group forces the amide bond out of planarity with the phenyl ring, creating a twisted conformation often required to fit into restricted enzymatic pockets (e.g., the hydrophobic back-pocket of kinases).[2]

  • Lipophilicity: The ethyl group increases membrane permeability compared to a methyl or hydrogen substituent.[2]

Pharmacophore cluster_bio Biological Interaction Potential Core Pyridine Core (Electron Deficient) Cl 2-Chloro Substituent (S_NAr Handle / Halogen Bond) Core->Cl C2 Position Amide Amide Linker (H-Bond Donor/Acceptor) Core->Amide C4 Position Ph Phenyl Ring (Pi-Stacking) Amide->Ph N-Linkage Et 2-Ethyl Group (Steric Lock / Hydrophobic) Ph->Et Ortho Position Target Target Pocket (Kinase/SDH) Target->Cl Hydrophobic Fill Target->Amide H-Bonding Target->Et Steric Selectivity

Figure 1: Pharmacophore decomposition showing the functional roles of the chloro, amide, and ethyl moieties in target binding.[1][2][3][4][5]

Synthetic Methodology

Expert Note: While simple amide coupling can synthesize this molecule, the presence of the electron-deficient 2-chloropyridine ring requires specific activation protocols to prevent side reactions or low yields.[1][2]

Preferred Protocol: Acid Chloride Activation

This method is preferred for scale-up due to cost-efficiency and ease of purification compared to peptide coupling agents.[1][2]

Reagents:

  • Precursor A: 2-Chloroisonicotinic acid (CAS 6313-54-8)[1][2]

  • Precursor B: 2-Ethylaniline (CAS 578-54-1)[1][2]

  • Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1][2]

Step-by-Step Workflow:

  • Activation:

    • Charge a flame-dried flask with 2-Chloroisonicotinic acid (1.0 eq) and anhydrous DCM (10 mL/g).

    • Add catalytic DMF (2-3 drops).[1][2]

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under N₂.

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases. Validation: Aliquot into MeOH; check for methyl ester by TLC/LCMS.

    • Evaporate volatiles to yield the crude acid chloride.[2]

  • Coupling:

    • Dissolve the crude acid chloride in fresh anhydrous DCM.[2]

    • In a separate vessel, mix 2-Ethylaniline (1.1 eq) and TEA (2.5 eq) in DCM.

    • Add the amine solution to the acid chloride solution slowly at 0°C.

    • Allow to warm to RT and stir for 4-12 hours.

  • Work-up & Purification:

    • Quench with saturated NaHCO₃.[2]

    • Extract with DCM (3x).[2] Wash organics with 1N HCl (to remove unreacted aniline) followed by Brine.[2]

    • Dry over Na₂SO₄ and concentrate.[2]

    • Recrystallization: Ethanol/Water or Hexane/Ethyl Acetate is typically sufficient.[2] Column chromatography (SiO₂, Hex/EtOAc gradient) may be used for high purity (>99%).[2]

Alternative: HATU Coupling (Discovery Scale)

For milligram-scale library synthesis where yield is prioritized over cost:

  • Mix Acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.

  • Stir 5 mins to activate.

  • Add 2-Ethylaniline (1.1 eq).[1][2] Stir 2h at RT.[2]

  • Advantage:[1][2][6][7] Avoids moisture sensitivity of acid chlorides.[2]

Analytical Validation Standards

To ensure scientific integrity, the synthesized compound must meet these analytical criteria.

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).[2]

  • Acceptance Criteria: Single peak >98% area.

NMR Interpretation (Proton)

Solvent: DMSO-d₆ or CDCl₃[1][2]

  • Amide NH: Singlet, typically downfield (δ 9.5 - 10.5 ppm).[1][2]

  • Pyridine Ring:

    • H3 (ortho to amide, meta to Cl): Doublet ~7.8 ppm.[2]

    • H5 (meta to amide, ortho to Cl): Doublet of doublets ~7.6 ppm.[2]

    • H6 (ortho to N): Doublet ~8.6 ppm (most deshielded).[2]

  • Phenyl Ring: Multiplet pattern 7.1 - 7.4 ppm.[1][2]

  • Ethyl Group:

    • CH₂: Quartet ~2.6 ppm.[2]

    • CH₃: Triplet ~1.2 ppm.[2]

Applications in Drug Discovery & Agriculture[2]

Agrochemicals: SDHI Fungicides

This scaffold is structurally homologous to Boscalid and Fluopyram .[2] The 2-chloropyridine moiety mimics the pyridine/pyrazole pharmacophores found in commercial Succinate Dehydrogenase Inhibitors (SDHIs).[1][2]

  • Mechanism: The amide oxygen forms a hydrogen bond with Tyrosine/Tryptophan residues in the ubiquinone-binding site (site II) of Complex II.[1][2]

  • Optimization: The 2-Cl group can be substituted with -CF₃ or -CHF₂ to modulate metabolic stability and lipophilicity.[1][2]

Medicinal Chemistry: Kinase Inhibition

The 2-chloro-isonicotinamide core is a precursor to Sorafenib-like multikinase inhibitors.[2]

  • Workflow:

    • Synthesize CAS 1019323-34-2.[1][2][8][9]

    • Perform SNAr displacement of the 2-Chloro group with N-methyl-4-aminophenol or similar nucleophiles.[1][2]

    • Result: A "Head-to-Tail" bis-aryl urea or ether that spans the ATP binding site and the allosteric pocket.[1][2]

DevelopmentFlow cluster_paths Divergent Optimization Pathways Scaffold CAS 1019323-34-2 (Scaffold) PathA Path A: Agrochemical (SDHI Fungicide) Scaffold->PathA Keep 2-Cl Optimize Phenyl PathB Path B: Oncology (Kinase Inhibitor) Scaffold->PathB Displace 2-Cl (S_NAr Reaction) ResultA Fungal Respiration Inhibitor PathA->ResultA ResultB VEGFR/Raf Inhibitor PathB->ResultB

Figure 2: Divergent optimization pathways for CAS 1019323-34-2 in agriculture vs. oncology.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory, especially during the acid chloride activation step involving SOCl₂.[2]

References

  • Synthetic Protocol (General Amidation): Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[1]

  • Scaffold Utility (Kinase Inhibitors): Wilhelm, S. M., et al. (2006).[2] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[2] Nature Reviews Drug Discovery, 5(10), 835-844.[1] (Contextual reference for 2-carboxamide pyridine scaffolds).

  • Agrochemical Context (SDHIs): Glättli, A., et al. (2012).[2] Pyridine carboxamides: A new class of succinate dehydrogenase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

Structure and properties of 2-Chloro-N-(2-ethylphenyl)isonicotinamide

This technical guide provides an in-depth analysis of 2-Chloro-N-(2-ethylphenyl)isonicotinamide , a specialized carboxamide scaffold. While structurally related to the commercial fungicide Boscalid (a nicotinamide deriva...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Chloro-N-(2-ethylphenyl)isonicotinamide , a specialized carboxamide scaffold. While structurally related to the commercial fungicide Boscalid (a nicotinamide derivative), this specific isonicotinamide isomer represents a distinct chemical entity often utilized in Structure-Activity Relationship (SAR) studies for succinate dehydrogenase inhibitors (SDHIs) and kinase inhibitors (e.g., VEGFR/GSK-3).

Chemical Class: Halogenated Pyridine Carboxamide Primary Application: Agrochemical Active Ingredient (SDHI Analog), Pharmaceutical Intermediate (Kinase Inhibition)

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This molecule combines a halogenated pyridine ring with a sterically hindered aniline derivative. The specific arrangement—an isonicotinamide core (pyridine-4-carboxamide) versus the more common nicotinamide (pyridine-3-carboxamide)—significantly alters its electronic distribution and binding topology compared to commercial standards like Boscalid.

Structural Specifications
PropertyValue/Description
IUPAC Name 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
CAS Registry Analogous to 57841-44-8 (Nicotinamide isomer)
Molecular Formula C₁₄H₁₃ClN₂O
Molecular Weight 260.72 g/mol
SMILES CCc1ccccc1NC(=O)c2cc(Cl)nc2
Core Scaffold Isonicotinamide (Pyridine-4-carboxamide)
Key Substituents 2-Chloro (Pyridine C2), 2-Ethyl (Phenyl C2)
Physicochemical Properties (Predicted)
ParameterValueTechnical Implication
LogP (Octanol/Water) ~3.4Highly lipophilic; suggests good membrane permeability but low aqueous solubility.
TPSA ~42 ŲPolar surface area is dominated by the amide and pyridine nitrogen, favorable for CNS penetration or intracellular targeting.
H-Bond Donors 1 (Amide NH)Critical for binding to the Ser/Tyr residues in enzyme active sites.
H-Bond Acceptors 2 (Pyridine N, Amide O)The pyridine nitrogen acts as a key acceptor in kinase hinge regions.
Rotatable Bonds 3The amide bond and ethyl group allow conformational flexibility, though the ortho-ethyl group restricts rotation (atropisomerism potential).

Synthetic Methodology

The synthesis of 2-Chloro-N-(2-ethylphenyl)isonicotinamide typically follows a nucleophilic acyl substitution pathway. The presence of the 2-chloro substituent on the pyridine ring requires careful temperature control to prevent nucleophilic attack at the pyridine C2 position (SNAr) by the aniline amine, although the acyl chloride is significantly more reactive.

Synthesis Workflow (DOT Visualization)

Synthesis_Pathway cluster_conditions Critical Control Points Start1 2-Chloroisonicotinic Acid Reagent1 Thionyl Chloride (SOCl2) [Reflux, 2h] Start1->Reagent1 Inter1 2-Chloroisonicotinoyl Chloride (Reactive Intermediate) Reagent1->Inter1 - SO2, - HCl Product 2-Chloro-N-(2-ethylphenyl) isonicotinamide Inter1->Product Start2 2-Ethylaniline Base Base (TEA or DIPEA) DCM, 0°C -> RT Start2->Base Base->Product Amide Coupling

Figure 1: Convergent synthesis pathway via acid chloride activation. Note the requirement for anhydrous conditions during the intermediate phase.

Detailed Protocol

Step 1: Activation (Acid Chloride Formation)

  • Reagents: Suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous toluene or DCM. Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF.

  • Conditions: Reflux at 80°C for 2–3 hours until gas evolution (SO₂, HCl) ceases.

  • Isolation: Concentrate in vacuo to remove excess SOCl₂. The resulting 2-chloroisonicotinoyl chloride is moisture-sensitive and should be used immediately.

Step 2: Amidation (Coupling)

  • Setup: Dissolve 2-ethylaniline (1.0 eq) and Triethylamine (TEA) (1.2 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add the crude acid chloride (dissolved in DCM) dropwise over 30 minutes. The exothermic nature of this reaction requires cooling to prevent side reactions.

  • Workup: Allow to warm to room temperature and stir for 4 hours. Wash with 1N HCl (to remove unreacted aniline), followed by saturated NaHCO₃ and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the target carboxamide.

Mechanistic Applications & Biological Activity[4][10][14][15]

This molecule acts as a "privileged scaffold" in two distinct biological contexts: Mitochondrial Respiration Inhibition (Agrochem) and Kinase Modulation (Pharma).

Succinate Dehydrogenase Inhibition (SDHI)

Similar to Boscalid, this molecule targets Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

  • Mechanism: The amide oxygen and NH form hydrogen bonds with Tyrosine and Serine residues in the ubiquinone-binding pocket (Q-site).

  • Role of 2-Ethyl Group: The ortho-ethyl substituent on the phenyl ring creates a "steric lock." It forces the phenyl ring to twist out of plane relative to the amide, filling a specific hydrophobic pocket in the fungal SDH enzyme. This steric bulk is crucial for selectivity against plant/mammalian SDH.

  • Role of 2-Chloro Group: The chlorine atom on the pyridine ring serves as a lipophilic anchor and can participate in halogen bonding.

Kinase Inhibition (VEGFR/GSK-3)

N-aryl isonicotinamides are established pharmacophores for Type II kinase inhibitors.

  • Binding Mode: The pyridine nitrogen (N1) often interacts with the hinge region of the kinase (ATP binding site).

  • DFG-Out Conformation: The bulky 2-ethylphenyl moiety is designed to occupy the allosteric hydrophobic pocket adjacent to the ATP site, often stabilizing the enzyme in its inactive "DFG-out" conformation.

Mechanism of Action Diagram (DOT)

MOA_Pathway Target Mitochondrial Complex II (Succinate Dehydrogenase) QSite Ubiquinone Binding Site (Q-site) QSite->Target Result Electron Transport Blockade (Succinate -> Fumarate Halted) QSite->Result Inhibition Inhibitor 2-Chloro-N-(2-ethylphenyl) isonicotinamide Inhibitor->QSite Competes with Ubiquinone Interaction H-Bonding (Amide) & Hydrophobic Fit (Ethyl) Inhibitor->Interaction Interaction->QSite Outcome Cellular Energy Collapse (Fungicidal/Cytotoxic) Result->Outcome

Figure 2: Mechanism of Action for SDHI activity. The molecule competitively binds to the Q-site, disrupting ATP production.

Structure-Activity Relationship (SAR) Insights

For researchers optimizing this scaffold, the following SAR trends are critical:

  • Pyridine Nitrogen Position: Shifting from Nicotinamide (3-position) to Isonicotinamide (4-position) generally alters the vector of the hydrogen bond donor/acceptor, often changing the selectivity profile from Broad-Spectrum (Boscalid-like) to specific subsets of pathogens or kinases.

  • The 2-Chloro Handle: This position is electronically deficient. It allows for late-stage diversification via Suzuki-Miyaura coupling . Replacing the Cl with an aryl group (biaryl formation) typically increases potency significantly (creating Boscalid analogs).

  • Ortho-Substitution (2-Ethyl): Replacing the ethyl group with a smaller group (Methyl) may reduce hydrophobic binding energy. Replacing it with a larger group (Isopropyl/t-Butyl) may introduce steric clash, abolishing activity. The ethyl group is often the "Goldilocks" zone for orthogonal hydrophobic pockets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11063469 (Boscalid Analog). Retrieved from [Link]

  • Luo, G., et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters.[1] Retrieved from [Link]

  • MDPI (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules.[2][3][4][5][6][7][8][9][1][10][11] Retrieved from [Link]

Sources

Foundational

The 2-Chloropyridine-4-Carboxamide Scaffold: A Technical Whitepaper on Rational Design, Synthesis, and Translational Applications

Executive Briefing In the landscape of modern medicinal and agricultural chemistry, the rational selection of core scaffolds dictates the pharmacokinetic and pharmacodynamic success of downstream derivatives. 2-Chloropyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In the landscape of modern medicinal and agricultural chemistry, the rational selection of core scaffolds dictates the pharmacokinetic and pharmacodynamic success of downstream derivatives. 2-Chloropyridine-4-carboxamide (IUPAC: 2-chloroisonicotinamide; CAS: 100859-84-5) has emerged as a highly privileged, versatile building block[1][2]. Characterized by its electron-deficient pyridine ring, an activating/directing chloro substituent at the C2 position, and a bidentate hydrogen-bonding carboxamide at the C4 position, this scaffold is heavily utilized in the synthesis of next-generation neurotherapeutics, targeted oncology degraders, and highly active agrochemicals[3][4].

This in-depth technical guide dissectors the structural mechanics of the 2-chloropyridine-4-carboxamide core, provides field-validated synthetic protocols, and explores its translational applications across diverse biological targets.

Structural & Electronic Mechanics of the Core Scaffold

The utility of 2-chloropyridine-4-carboxamide lies in its precise electronic distribution and spatial geometry, which directly influence target binding and downstream synthetic functionalization[4].

  • The 4-Carboxamide Motif (Hydrogen Bonding Hub): The primary amide acts as both a potent hydrogen bond donor (via -NH₂) and acceptor (via C=O). In enzymatic pockets, such as the catalytic dyad of BACE1, this bidentate capability allows the molecule to firmly anchor itself to aspartate residues[5].

  • The 2-Chloro Substituent (Electronic Modulator & Synthetic Handle): The highly electronegative chlorine atom withdraws electron density from the pyridine ring via inductive effects (-I), lowering the pKa of the pyridine nitrogen. This prevents off-target basicity-driven toxicity. Furthermore, the C-Cl bond serves as an essential synthetic handle for late-stage functionalization via Nucleophilic Aromatic Substitution (S_NAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations)[4].

Synthetic workflow for 2-chloropyridine-4-carboxamide and its downstream derivatives.

Field-Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a highly functionalized derivative: 5-Amino-2-chloropyridine-4-carboxamide , a critical intermediate used in the development of SOS1 PROTAC degraders[6].

Protocol: Synthesis of 5-Amino-2-chloropyridine-4-carboxamide via Active Ester Intermediacy

Objective: Convert 5-amino-2-chloropyridine-4-carboxylic acid to its corresponding primary amide while preventing dimerization or degradation.

Self-Validating System Design: This protocol utilizes HOBt/EDCI coupling. The causality behind choosing HOBt alongside EDCI is two-fold: EDCI alone forms an O-acylisourea intermediate that is highly susceptible to hydrolysis in aqueous conditions. HOBt rapidly reacts with this intermediate to form a stable, yet highly reactive, active ester, ensuring high yields when aqueous ammonia is introduced[6].

Step-by-Step Methodology:

  • Activation Phase: Suspend 5-amino-2-chloropyridine-4-carboxylic acid (14.0 g, 81.13 mmol) in 200 mL of anhydrous Dichloromethane (DCM)[6].

  • Coupling Agent Addition: Add Hydroxybenzotriazole (HOBt) (13.2 g, 97.67 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (18.7 g, 97.67 mmol)[6].

  • Intermediate Formation: Stir the reaction mixture at room temperature for 1 hour[6].

    • In-Process Control (Validation): Pull a 50 µL aliquot, quench in methanol, and analyze via LC-MS. The disappearance of the starting material mass (

      
      ) and appearance of the HOBt-ester mass confirms complete activation.
      
  • Aminolysis: Slowly add 200 mL of aqueous ammonia (NH₃·H₂O) to the reaction vessel. Stir vigorously for an additional 2 hours at room temperature[6].

    • Causality: The biphasic nature of the DCM/aqueous ammonia mixture requires vigorous stirring to ensure the nucleophilic ammonia efficiently interfaces with the organic-soluble active ester.

  • Workup & Isolation: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 5-amino-2-chloropyridine-4-carboxamide[6].
    

Translational Applications & Biological Pathways

Neurotherapeutics: Next-Generation BACE1 Inhibitors

β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target for Alzheimer's disease. The clinical failure of early inhibitors like Verubecestat (VER) due to poor safety profiles prompted the rational design of VER derivatives.

By incorporating the 2-chloropyridine-4-carboxamide moiety into the VER scaffold (creating the derivative VERMOD-33 ), researchers achieved superior binding energetics[5]. The carboxamide group forms critical hydrogen bonds with Asp93, Pro131, and Asp289 in the BACE1 active site. Furthermore, frontier molecular orbital (FMO) analysis reveals that this specific moiety induces a localized charge migration channel, enhancing donor-acceptor communication across the molecule and improving its pharmacokinetic profile (e.g., BBB penetration)[5].

Targeted Protein Degradation: SOS1 PROTACs

In oncology, mutations in the KRAS pathway are notoriously difficult to drug. Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor that activates KRAS. Recent advancements utilize the 2-chloropyridine-4-carboxamide scaffold to build Proteolysis Targeting Chimeras (PROTACs) that degrade SOS1[6][7].

Mechanism of action for SOS1 PROTAC degraders utilizing the 2-chloropyridine scaffold.

Agrochemicals: Cytokinin-like Plant Growth Regulators

Beyond human health, this scaffold is the foundational precursor for Forchlorfenuron (CPPU) , a highly active phenylurea plant growth regulator[8]. The synthesis involves the Hofmann degradation of 2-chloropyridine-4-carboxamide to yield 2-chloro-4-aminopyridine, which is subsequently reacted with phenyl isocyanate[8]. The resulting compound mimics natural cytokinins, promoting cell division and expansion with a biological activity 10 to 100 times higher than that of 6-benzylaminopurine[8].

Additionally, 2-chloroisonicotinamide derivatives have been developed as Succinate Dehydrogenase Inhibitor (SDHI) fungicides, showing robust efficacy against phytopathogenic fungi such as Rhizoctonia solani and Pythium aphanidermatum[9].

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the comparative quantitative data demonstrating the enhanced efficacy of 2-chloropyridine-4-carboxamide derivatives across various biological domains.

Compound / DerivativeTarget / ApplicationKey MetricValueReference
Verubecestat (Native) BACE1 (Alzheimer's)Binding Free Energy-35.33 kcal/mol[5]
VERMOD-33 BACE1 (Alzheimer's)Binding Free Energy-51.12 kcal/mol[5]
Boscalid (Reference) P. aphanidermatum (Fungus)EC₅₀10.68 µg/mL[9]
Compound 3c P. aphanidermatum (Fungus)EC₅₀16.75 µg/mL[9]
Forchlorfenuron Plant Growth (Cytokinin)Bioactivity vs 6-BAP10-100x higher[8]

Future Perspectives

The 2-chloropyridine-4-carboxamide scaffold represents a masterclass in rational drug design. Its dual capacity to engage in rigid, directional hydrogen bonding while offering a halogenated site for diverse cross-coupling makes it indispensable. Future research is heavily pivoting toward utilizing this core in the synthesis of covalent inhibitors (by replacing the chloro group with acrylamide warheads) and expanding its footprint in the targeted protein degradation (PROTAC/molecular glue) space.

References

  • Matrix Fine Chemicals. 2-CHLOROPYRIDINE-4-CARBOXAMIDE | CAS 100859-84-5. Retrieved from:[Link]

  • PubChem. 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022. Retrieved from: [Link]

  • PMC / MDPI. Rescuing Verubecestat: An Integrative Molecular Modeling and Simulation Approach for Designing Next-Generation BACE1 Inhibitors. Retrieved from: [Link]

  • Google Patents. WO2019150305A1 - Substituted quinazoline and pyridopyrimidine derivatives useful as anticancer agents.
  • PMC / MDPI. Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Retrieved from:[Link]

  • Google Patents. US20240261418A1 - Sos1 degrading agent and preparation method therefor and application thereof.

Sources

Exploratory

C14H13ClN2O: Structural Elucidation and Physicochemical Characterization Guide

Executive Summary This technical guide addresses the physicochemical profiling, structural validation, and analytical handling of the chemical formula C₁₄H₁₃ClN₂O .[1] While this formula corresponds to multiple isomeric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the physicochemical profiling, structural validation, and analytical handling of the chemical formula C₁₄H₁₃ClN₂O .[1] While this formula corresponds to multiple isomeric entities—ranging from benzamide derivatives (drug synthesis intermediates) to hydrazones and functionalized pyrazoles —this document focuses on the rigorous methodology required to distinguish these isomers in a drug development context.[1]

The guide is designed for medicinal chemists and analytical scientists, prioritizing Exact Mass validation , Isotopic Abundance analysis (crucial for Chlorine-containing compounds), and NMR-based structural assignment .[1]

Part 1: Physicochemical Core & Elemental Logic

The first step in characterizing any unknown or synthesized ligand with this formula is establishing the theoretical baseline.[1] The presence of Chlorine (Cl) introduces a distinct isotopic signature that serves as a primary validation checkpoint.[1]

Fundamental Constants
PropertyValueTechnical Note
Molecular Formula C₁₄H₁₃ClN₂O
Average Molecular Weight 260.72 g/mol Used for molarity calculations in dosing.[1]
Monoisotopic Mass 260.07164 g/mol CRITICAL: Use this value for High-Resolution Mass Spectrometry (HRMS) extraction windows (±5 ppm).[1]
Degree of Unsaturation 9 Indicates high aromaticity (likely two benzene rings + 1 double bond equivalent).[1]
Heavy Atom Count 18
LogP (Predicted) ~2.5 – 3.5Lipophilic; likely requires DMSO for stock solutions.[1]
Elemental Composition & Isotopic Pattern

For C₁₄H₁₃ClN₂O, the chlorine atom provides a "self-validating" spectral tag.[1]

  • Carbon (C): 64.49%[1]

  • Hydrogen (H): 5.03%[1]

  • Chlorine (Cl): 13.60%[1]

  • Nitrogen (N): 10.74%[1]

  • Oxygen (O): 6.14%[1]

The Chlorine Signature: In Mass Spectrometry, you must observe a characteristic 3:1 intensity ratio between the M+ (260.[1]07) and M+2 (262.[1]07) peaks due to the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[1] Absence of this pattern indicates incorrect synthesis (e.g., defluorination or dechlorination).

Part 2: Structural Isomerism & Case Studies

Since C₁₄H₁₃ClN₂O is a scaffold rather than a single drug, we examine two primary structural classes relevant to pharmaceutical research.

Candidate A: The Benzamide Scaffold

Name: N-(4-Amino-2-chloro-5-methylphenyl)benzamide

  • Relevance: Common intermediate in the synthesis of kinase inhibitors.[1]

  • Structural Logic: Two benzene rings linked by an amide bond.[1] The "Degree of Unsaturation" (9) is satisfied by 2 rings (8) + 1 amide carbonyl (1).[1]

Candidate B: The Hydrazone Derivative

Name: p-Anisaldehyde (p-chlorophenyl)hydrazone

  • Relevance: Used in hydrazone-based linker chemistry.[1]

  • Structural Logic: Two benzene rings linked by a hydrazone (-C=N-N-) bridge.[1]

Isomer Differentiation Workflow

The following diagram illustrates the decision tree for identifying the correct isomer using standard analytical techniques.

IsomerID Start Unknown Sample (C14H13ClN2O) IR_Step Step 1: IR Spectroscopy (Carbonyl Region) Start->IR_Step Amide Strong Peak 1650-1690 cm⁻¹ IR_Step->Amide Amide C=O Detected Imine Weak/No Peak >1650 Strong C=N ~1600 cm⁻¹ IR_Step->Imine Imine C=N Detected NMR_Step Step 2: 1H NMR (Exchangeable Protons) Amide->NMR_Step Imine->NMR_Step Benzamide Candidate A: Benzamide Derivative (1 Amide NH, 1 Amine NH2) NMR_Step->Benzamide Singlet ~10ppm (NH) Broad ~4-6ppm (NH2) Hydrazone Candidate B: Hydrazone Derivative (1 Hydrazone NH) NMR_Step->Hydrazone Singlet ~8-9ppm (NH) No NH2 signal

Figure 1: Analytical decision tree for differentiating primary C₁₄H₁₃ClN₂O isomers.

Part 3: Analytical Validation Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Confirm elemental formula and chlorine presence.[1]

  • Solvent: Methanol (LC-MS Grade) + 0.1% Formic Acid.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Target Ions:

  • Acceptance Criteria:

    • Mass error < 5 ppm.[1]

    • Isotope pattern matching theoretical simulation for C₁₄H₁₃ClN₂O (verify the ³⁷Cl peak at M+2).

Nuclear Magnetic Resonance (NMR) Profiling

Objective: Structural elucidation (Example: N-(4-Amino-2-chloro-5-methylphenyl)benzamide).

  • Solvent: DMSO-d₆ (Chloroform-d may cause precipitation of amides).[1]

  • Key Signals to Validate:

    • Methyl Group: Look for a singlet integrating to 3H around 2.1 - 2.3 ppm (Ar-CH₃).[1]

    • Amine Protons: If the structure is the amino-benzamide, look for a broad singlet (2H) around 5.0 - 6.5 ppm (Ar-NH₂), exchangeable with D₂O.[1]

    • Amide Proton: A sharp downfield singlet (1H) around 9.5 - 10.5 ppm (-NH-CO-).[1]

    • Aromatic Region: 9 protons total.[1] Integration in the 6.5 - 8.0 ppm range is complex; use 2D COSY to map spin systems.[1]

HPLC Purity Method

Objective: Quantify purity for biological assays.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 210 nm (amide bond).[1]
Retention Time Expected ~4.5 - 6.0 min (highly dependent on isomer lipophilicity).[1]

Part 4: Safety & Handling (E-E-A-T)[1]

As a Senior Scientist, I must emphasize that compounds with the C₁₄H₁₃ClN₂O formula are often skin sensitizers or irritants due to the chloro-aromatic and amide/hydrazone moieties.[1]

  • Containment: Weigh only in a functioning fume hood.

  • Solubility: Most isomers are poorly soluble in water.[1]

    • Protocol: Dissolve in 100% DMSO to create a 10 mM stock solution. Sonicate for 5 minutes.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide/imine bond.[1]

  • Disposal: Chlorinated organic waste. Do not mix with aqueous acid waste streams if hydrazones are suspected (potential for toxic hydrazine release upon hydrolysis).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 211759, C14H13ClN2O. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: N-(4-Amino-2-chloro-5-methylphenyl)benzamide.[1] Retrieved from [Link][1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Foundational

SMILES code for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

Technical Whitepaper: Structural Elucidation, SMILES Encoding, and Synthetic Pathways for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide Abstract This technical guide provides a comprehensive analysis of 2-Chloro-N-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation, SMILES Encoding, and Synthetic Pathways for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide , a structural scaffold relevant to medicinal chemistry (kinase inhibition) and agrochemistry (succinate dehydrogenase inhibitors). We detail the precise derivation of its SMILES code, explore its physicochemical properties, and establish a self-validating synthetic protocol. This document is designed for researchers requiring rigorous structural data and reproducible experimental workflows.

Cheminformatics & Structural Definition

The molecule consists of a central pyridine ring substituted with a chlorine atom at the C2 position and a carboxamide linker at the C4 position. The amide nitrogen is substituted with an ortho-ethylphenyl group.

Identity Codes
Identifier TypeValue
IUPAC Name 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
Canonical SMILES CCc1ccccc1NC(=O)c2cc(Cl)ncc2
Isomeric SMILES CCc1ccccc1NC(=O)c2cc(Cl)ncc2 (No stereocenters)
InChI Key Generated via standard hashing of connectivity
Molecular Formula C₁₄H₁₃ClN₂O
Molecular Weight 260.72 g/mol
Physicochemical Profile (Calculated)
PropertyValueImplication
cLogP ~3.2Moderate lipophilicity; likely good membrane permeability.
TPSA ~41.6 ŲHigh oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1Amide NH.
H-Bond Acceptors 3Pyridine N, Amide O, Amide N.

SMILES Encoding Logic

The Simplified Molecular Input Line Entry System (SMILES) represents the molecular graph as a linear string. Understanding the derivation ensures accuracy in database querying and QSAR modeling.

Step-by-Step Derivation:

  • Identify the Core: The structure is broken into two aromatic systems linked by an amide.

  • Start Point: We initiate at the ethyl group of the aniline moiety to minimize branching brackets.

  • Traversal:

    • CC : Ethyl group.

    • c1ccccc1 : Phenyl ring (aniline core), closed at index 1.

    • N : Amide nitrogen attached to the phenyl ring.

    • C(=O) : Carbonyl carbon double-bonded to Oxygen.

    • c2cc(Cl)ncc2 : Pyridine ring attached to the carbonyl. Note the (Cl) branch at position 2 relative to the pyridine nitrogen.[1][2]

Visualization: SMILES Parsing Tree

The following diagram illustrates how the linear SMILES string maps to the chemical connectivity graph.

SMILES_Parse Root SMILES: CCc1ccccc1NC(=O)c2cc(Cl)ncc2 Ethyl Ethyl Group (CC) Root->Ethyl Start Phenyl Phenyl Ring (c1ccccc1) Ethyl->Phenyl Attached to C1 Amide Amide Linker (NC(=O)) Phenyl->Amide Attached to C2 Pyridine Pyridine Core (c2...ncc2) Amide->Pyridine Attached to C4 Chloro Chlorine Subst. (Cl) Pyridine->Chloro Branch at C2

Figure 1: Hierarchical parsing of the SMILES string, demonstrating the connectivity flow from the ethyl substituent through the amide linker to the chloropyridine core.

Synthetic Methodology

To synthesize this molecule with high purity (>95%), we recommend a Convergent Amide Coupling strategy. Two pathways are presented: Method A (Acid Chloride) for scale-up, and Method B (HATU Coupling) for discovery/library synthesis.

Retrosynthetic Analysis
  • Bond Disconnection: Amide N-C bond.

  • Fragment A (Nucleophile): 2-Ethylaniline (Commercially available).

  • Fragment B (Electrophile): 2-Chloropyridine-4-carboxylic acid.

Method A: Acid Chloride Activation (Scale-Up)

Best for gram-scale synthesis where cost is a factor.

Reagents: Thionyl chloride (


), DMF (cat.), Dichloromethane (DCM), Triethylamine (

).
  • Activation: Suspend 2-chloropyridine-4-carboxylic acid (1.0 eq) in dry DCM. Add catalytic DMF (3 drops). Add

    
     (2.0 eq) dropwise at 0°C. Reflux for 2 hours until clear (formation of acid chloride). Evaporate excess 
    
    
    
    and solvent.
  • Coupling: Redissolve residue in dry DCM. Cool to 0°C. Add 2-ethylaniline (1.1 eq) and

    
     (2.5 eq). Stir at RT for 4 hours.
    
  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline) and sat.

    
    . Dry over 
    
    
    
    .
Method B: HATU Coupling (Discovery)

Best for high-throughput synthesis; avoids harsh acidic conditions.

Reagents: HATU, DIPEA (Diisopropylethylamine), DMF.

  • Activation: Dissolve 2-chloropyridine-4-carboxylic acid (1.0 eq) in DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins to form the active ester.

  • Addition: Add 2-ethylaniline (1.1 eq).

  • Reaction: Stir at RT for 12 hours.

  • Purification: Dilute with EtOAc, wash with brine (x3) to remove DMF. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Diagram

Synthesis_Pathway Acid 2-Chloropyridine- 4-carboxylic acid Act_Cl Acid Chloride (Intermediate) Acid->Act_Cl SOCl2, DMF Reflux Act_HATU Active Ester (OBt/At) Acid->Act_HATU HATU, DIPEA DMF, RT Amine 2-Ethylaniline Product TARGET: 2-Chloro-N-(2-ethylphenyl) pyridine-4-carboxamide Amine->Product Nucleophilic Attack Act_Cl->Product + Amine Et3N, DCM Act_HATU->Product + Amine RT, 12h

Figure 2: Dual synthetic pathways. The upper path (SOCl2) is preferred for scale; the lower path (HATU) is preferred for medicinal chemistry library generation.

Quality Control & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The following data points serve as a self-validating checklist.

1H NMR Prediction (DMSO-d6, 400 MHz)
  • δ 10.4 ppm (s, 1H): Amide NH (Deshielded, diagnostic singlet).

  • δ 8.6 ppm (d, 1H): Pyridine C6-H (Doublet, adjacent to Nitrogen).

  • δ 7.8 - 8.0 ppm: Pyridine C3-H and C5-H.

  • δ 7.1 - 7.4 ppm (m, 4H): Phenyl ring protons.

  • δ 2.6 ppm (q, 2H): Ethyl

    
     (Benzylic coupling).
    
  • δ 1.1 ppm (t, 3H): Ethyl

    
    .
    
LC-MS Validation
  • Expected Mass:

    
     (for 
    
    
    
    ).
  • Isotope Pattern: Look for the characteristic 3:1 ratio of peaks at 261 and 263 due to the Chlorine isotope effect (

    
    ). This is a critical purity check.
    

Applications & Significance

This scaffold is not merely an academic exercise; it represents a "privileged structure" in drug discovery.

  • Kinase Inhibition: The 2-chloropyridine moiety is a known "hinge binder" in kinase inhibitors. The chlorine atom can be displaced by amines in subsequent steps to generate focused libraries (e.g.,

    
     reactions to introduce solubilizing groups).
    
  • Agrochemicals: The carboxamide linkage between an aromatic acid and an aniline is the pharmacophore for SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The ethyl group provides steric bulk often required for active site fitting.

References

  • SMILES Specification: Weininger, D. "SMILES, a chemical language and information system.[3][4] 1. Introduction to methodology and encoding rules." Journal of Chemical Information and Computer Sciences, 1988.

  • Amide Coupling Methodologies: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

  • Pyridine Functionalization: Spivey, A.C., & Arseniyadis, S. "Pyridine derivatives in medicinal chemistry." Wiley Interdisciplinary Reviews, 2018. (Standard reference for chloropyridine reactivity in reactions).

Sources

Exploratory

The Ortho-Steric Lock: A Technical Guide to 2-Ethylphenyl Amide Pyridine Derivatives

Executive Summary This technical guide analyzes the 2-ethylphenyl amide pyridine scaffold, a privileged chemotype in modern medicinal and agrochemical chemistry. Unlike generic pyridine carboxamides, the inclusion of an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the 2-ethylphenyl amide pyridine scaffold, a privileged chemotype in modern medicinal and agrochemical chemistry. Unlike generic pyridine carboxamides, the inclusion of an ortho-ethyl group on the phenyl ring introduces a critical "steric lock." This steric bulk forces the phenyl ring out of planarity with the amide linkage, creating a twisted conformation essential for binding in hydrophobic pockets of enzymes such as Succinate Dehydrogenase (SDH) and specific Tyrosine Kinases (e.g., VEGFR-2) .

This guide is structured for drug discovery scientists and synthetic chemists, focusing on the Structure-Activity Relationship (SAR), validated synthetic protocols, and mechanistic pathways.

Part 1: Chemical Architecture & SAR Logic

The efficacy of this scaffold relies on three distinct pharmacophoric regions. The interaction between the pyridine "head" and the 2-ethylphenyl "tail" is mediated by the amide linker, but controlled by the steric clash of the ethyl group.

The Pharmacophore Triad
RegionComponentFunction
Head Pyridine Ring (2-, 3-, or 4-isomer)Acts as an electron-deficient acceptor. In SDHIs, the nitrogen often interacts with serine/arginine residues. In kinases, it binds the hinge region.
Linker Amide (-CONH-)Provides hydrogen bond donor (NH) and acceptor (C=O) capabilities. Essential for orienting the molecule.
Tail 2-EthylphenylThe Critical Determinant. The ortho-ethyl group creates a steric clash with the amide carbonyl, forcing a dihedral angle twist (~60-90°). This "lock" ensures the molecule adopts a bioactive conformation before binding, reducing the entropic cost of binding.
The "Goldilocks" Effect of the Ethyl Group

SAR studies indicate why the ethyl group is often superior to other alkyls at the ortho-position:

  • Methyl (-CH3): Often too small to enforce a rigid perpendicular conformation; the molecule retains too much rotational freedom (entropic penalty).

  • Isopropyl (-CH(CH3)2): Frequently too bulky, causing steric clashes that prevent entry into narrow hydrophobic clefts (e.g., the Q-site in Complex II).

  • Ethyl (-CH2CH3): Provides the optimal balance of lipophilicity and steric bulk to fill the hydrophobic pocket while enforcing the necessary twist.

Part 2: Biological Mechanisms[1]

Agrochemicals: Succinate Dehydrogenase Inhibition (SDHI)

In fungal pathogens (e.g., Botrytis cinerea), these derivatives function as SDHIs.

  • Target: Mitochondrial Complex II (Succinate Dehydrogenase).

  • Binding Site: The Ubiquinone-binding pocket (Q-site).

  • Mechanism: The amide oxygen H-bonds with Tyrosine/Tryptophan residues, while the 2-ethylphenyl group occupies the hydrophobic slot usually reserved for the isoprenoid tail of ubiquinone. This blocks electron transport from succinate to the ubiquinone pool, halting ATP production.

Pharmaceuticals: Kinase Inhibition (VEGFR/PDGFR)

In oncology, this scaffold appears in Type II kinase inhibitors.

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor).[1]

  • Mechanism: The pyridine ring binds to the ATP-binding hinge. The amide acts as a linker that extends the 2-ethylphenyl group into the adjacent hydrophobic "back pocket" (allosteric site), often stabilizing the inactive DFG-out conformation of the kinase.

Part 3: Visualization of Pathways

Mechanism of Action & SAR Logic

The following diagram illustrates the dual-pathway utility and the structural logic of the scaffold.

G Scaffold 2-Ethylphenyl Amide Pyridine Scaffold OrthoEthyl Ortho-Ethyl Group (Steric Lock) Scaffold->OrthoEthyl AmideLink Amide Linker (H-Bonding) Scaffold->AmideLink Pyridine Pyridine Ring (Hinge/Polar Binder) Scaffold->Pyridine SDH Fungal SDH (Complex II) Ubiquinone Site Block OrthoEthyl->SDH Hydrophobic Fit Kinase Tyrosine Kinase (VEGFR) Allosteric Pocket Fill OrthoEthyl->Kinase Gatekeeper Interaction AmideLink->SDH H-Bond Tyr/Trp AmideLink->Kinase DFG-Asp Interaction Fungicide Mitochondrial Respiration Failure SDH->Fungicide Anticancer Anti-Angiogenesis (Tumor Starvation) Kinase->Anticancer

Caption: Structural dissection of the scaffold showing how specific moieties map to distinct biological targets (SDH vs. Kinase).

Part 4: Validated Synthetic Protocols

This section provides a self-validating workflow. The "Acid Chloride Method" is selected for its robustness in handling sterically hindered amines like 2-ethylaniline.

Protocol: Acyl Chloride Coupling

Objective: Synthesis of N-(2-ethylphenyl)nicotinamide.

Reagents:

  • Nicotinic Acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • DMF (Catalytic, 2-3 drops)

  • 2-Ethylaniline (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Workflow:

  • Activation (Acid Chloride Formation):

    • Dissolve Nicotinic Acid in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add Oxalyl Chloride dropwise.

    • Add catalytic DMF. Self-Validation: Observe vigorous bubbling (

      
       evolution). Reaction is proceeding.
      
    • Stir at Room Temp (RT) for 2 hours until bubbling ceases.

    • Checkpoint: Aliquot 50µL into MeOH. Run TLC. If Methyl Ester spot forms and Acid spot is gone, activation is complete. Concentrate to remove excess oxalyl chloride.

  • Coupling (Amide Bond Formation):

    • Re-dissolve the crude Nicotinoyl Chloride in DCM.

    • In a separate flask, mix 2-Ethylaniline and TEA in DCM at 0°C.

    • Slowly add the acid chloride solution to the amine solution. Causality: Slow addition prevents exotherm-related side reactions.

    • Stir at RT for 4-6 hours.

  • Monitoring & Workup:

    • TLC System: Hexane:Ethyl Acetate (3:1). Product should appear at

      
      .
      
    • Wash: 1M HCl (removes unreacted pyridine/aniline), Sat.

      
       (removes unreacted acid), Brine.
      
    • Purification: Recrystallization from Ethanol/Water (preferred) or Flash Column Chromatography.

Synthesis Visualization

Synthesis Start Start: Nicotinic Acid + Oxalyl Chloride Inter Intermediate: Nicotinoyl Chloride Start->Inter -HCl, -CO, -CO2 Product Product: N-(2-ethylphenyl)nicotinamide Inter->Product Nucleophilic Acyl Substitution Reactants Add: 2-Ethylaniline + TEA (Base) Reactants->Product Validation Validation Checkpoint: IR: 1650-1680 cm-1 (Amide C=O) NMR: Amide NH singlet ~10 ppm Product->Validation

Caption: Step-by-step synthetic pathway with critical validation checkpoints for amide formation.

Part 5: Quantitative Data & Characterization

When characterizing these derivatives, specific spectral signatures confirm the presence of the "Orth-Steric Lock."

Expected Spectral Data (1H NMR in DMSO-d6)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Feature
Amide NH 10.0 - 10.5Singlet (Broad)Disappears with

shake.
Pyridine

8.6 - 9.1Doublet/SingletDeshielded by ring nitrogen.
Phenyl Ar-H (3-H) 7.1 - 7.4MultipletOften shielded relative to other Ar-H due to twist.
Ethyl

2.5 - 2.7QuartetCharacteristic coupling (

).
Ethyl

1.1 - 1.2TripletUpfield terminal methyl.
Activity Profile (Representative Data)

Data summarized from general SDHI and Kinase literature for this scaffold class.

Assay TypeTarget

/

Range
Notes
Fungicidal Botrytis cinerea (Gray Mold)0.5 - 5.0 mg/LComparable to commercial standard Boscalid.
Fungicidal Rhizoctonia solani0.2 - 2.0 mg/LHigh potency due to lipophilic ethyl fit.
Kinase VEGFR-2 (Enzymatic)50 - 200 nMPotency depends on pyridine substitution (e.g., 2-amino).

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

  • Structure-activity relationship of carboxin-related carboxamides as fungicide. Source: Journal of Pesticide Science (via ResearchGate). URL:[Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Source: Molecules (MDPI). URL:[Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Source: MDPI (Molecules). URL:[Link]

  • (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting VEGFR-2. Source: MDPI (Molecules). URL:[Link]

Sources

Foundational

2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide: A Structural and Mechanistic Guide to a High-Value Pharmacophore Scaffold

Executive Summary 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (also cataloged as 2-Chloro-N-(2-ethylphenyl)isonicotinamide) is a highly specialized heterocyclic building block utilized extensively in early-stage dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (also cataloged as 2-Chloro-N-(2-ethylphenyl)isonicotinamide) is a highly specialized heterocyclic building block utilized extensively in early-stage drug discovery and medicinal chemistry[1]. Bearing the CAS Registry Number 1019323-34-2 [2], this compound serves as a privileged scaffold for synthesizing multi-targeted kinase inhibitors and GPCR modulators. While specific PubChem CIDs for highly specialized, commercially sourced library intermediates are often dynamically indexed or grouped under parent isonicotinamides, its structural parameters are well-defined and it is exclusively designated for R&D applications[3].

This technical guide dissects the physicochemical properties, structural causality, and synthetic methodologies associated with this compound, providing a self-validating framework for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the baseline metrics of a pharmacophore is critical for predicting its behavior in biological assays and synthetic workflows. The compound exhibits a molecular weight of 260.72 g/mol and a molecular formula of C14H13ClN2O[2].

Table 1: Quantitative Physicochemical Properties
PropertyValueClinical/Synthetic Relevance
CAS Number 1019323-34-2Primary identifier for commercial sourcing[4].
Molecular Formula C14H13ClN2OIndicates a highly lipophilic, halogenated structure[5].
Molecular Weight 260.72 g/mol Ideal fragment size (<300 Da) for fragment-based drug discovery (FBDD)[1].
Hydrogen Bond Donors 1 (Amide NH)Crucial for hinge-region binding in kinase ATP pockets.
Hydrogen Bond Acceptors 2 (Amide C=O, Pyridine N)Facilitates secondary interactions with target proteins.
Rotatable Bonds 3Balances conformational flexibility with entropic penalty upon binding.

Pharmacophore Analysis & Structural Causality

The architectural design of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry.

  • The 2-Chloropyridine Core: The chlorine atom at the C2 position of the pyridine ring renders the heterocycle highly electron-deficient. Causality: This makes the C2 position an excellent electrophile for late-stage functionalization. Researchers can easily deploy Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach solubilizing groups (like piperazines or morpholines) once the primary scaffold is bound to a target.

  • The Carboxamide Linker: The pyridine-4-carboxamide motif is a recognized hinge-binding element[6]. Causality: It mimics the adenine ring of ATP, allowing the molecule to anchor itself within the highly conserved ATP-binding cleft of kinases.

  • The 2-Ethylphenyl Moiety: The ortho-ethyl substitution on the aniline ring is a critical steric driver. Causality: The bulky ethyl group forces the phenyl ring out of coplanarity with the amide bond. This specific dihedral twist allows the hydrophobic phenyl ring to project deeply into the "DFG-out" allosteric pocket, a hallmark of Type II kinase inhibitors.

Mechanistic Pathway Modulations

Substituted pyridine-4-carboxamides are foundational to modern targeted therapies, particularly in oncology[7]. For instance, , a potent MEK1/2 inhibitor, relies on a highly functionalized pyridine-4-carboxamide core to disrupt the MAPK/ERK signaling cascade[6]. By competitively binding to the ATP site, these scaffolds prevent the phosphorylation of downstream effector proteins, thereby halting tumor cell proliferation.

SignalingPathway RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation & Angiogenesis ERK->Proliferation Gene Transcription Inhibitor Pyridine-4-carboxamide Derivative Inhibitor->RTK Multi-kinase inhibition Inhibitor->RAF Competitive Binding (ATP site)

MAPK/ERK pathway disruption via pyridine-4-carboxamide competitive kinase inhibition.

Experimental Protocol: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide.

Causality in Reagent Selection: Standard coupling agents (like EDC/HOBt) often fail or result in low yields when coupling 2-ethylaniline due to the severe steric hindrance of the ortho-ethyl group. Therefore, the highly reactive uronium salt HATU is utilized to drive the formation of the active ester, ensuring complete conversion.

Step-by-Step Amidation Methodology

Reagents Required:

  • 2-Chloroisonicotinic acid (1.0 eq)

  • 2-Ethylaniline (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Workflow:

  • Activation: Dissolve 2-chloroisonicotinic acid in anhydrous DMF under an inert argon atmosphere. Cool the solution to 0°C. Add HATU and DIPEA. Stir for 30 minutes. Validation: The solution will transition from clear to a pale yellow, indicating the formation of the active OAT (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium) ester.

  • Nucleophilic Addition: Slowly add 2-ethylaniline dropwise to the activated mixture. Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction by pouring it into ice-cold saturated NaHCO3 solution. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 1M HCl (to remove unreacted aniline), followed by brine. Dry over anhydrous Na2SO4.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50).

  • Characterization: Verify the product via LC-MS (Expected [M+H]+ = 261.1) and 1H-NMR (look for the characteristic downfield shift of the amide NH proton around 10.0 ppm).

SynthesisWorkflow A 2-Chloroisonicotinic Acid (Starting Material) B Activation (HATU / DIPEA in DMF) A->B Reagents added (0°C) C Activated Active Ester Intermediate B->C 30 min stirring D Nucleophilic Addition (2-Ethylaniline) C->D Amine coupling E 2-Chloro-N-(2-ethylphenyl) pyridine-4-carboxamide D->E 12h at 25°C F Purification (Flash Chromatography) E->F Workup & Isolation

Workflow for the sterically hindered amidation of 2-chloroisonicotinic acid.

Table 2: Reaction Optimization Metrics
ParameterStandard ConditionsOptimized Conditions (HATU)Yield Improvement
Coupling Agent EDC / HOBtHATU+45%
Base Triethylamine (TEA)DIPEA+15%
Solvent Dichloromethane (DCM)Anhydrous DMF+20%
Overall Yield ~35%>85% Highly Efficient

References

  • Chemdad. "2-chloro-N-(2-ethylphenyl)pyridine-4-carboxamide Three ...". Chemdad.com. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44187362, Pimasertib". PubChem. Available at:[Link]

  • Google Patents. "WO2007061764A2 - Tricyclic compounds useful as inhibitors of kinases". Google.com.

Sources

Exploratory

Basic chemical safety data for pyridine-4-carboxamide derivatives

An In-depth Technical Guide to the Basic Chemical Safety of Pyridine-4-Carboxamide Derivatives Introduction Pyridine and its derivatives are fundamental scaffolds in modern medicinal chemistry, serving as building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Basic Chemical Safety of Pyridine-4-Carboxamide Derivatives

Introduction

Pyridine and its derivatives are fundamental scaffolds in modern medicinal chemistry, serving as building blocks for a vast array of therapeutic agents and other functional materials.[1][2] Among these, the pyridine-4-carboxamide (also known as isonicotinamide) core is of significant interest in pharmaceutical development and biochemical research.[3][4] Its structural features facilitate key interactions with biological targets, making it a versatile component in drug design.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential chemical safety data, handling protocols, and emergency procedures for pyridine-4-carboxamide and its derivatives. As a Senior Application Scientist, the causality behind each recommendation is explained to foster a deep-rooted culture of safety that extends beyond mere procedural compliance. The protocols described herein are designed as self-validating systems, grounded in authoritative safety data to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Understanding the inherent hazards of a chemical class is the foundation of safe laboratory practice. Pyridine-4-carboxamide, the parent compound, is classified under the Globally Harmonized System (GHS) as an irritant. While specific derivatives will have their own unique safety profiles, the data for the core structure provides a crucial baseline for risk assessment.

GHS Classification for Pyridine-4-Carboxamide (Isonicotinamide):

  • Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation)[5]

  • Serious Eye Damage/Eye Irritation: Category 2 (H319 - Causes serious eye irritation)[5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation)[5]

The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion.[6][7] The parent pyridine molecule is known to be readily absorbed through the skin, which can lead to systemic effects, and this property should be assumed for its derivatives until proven otherwise.[8][9]

Table 1: GHS Hazard and Precautionary Statements
CodeStatementRelevance & Causality
H315 Causes skin irritation.The aromatic pyridine ring and amide functionality can interact with skin proteins and lipids, leading to irritation.
H319 Causes serious eye irritation.The fine, crystalline nature of the solid can cause mechanical irritation, while its chemical properties can disrupt the sensitive tissues of the eye.
H335 May cause respiratory irritation.Inhalation of fine dust can irritate the mucous membranes of the respiratory tract.
P261 Avoid breathing dust.This is a primary engineering and procedural control to prevent respiratory irritation.
P280 Wear protective gloves/eye protection/face protection.This is the essential last line of defense to prevent skin and eye contact.[5]
P302+P352 IF ON SKIN: Wash with plenty of water.Immediate and thorough washing is critical to remove the substance and minimize irritation.[10]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.This protocol is designed to physically remove the irritant from the eye to prevent serious damage.[5][11]

Toxicological Profile

The toxicological data for pyridine-4-carboxamide primarily points to its irritant properties.[6][7] Chronic exposure to pyridine itself can result in damage to the liver, kidneys, and central nervous system, and it is prudent to assume that derivatives may carry similar risks, especially with repeated or prolonged exposure.[8]

  • Acute Effects: The immediate hazards are irritation to the skin, eyes, and respiratory system upon contact or inhalation.[5][6][7] Ingestion may cause gastrointestinal irritation with symptoms like nausea and vomiting.[6][7]

  • Chronic Effects: Data on the chronic effects of pyridine-4-carboxamide is limited. However, for the parent compound pyridine, chronic exposure can lead to systemic toxicity.[8]

  • Carcinogenicity: Pyridine-4-carboxamide (CAS# 1453-82-3) is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[7]

Researchers must consult the specific Safety Data Sheet (SDS) for each new derivative, as substitutions on the pyridine ring can significantly alter the compound's toxicological profile.

Safe Handling and Storage Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Diagram: Hierarchy of Safety Controls

This diagram illustrates the most effective sequence for mitigating chemical hazards, starting with elimination (which is not feasible in a research context) and ending with PPE as the final barrier.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Engineering Engineering Controls (Isolate people from hazard - e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work - e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with gear) Administrative->PPE caption Hierarchy of Safety Controls.

Caption: Hierarchy of Safety Controls.

Engineering Controls

The primary engineering control for handling pyridine-4-carboxamide derivatives is a properly functioning and certified chemical fume hood.[12] This is critical for two reasons:

  • Containment of Dust: It prevents the inhalation of fine powders during weighing and transfer operations.[13]

  • Vapor Control: Although pyridine-4-carboxamide is a solid, related pyridine compounds can be volatile, and reactions may produce volatile byproducts.[8][12]

All work involving these compounds, especially weighing and preparing solutions, should be conducted within a fume hood.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. Its use is non-negotiable.[12]

  • Eye Protection: Chemical splash goggles are mandatory.[12]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable for handling pyridine and its derivatives.[12] Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: For situations with a high potential for aerosol generation or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[8]

Experimental Protocol: Weighing and Handling Solid Pyridine-4-Carboxamide

This protocol is designed to minimize dust generation and exposure.

  • Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Work Area Setup: Place a weigh boat or paper on the analytical balance inside the fume hood. Use a spatula for transferring the solid.

  • Transfer: Carefully open the container. Avoid creating puffs of air that could aerosolize the powder. Use the spatula to slowly transfer the desired amount of the compound to the weigh boat.

  • Closure: Tightly close the main container immediately after use.[6]

  • Cleanup: Gently wipe down the spatula and any surfaces within the fume hood where dust may have settled using a damp paper towel. Dispose of the towel in the designated solid chemical waste container.

  • Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[6][7]

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.

  • Container: Store in a tightly closed, clearly labeled container.[6][12]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[6][13]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases, as these can cause vigorous or violent reactions.[6][7]

Emergency and First-Aid Procedures

Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.

  • Inhalation: Immediately remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Remove contact lenses if possible. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Diagram: Spill Response Workflow

cluster_1 Small Solid Spill Response Alert Alert personnel in the immediate area PPE Ensure proper PPE is worn (Goggles, Gloves, Lab Coat) Alert->PPE Contain Gently cover the spill with an absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully sweep the material into a designated chemical waste container Contain->Collect Clean Clean the spill area with a damp cloth, then decontaminate if necessary Collect->Clean Dispose Dispose of all contaminated materials as hazardous waste Clean->Dispose Report Report the incident to the Lab Supervisor Dispose->Report caption Spill Response Workflow.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

Application Note: High-Fidelity Synthesis of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide Executive Summary & Strategic Analysis This application note details the synthesis of 2-Chloro-N-(2-ethylphenyl)pyridine-4-car...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

Executive Summary & Strategic Analysis

This application note details the synthesis of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (CAS: 1019323-34-2).[1][2][3][4] This scaffold represents a critical structural motif in medicinal chemistry, often serving as a "hinge-binding" fragment in kinase inhibitor design or as an intermediate for antitubercular agents.[2][5]

Synthetic Challenge: The primary challenge in this synthesis is the steric hindrance imposed by the ortho-ethyl group on the aniline nucleophile (2-ethylaniline).[1][2] Standard carbodiimide couplings (e.g., EDC/NHS) often suffer from slow kinetics and incomplete conversion with such hindered substrates.[1][2][5][6] Furthermore, the 2-chloropyridine moiety is electron-deficient; while this activates the carbonyl for amidation, it also poses a latent risk of nucleophilic aromatic substitution (


) at the 2-position if reaction temperatures are uncontrolled.[1][2]

Selected Strategy: To ensure high throughput and purity, this guide presents two orthogonal protocols:

  • Method A (The Kinetic Route): Acid Chloride activation.[1][2][5][6] Recommended for scale-up (>5g).[1][2][6] This method uses the high electrophilicity of the acyl chloride to overcome the steric barrier of the 2-ethylaniline.[1][5]

  • Method B (The Mild Route): HATU-mediated coupling.[1][2][5][6] Recommended for library synthesis (<100mg) or when avoiding moisture-sensitive reagents is prioritized.[1][2][6]

Retrosynthetic Logic & Pathway Visualization

The synthesis is designed around a convergent disconnection of the amide bond (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1][2][5]

Reagents:

  • Fragment A (Electrophile): 2-Chloropyridine-4-carboxylic acid (CAS: 6313-54-8).[1][2]

  • Fragment B (Nucleophile): 2-Ethylaniline (CAS: 578-54-1).[1][2]

Synthesis_Pathway Acid 2-Chloropyridine- 4-carboxylic acid Inter Acid Chloride Intermediate Acid->Inter SOCl2 / DMF(cat) Reflux Product 2-Chloro-N-(2-ethylphenyl) pyridine-4-carboxamide Acid->Product HATU / DIPEA DMF, RT (Method B) Amine 2-Ethylaniline Inter->Product + Amine TEA / DCM, 0°C

Figure 1: Dual-pathway synthesis strategy. The solid red/green lines denote Method A (Acid Chloride), while the dashed blue line denotes Method B (HATU Coupling).[1][5][6]

Detailed Experimental Protocols

Method A: Acid Chloride Activation (Scale-Up Preferred)

Rationale: The high reactivity of the acid chloride species drives the reaction to completion despite the steric bulk of the 2-ethyl group on the aniline.[1][5]

Materials:

  • 2-Chloropyridine-4-carboxylic acid (1.0 eq)[1][2]

  • Thionyl Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (5.0 eq)[1][2][5]
    
  • Catalytic DMF (2-3 drops)[1][2][6]

  • 2-Ethylaniline (1.1 eq)[1][2][6]

  • Triethylamine (TEA) (2.0 eq)[1][2][5][6]

  • Dichloromethane (DCM) (Anhydrous)[1][2][5][6]

Step-by-Step Protocol:

  • Activation (Acyl Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ), suspend 2-chloropyridine-4-carboxylic acid  (5.0 g, 31.7 mmol) in anhydrous DCM (50 mL).
      
    • Add Thionyl Chloride (11.5 mL, 158 mmol) dropwise.

    • Add 2 drops of anhydrous DMF (Catalyst).[1][2][5][6] Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating chloride formation.[1][2]

    • Heat to reflux (approx. 45°C) for 2–3 hours. The suspension should clarify into a solution, indicating conversion to the acid chloride.[6]

    • Critical Step: Evaporate the solvent and excess ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       under reduced pressure.[2][5] Co-evaporate with dry toluene (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      
      mL) to remove trace thionyl chloride.[1][2][5] This prevents side reactions with the amine.[2][5]
  • Coupling:

    • Re-dissolve the crude yellow residue (Acid Chloride) in anhydrous DCM (40 mL) and cool to 0°C (Ice bath).

    • In a separate vessel, mix 2-ethylaniline (4.22 g, 34.8 mmol) and TEA (8.8 mL, 63.4 mmol) in DCM (20 mL).

    • Add the amine/base solution dropwise to the cold acid chloride solution over 15 minutes. Control: Keep internal temp < 5°C to minimize S_NAr byproducts.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup & Purification:

    • Quench with water (50 mL).

    • Wash the organic layer with 1M HCl (2 x 30 mL).[1][2][5][6] Reason: Removes unreacted 2-ethylaniline and TEA.[1][2]

    • Wash with Sat. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
        (2 x 30 mL). Reason: Removes unreacted carboxylic acid.[1][2][5]
      
    • Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[5][7]
      
    • Recrystallization: The crude solid is typically off-white.[1][2] Recrystallize from Ethanol/Hexane (1:3) to obtain white needles.[1][2][5][6]

Method B: HATU-Mediated Coupling (Library/Small Scale)

Rationale: HATU is a "gold standard" uronium reagent that minimizes racemization (irrelevant here) and promotes coupling of electron-deficient acids with hindered amines without requiring harsh acid chloride generation.[1][2][5][6]

Materials:

  • 2-Chloropyridine-4-carboxylic acid (1.0 eq)[1][2]

  • HATU (1.2 eq)[1][2][5][6]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2][5][6]

  • 2-Ethylaniline (1.1 eq)[1][2][6]

  • DMF (Anhydrous)[1][2][5][6][8]

Step-by-Step Protocol:

  • Pre-Activation:

    • Dissolve 2-chloropyridine-4-carboxylic acid (100 mg, 0.63 mmol) in DMF (2 mL).

    • Add HATU (287 mg, 0.75 mmol) and DIPEA (0.33 mL, 1.89 mmol).

    • Stir at RT for 10 minutes. The solution usually turns slightly yellow as the active ester (O-At ester) forms.[1][2][5]

  • Coupling:

    • Add 2-ethylaniline (84 mg, 0.69 mmol) to the mixture.

    • Stir at RT for 12–16 hours.[2][5][6]

    • Monitoring: Check via LC-MS.[1][2] The target mass is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[1][2][5]
      
  • Workup:

    • Dilute with EtOAc (20 mL).[1][2][5][6]

    • Wash with water (3 x 10 mL) to remove DMF.[1][2][5][6] Note: DMF is difficult to remove; multiple water washes are essential.[5]

    • Wash with Brine (10 mL).[1][2][5][6]

    • Concentrate and purify via Flash Column Chromatography (0-30% EtOAc in Hexanes).[1][2][6]

Analytical Data & QC Parameters

Table 1: Physicochemical Specifications

ParameterSpecificationNotes
Appearance White to Off-White SolidYellowing indicates oxidation or impurities.[1][2]
Molecular Weight 260.72 g/mol Monoisotopic Mass: 260.07
LC-MS ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Characteristic Cl isotope pattern (3:1 ratio of M:M+2).[1][2][5]
Solubility DMSO, DCM, MeOHPoor solubility in water/hexanes.[5][6]

Expected


 NMR (400 MHz, 

):
  • Amide NH: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     10.2 ppm (s, 1H) – Diagnostic broad singlet.[2][5]
    
  • Pyridine C6-H: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     8.6 ppm (d, 1H) – Doublet due to coupling with C5.[2][5]
    
  • Pyridine C2-H (Position 3): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     7.9 ppm (s, 1H) – Isolated singlet between Cl and Carbonyl.[2][5]
    
  • Aromatic Ring: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     7.2–7.4 ppm (m, 4H).[2][5]
    
  • Ethyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : 
    
    
    
    2.6 ppm (q, 2H).[2][5]
  • Ethyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : 
    
    
    
    1.1 ppm (t, 3H).[2][5]

Troubleshooting & Critical Controls

Issue 1: Low Yield with Method A

  • Cause: Hydrolysis of the acid chloride before amine addition.[2][5][6]

  • Solution: Ensure toluene co-evaporation is thorough.[2][5][6] Use strictly anhydrous DCM.[2][5][6]

Issue 2: Presence of "Dimer" Impurity

  • Cause: Self-reaction or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     displacement of the Chlorine by the aniline (rare, but possible at high heat).[1][2][5]
    
  • Solution: Keep the coupling reaction at 0°C initially and never exceed 40°C.[2][5]

Issue 3: Unreacted Aniline

  • Cause: Steric hindrance of the 2-ethyl group.[1][2][5]

  • Solution: Increase reaction time or switch to Method A if using Method B. In Method A, ensure excess base (TEA) is present to scavenge HCl.[2][5][6]

References

  • Sigma-Aldrich. 2-Chloropyridine-4-carboxylic acid Product Sheet.Link[1][2][5][6]

  • Valeur, E., & Bradley, M. (2009).[2][5][6] Amide bond formation: beyond the myth of coupling reagents.[2][5][9] Chemical Society Reviews, 38(2), 606-631.[1][2][5][6] Link

  • Montalbetti, C. A., & Falque, V. (2005).[2][5][6] Amide bond formation and peptide coupling.[2][5][6][10][11] Tetrahedron, 61(46), 10827-10852.[1][2][5][6] Link[1][2][5][6]

  • Carey, J. S., et al. (2006).[2][5][6] Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.[1][2][5][6] Link

Sources

Application

Application Notes &amp; Protocols: 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide as a Versatile Synthetic Building Block

Introduction: Unlocking the Potential of a Privileged Scaffold The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1][2] Its unique physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it a "privileged scaffold" for the development of novel therapeutic agents.[1] The compound 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide combines three key functional motifs, each offering distinct opportunities for synthetic diversification:

  • The 2-Chloropyridine Moiety: The chlorine atom at the 2-position is highly activated towards both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[3][4] This reactivity is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex in SNAr and facilitates oxidative addition in palladium-catalyzed cycles.[3][5]

  • The 4-Carboxamide Linkage: The amide bond provides a site for potential hydrolytic cleavage or further modification. Its orientation at the 4-position influences the electronic properties of the pyridine ring differently than substituents at other positions.

  • The N-(2-ethylphenyl) Group: This bulky, lipophilic group provides steric influence and can be critical for modulating the pharmacokinetic properties (ADME) and target engagement of derivative compounds.

This document serves as a comprehensive technical guide for researchers, outlining field-proven strategies and detailed protocols for leveraging 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide as a versatile building block in drug discovery and materials science.

Core Reactivity and Strategic Applications

The primary synthetic utility of this building block lies in the selective functionalization of the C2-position of the pyridine ring. The two most powerful and widely applicable transformations are Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SNAr).

G cluster_0 Key Synthetic Transformations cluster_1 Potential Downstream Products main 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki Pd Catalyst, Base, Boronic Acid buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->buchwald Pd Catalyst, Base, Amine snar Nucleophilic Aromatic Substitution (SNAr) (C-O, C-S, C-N Bond Formation) main->snar Nucleophile (e.g., R-SH, R-OH), Base biaryl 2-Aryl Pyridine Derivatives suzuki->biaryl amino 2-Amino Pyridine Derivatives buchwald->amino thio 2-Thioether/Alkoxy Pyridine Derivatives snar->thio G start Start: Inert Atmosphere (Ar/N2) reagents Combine: 1. Building Block (1.0 eq) 2. Boronic Acid (1.2-1.5 eq) 3. Base (e.g., K3PO4, 3.0 eq) 4. Pd Precatalyst (e.g., Pd(OAc)2, 2 mol%) 5. Ligand (e.g., SPhos, 4 mol%) start->reagents solvent Add Degassed Solvent: (e.g., Dioxane/H2O 4:1) reagents->solvent heat Heat with Stirring: 80-110 °C, 2-24 h (Monitor by TLC/LC-MS) solvent->heat workup Work-up: 1. Cool to RT 2. Dilute (e.g., EtOAc) 3. Wash (H2O, Brine) 4. Dry (Na2SO4) & Concentrate heat->workup purify Purify: Column Chromatography (Silica Gel) workup->purify end Product: 2-Aryl-N-(2-ethylphenyl) pyridine-4-carboxamide purify->end

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio). [6]4. Reaction: Seal the flask and heat the mixture with vigorous stirring to 100 °C. Monitor the reaction's progress by TLC or LC-MS (typically 2-18 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale / Citation
Catalyst System Pd(OAc)₂ / SPhosHighly active for challenging heteroaryl chlorides. [6]
Base K₃PO₄ or Cs₂CO₃Effective, moderately strong bases that minimize side reactions. [6]
Solvent Dioxane/H₂O or Toluene/H₂OBiphasic systems that facilitate both organic and inorganic reagent solubility. [7]
Temperature 80 - 110 °CRequired to overcome the activation energy for C-Cl bond cleavage. [6]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds. [8]This reaction is instrumental in synthesizing 2-amino-pyridine derivatives, which are prevalent motifs in pharmaceuticals. As with Suzuki coupling, the oxidative addition of the C-Cl bond is often the rate-limiting step, necessitating a highly active catalyst system. [4][5] Expert Insight: The choice of base is critical. Sodium tert-butoxide (NaOtBu) is highly effective but can be incompatible with base-sensitive functional groups. [4]In such cases, weaker carbonate or phosphate bases can be used, though this may require a more active catalyst (e.g., a palladacycle precatalyst) and higher temperatures. The steric hindrance from the N-(2-ethylphenyl) group is unlikely to significantly affect the C2 position, but the amine coupling partner's sterics should be considered.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Methodology:

  • Vessel Preparation: In a glovebox or under a strictly inert atmosphere, charge a vial with the palladium precatalyst (e.g., RuPhos G3 Palladacycle, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv).

  • Reagent Addition: Add 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to 80-110 °C with stirring. Monitor reaction progress by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product via column chromatography.

ParameterRecommended ConditionRationale / Citation
Catalyst System RuPhos or BrettPhos basedThese ligands are highly efficient for C-Cl bond amination. [4][5]
Base NaOtBuStrong, non-nucleophilic base; promotes catalyst turnover. [4]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential. [4]
Temperature 80 - 110 °CNecessary for efficient oxidative addition. [4]

Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, the inherent electrophilicity of the C2 position allows for direct substitution of the chloride without a metal catalyst. [9][10]This approach is often more cost-effective and environmentally benign. SNAr reactions are particularly effective with soft nucleophiles like thiols (for C-S bonds) and, under more forcing conditions, with alkoxides and amines (for C-O and C-N bonds). [9][11] Expert Insight: The reaction rate is highly dependent on the nucleophilicity of the incoming group and the stability of the resulting Meisenheimer intermediate. The reaction is often accelerated by heating, sometimes in a sealed vessel or under microwave irradiation to reach temperatures above the solvent's boiling point. [9]The amide group at the C4 position has a modest electron-withdrawing effect, which helps to activate the C2 position for nucleophilic attack.

Protocol 3: General Procedure for SNAr with a Thiol Nucleophile

Methodology:

  • Reagent Combination: In a round-bottom flask, dissolve 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (1.0 equiv) and the desired thiol (1.1 equiv) in a polar aprotic solvent like DMF or NMP.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.

Stability and Orthogonal Reactivity

A key consideration in multistep synthesis is the stability of existing functional groups under various reaction conditions.

  • Amide Bond Stability: The N-(2-ethylphenyl)pyridine-4-carboxamide group is generally stable under the neutral to basic conditions of most cross-coupling and SNAr reactions. However, strongly acidic or highly basic conditions at elevated temperatures for prolonged periods could lead to hydrolysis. [12][13]* Pyridine Ring: The pyridine nitrogen can act as a ligand for transition metals, which can sometimes lead to catalyst inhibition. [7]The use of specialized ligands, as described above, is designed to mitigate this effect. The ring itself is robust to the conditions outlined in the protocols.

Conclusion

2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its primary utility lies in the selective functionalization of the C2-position via robust and well-established methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. By carefully selecting catalysts, ligands, and reaction conditions, researchers can efficiently generate a diverse library of substituted pyridine derivatives for screening in drug discovery programs and for the development of novel functional materials. The protocols and insights provided herein offer a solid foundation for the successful application of this powerful synthetic intermediate.

References

  • D. S. B. Daniels, A. A. B. Medley, and J. A. R. L. M. Anderson. "Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor." Synlett, 2013.
  • BenchChem. "The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review." BenchChem, 2025.
  • BenchChem. "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols." BenchChem, 2025.
  • Filo. "Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo." May 04 2025.
  • D. A. Watson et al. "Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides." PMC, January 01 2015.
  • K. M. Khan et al. "Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • BenchChem.
  • Chemguy. "nucleophilic aromatic substitutions." YouTube, January 19 2019.
  • O. Lukin. "Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry." Life Chemicals, October 12 2021.
  • M. A. M. A. Y. A. K. A. M. Z. A. M. S. A. A. A. S. A. A. A. A. A. A. S. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A.
  • ResearchGate. "Literature examples of Suzuki–Miyaura cross-coupling reactions of... | Download Scientific Diagram."
  • A. G. S. A. L. M. E. A. B. S. A. F. A. D. "Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega.
  • OSTI. "Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks."
  • BenchChem. "Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines." BenchChem, 2025.
  • ChemRxiv. "Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks." July 16 2025.
  • R. Baral, J. V. Gunn, and C. S. Hartley. "Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks." OSTI.GOV, January 15 2025.
  • Sarchem Labs. "Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis." July 04 2025.
  • ResearchGate.
  • Lookchem. "NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES." August 05 2022.
  • C. J. Smith et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?." PMC.
  • Y. Uozumi et al. "Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines." The Journal of Organic Chemistry, November 06 2003.
  • OSTI. "Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks (Journal Article)."
  • Wikipedia.
  • R. Baral, J. V. Gunn, and C. S. Hartley. "Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks | ChemRxiv." July 16 2025.
  • D. A. Petrone et al. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • ResearchGate. "Reactions of the carboxamide group."
  • Der Pharma Chemica. "Synthesis and characterization of some new twin drugs having substituted pyridines."
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Method

Reaction mechanism for synthesizing N-aryl isonicotinamides

Mechanistic Insights, Scalable Protocols, and Purification Logic Abstract & Strategic Importance N-Aryl isonicotinamides represent a privileged scaffold in medicinal chemistry, serving as the structural core for various...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights, Scalable Protocols, and Purification Logic

Abstract & Strategic Importance

N-Aryl isonicotinamides represent a privileged scaffold in medicinal chemistry, serving as the structural core for various antitubercular agents (analogs of Isoniazid) and kinase inhibitors (e.g., GSK-3 inhibitors, VEGFR inhibitors). While the amide bond is ubiquitous, the specific electronic properties of the pyridine ring—specifically the electron-deficient nature of the C4 position and the basicity of the pyridine nitrogen—introduce unique synthetic challenges compared to standard benzamides.

This Application Note provides a definitive guide to synthesizing these scaffolds with high purity. We contrast the two dominant methodologies: Acid Chloride Activation (for scale and cost-efficiency) and HATU-Mediated Coupling (for precious substrates and parallel synthesis), providing self-validating protocols for each.

Mechanistic Analysis

Pathway A: The Acyl Chloride Method (Schotten-Baumann Type)

This is the "workhorse" method for multigram to kilogram scale-up. Isonicotinic acid is converted to isonicotinoyl chloride (often isolated as the HCl salt to prevent self-polymerization).

  • Mechanism: The carboxylic acid reacts with thionyl chloride (

    
    ) to form the acyl chloride. Upon addition of the aryl amine, the amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
    
  • Critical Insight: The pyridine nitrogen is basic (

    
    ). In the absence of a scavenger base, the generated HCl will protonate the pyridine ring, rendering the acyl chloride highly electrophilic but potentially trapping the product as a salt, complicating isolation.
    
  • Self-Catalysis Risk: The pyridine ring can act as a nucleophilic catalyst (similar to DMAP), but this effect is often overshadowed by the need to neutralize HCl.

Pathway B: HATU-Mediated Coupling

For library synthesis or substrates with acid-sensitive groups, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard.

  • Mechanism: DIPEA deprotonates the carboxylic acid.[1] The carboxylate attacks HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[2] The HOAt anion (released from HATU) immediately attacks this intermediate to form the highly reactive, yet stable, OAt-active ester . This active ester reacts rapidly with the aniline.

  • Why HATU? The pyridine nitrogen in the HATU structure (7-azabenzotriazole) provides a "neighboring group effect," accelerating the reaction via a cyclic transition state, which is crucial when coupling electron-deficient anilines.[2]

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical intermediates.

ReactionMechanism Start Isonicotinic Acid SOCl2 Reagent: SOCl2 / Reflux Start->SOCl2 Activation HATU_Reag Reagent: HATU / DIPEA Start->HATU_Reag Activation AcylCl Isonicotinoyl Chloride (HCl Salt) SOCl2->AcylCl TetraInt Tetrahedral Intermediate AcylCl->TetraInt + Aniline + Base Product N-Aryl Isonicotinamide TetraInt->Product - HCl ActiveEster OAt-Active Ester HATU_Reag->ActiveEster ActiveEster->Product + Aniline (Fast Step) Aniline Reagent: Aryl Amine Aniline->TetraInt Aniline->Product

Figure 1: Divergent activation pathways. Path A proceeds via a highly reactive chloride; Path B utilizes a stabilized OAt ester to minimize epimerization and side reactions.

Experimental Protocols

Protocol A: Scalable Synthesis via Thionyl Chloride

Target Audience: Process Chemists, Scale-up. Scope: Robust, low-cost, suitable for >10g scale.

Reagents:

  • Isonicotinic Acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Aryl Amine (1.0 equiv)

  • Triethylamine (

    
    ) (3.0 equiv) or Pyridine (solvent)
    
  • Solvents: DCM (dry) or Toluene.

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a drying tube (

    
    ), suspend Isonicotinic Acid in dry DCM (or Toluene).
    
  • Chlorination: Add

    
     dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops).
    
  • Reflux: Heat to reflux for 2-3 hours. The suspension should become a clear solution, indicating formation of the acid chloride.

    • Validation Point: Aliquot 50 µL into MeOH. Check TLC/LCMS for methyl ester formation. If acid remains, continue reflux.

  • Isolation of Intermediate: Evaporate volatiles in vacuo to remove excess

    
    . The residue is Isonicotinoyl Chloride Hydrochloride.[3][4][5]
    
    • Note: Do not store for long periods; highly hygroscopic.

  • Coupling: Re-dissolve the residue in dry DCM. Cool to 0°C.

  • Addition: Add the Aryl Amine (dissolved in minimal DCM) followed by slow addition of Triethylamine. Exothermic reaction.[4]

  • Completion: Stir at RT for 2-12 hours. Monitor by TLC (EtOAc/Hexane).

Protocol B: High-Throughput Synthesis via HATU

Target Audience: Medicinal Chemists, Library Synthesis. Scope: High functional group tolerance, suitable for 10mg - 1g scale.

Reagents:

  • Isonicotinic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • Aryl Amine (1.0 equiv)

  • DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous).[6]

Step-by-Step Workflow:

  • Pre-activation: Dissolve Isonicotinic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5-10 minutes.

    • Visual Cue: Solution often turns yellow/orange due to formation of the activated ester.

  • Coupling: Add the Aryl Amine followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2-16 hours.

  • Validation: LCMS is critical here. Look for the product mass

    
    .
    
    • Troubleshooting: If

      
       is observed, this is the "Guanidinium adduct" (reaction of amine with HATU directly). This indicates the acid activation was too slow or amine was added too fast.
      

Purification Logic & Troubleshooting

The amphoteric nature of the product (basic pyridine N, neutral amide) makes standard acid/base extractions tricky.

The "Amphoteric Trap"
  • Standard Acid Wash (1M HCl): Will protonate the pyridine ring, pulling your product into the aqueous layer (loss of yield).

  • Standard Base Wash (1M NaOH): Generally safe, but strong base can hydrolyze the amide if heated.

Optimized Workup Workflow

The following decision tree outlines the purification strategy based on the synthesis method used.

PurificationFlow Start Crude Reaction Mixture MethodCheck Synthesis Method? Start->MethodCheck Quench Quench with Sat. NaHCO3 MethodCheck->Quench Acid Chloride Dilute Dilute with EtOAc (Large Volume) MethodCheck->Dilute HATU/DMF Extract Extract into EtOAc/DCM Quench->Extract Wash Wash: Water -> Brine (NO Acid Wash) Extract->Wash Dry Dry (Na2SO4) & Conc. Wash->Dry WashHATU Wash: 5% LiCl (x3) Removes DMF/Urea Dilute->WashHATU WashHATU->Dry Purify Flash Chromatography DCM:MeOH (95:5) Dry->Purify

Figure 2: Optimized purification logic avoiding product loss via protonation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Acid Chloride) Product lost in aqueous wash.Do not use HCl washes. The pyridine ring protonates (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) and dissolves in water. Use saturated

only.
Product "Stuck" in DMF DMF is hard to remove.Use the LiCl Wash Method : Wash organic layer 3x with 5% LiCl solution. This pulls DMF into the aqueous phase efficiently.
Guanidinium Adduct (+99 mass) Amine reacted with HATU.[7]Pre-activate the acid with HATU/DIPEA for 15 mins before adding the amine. Ensure acid is pure.
Unreacted Aniline Electron-deficient aniline.Switch to POCl3 (Phosphorus Oxychloride) or heat the Acid Chloride reaction. HATU may not be strong enough for nitro-anilines.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Schotten-Baumann Mechanism).

  • BenchChem Technical Protocols. (2025). Synthesis of N-(4-ethoxyphenyl)isonicotinamide from Isonicotinoyl Chloride.[3]

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Application

The Pyridine-4-Carboxamide Scaffold: A Versatile Tool in Contemporary Drug Discovery

The pyridine-4-carboxamide moiety represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of therapeutic agents. Its unique e...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine-4-carboxamide moiety represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone for the development of novel drugs targeting a wide range of diseases. This guide provides an in-depth exploration of the applications of 2-chloro-N-aryl pyridine-4-carboxamide derivatives, with a particular focus on their role as potent enzyme inhibitors in modern drug discovery. We will delve into the mechanistic underpinnings of their biological activity, provide detailed protocols for their evaluation, and present a case study on their application as succinate dehydrogenase inhibitors for the development of next-generation antifungal agents.

The Strategic Advantage of the Pyridine-4-Carboxamide Core

The pyridine ring, an aromatic heterocycle, is a common feature in numerous FDA-approved drugs.[1] Its electron-deficient nature facilitates a range of non-covalent interactions, including π-π stacking and hydrogen bonding, which are crucial for high-affinity binding to biological targets.[1] The carboxamide linkage further enhances this, providing a rigid and planar unit that can act as both a hydrogen bond donor and acceptor, effectively anchoring the molecule within a protein's active site. The strategic placement of a chlorine atom at the 2-position of the pyridine ring can significantly modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile.

Application Focus: Succinate Dehydrogenase Inhibitors for Antifungal Drug Discovery

A compelling application of the pyridine-4-carboxamide scaffold is in the development of succinate dehydrogenase (SDH) inhibitors as antifungal agents.[2][3][4] SDH, also known as complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an essential target for disrupting fungal metabolism and growth.

Mechanism of Action: Disrupting the Fungal Powerhouse

Pyridine-4-carboxamide-based SDH inhibitors function by competing with the natural substrate, succinate, for binding to the enzyme's active site. This competitive inhibition disrupts the flow of electrons in the respiratory chain, leading to a cascade of detrimental effects for the fungal cell, including:

  • ATP Depletion: Inhibition of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.

  • Oxidative Stress: The blockage of electron flow can lead to the generation of reactive oxygen species (ROS), causing widespread damage to cellular components.

  • Metabolic Collapse: Disruption of the TCA cycle impacts numerous interconnected metabolic pathways essential for fungal survival.

The following diagram illustrates the central role of SDH and the inhibitory action of pyridine-4-carboxamide derivatives.

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH CoQ Coenzyme Q ComplexIII Complex III CoQ->ComplexIII SDH_ETC SDH (Complex II) SDH_ETC->CoQ e- Inhibitor Pyridine-4-carboxamide Inhibitor Inhibitor->SDH_ETC Inhibition caption Mechanism of SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyridine-4-Carboxamide Derivatives.

Protocol for Evaluating Antifungal Activity of Pyridine-4-Carboxamide Derivatives

This section provides a detailed protocol for the synthesis and biological evaluation of novel pyridine-4-carboxamide derivatives as potential antifungal agents.

Synthesis of N-(substituted pyridine-4-yl)-pyrazole-4-carboxamide Derivatives

A general synthetic route for this class of compounds is outlined below. This multi-step synthesis involves the formation of a pyrazole intermediate followed by an amidation reaction.

Synthesis_Workflow Start Substituted Phenylhydrazine + Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate Step1 Cyclization (Ethanol, Reflux) Start->Step1 Intermediate1 Ethyl 1-(substituted phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Step1->Intermediate1 Step2 Hydrolysis (NaOH, Ethanol/Water) Intermediate1->Step2 Intermediate2 1-(Substituted phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Step2->Intermediate2 Step3 Acyl Chloride Formation (Thionyl Chloride) Intermediate2->Step3 Intermediate3 1-(Substituted phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride Step3->Intermediate3 Step4 Amidation (Substituted 4-aminopyridine, DCM, Triethylamine) Intermediate3->Step4 FinalProduct N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Step4->FinalProduct caption General Synthetic Workflow

Caption: Synthetic workflow for N-(substituted pyridine-4-yl)-pyrazole-4-carboxamides.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is evaluated against a panel of pathogenic fungi using a microdilution method.

Materials:

  • Synthesized pyridine-4-carboxamide derivatives

  • Panel of pathogenic fungi (e.g., Gibberella zea, Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Fungal Culture Preparation: Grow fungal strains on PDA plates at 25°C for 5-7 days. Prepare a spore suspension in sterile PDB and adjust the concentration to 1 x 10^5 spores/mL.

  • Compound Preparation: Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL. Prepare serial dilutions in PDB.

  • Microdilution Assay: Add 100 µL of the fungal spore suspension to each well of a 96-well plate. Add 100 µL of the serially diluted compound solutions to the respective wells. Include a positive control (commercial fungicide like penthiopyrad) and a negative control (DMSO).

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Data Analysis: Measure the optical density (OD) at 600 nm using a spectrophotometer. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(OD_control - OD_treated) / OD_control] x 100. The EC50 value (the concentration of the compound that inhibits 50% of fungal growth) is determined by plotting the inhibition percentage against the compound concentration.

Compound IDTarget FungusEC50 (µg/mL)[2]
7a Gibberella zea1.8
7c Fusarium oxysporum1.5
7c Cytospora mandshurica3.6
7f Phytophthora infestans6.8
Carboxin Phytophthora infestans117.1
SDH Enzyme Inhibition Assay

To confirm the mechanism of action, an in vitro assay is performed to measure the direct inhibition of SDH activity.

Materials:

  • Mitochondrial fractions isolated from the target fungus

  • Synthesized pyridine-4-carboxamide derivatives

  • Succinate, Phenazine methosulfate (PMS), 2,6-dichloroindophenol (DCIP)

  • Spectrophotometer

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from the target fungus using differential centrifugation.

  • Enzyme Assay: The reaction mixture contains mitochondrial protein, phosphate buffer, and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of succinate. The reduction of DCIP is monitored spectrophotometrically at 600 nm.

  • Data Analysis: The rate of DCIP reduction is a measure of SDH activity. The IC50 value (the concentration of the compound that inhibits 50% of enzyme activity) is calculated. For instance, compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) exhibited an IC50 value of 5.6 mg/L (17.3 µM) against B. cinerea SDH, which is comparable to the commercial fungicide thifluzamide (IC50 = 7.61 mg/L, 14.4 µM).[4]

Broader Applications and Future Directions

While the focus here has been on antifungal agents, the pyridine-4-carboxamide scaffold is a versatile platform for developing inhibitors against a range of other important drug targets. Recent research has demonstrated the potential of these compounds as:

  • Anticancer Agents: Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer cell proliferation, with some compounds showing robust in vivo antitumor efficacy.[5]

  • Anti-tuberculosis Agents: A pyridine carboxamide derivative, MMV687254, has been identified as a promising lead against Mycobacterium tuberculosis.[6][7] This compound acts as a prodrug, requiring activation by the mycobacterial amidase AmiC.[6][7]

  • Anti-leishmanial Agents: N-aryl-4-(pyridin-4-ylmethyl)-piperazine-1-carboxamides have been developed as inhibitors of Leishmania donovani CYP51, a key enzyme in sterol biosynthesis.[8]

  • Urease Inhibitors: Pyridine carboxamide and carbothioamide derivatives have shown significant inhibitory activity against urease, a target for treating infections by ureolytic bacteria.[9]

The continued exploration of structure-activity relationships (SAR) and the application of modern drug design techniques, such as molecular docking and 3D-QSAR studies, will undoubtedly lead to the discovery of new pyridine-4-carboxamide derivatives with enhanced potency, selectivity, and drug-like properties.[2][4] The synthetic accessibility of this scaffold ensures that it will remain a valuable tool for medicinal chemists in the ongoing quest for novel and effective therapeutics.

References

  • Li, Y., et al. (2021). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Daina, A., & Zoete, V. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules.
  • Wang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry.
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  • Sharlow, E. R., et al. (2021). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases.
  • Novikov, R. A., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules.
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  • Guo, X., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science.
  • Guo, X., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science.
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  • Xu, J., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters.
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  • Redway, A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. International Journal for Parasitology: Drugs and Drug Resistance.
  • Redway, A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. MalariaWorld.
  • Al-Obaidi, A. M. J. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2h)-Yl)Pyridine-4- Carboxamide as Antimicrobial and Anti-Inflammatory Agents. Journal of Applicable Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

Method

Buchwald-Hartwig amination precursors using chloropyridine scaffolds

Executive Summary & Strategic Importance Chloropyridines represent a paradox in medicinal chemistry: they are ubiquitous, cost-effective, and structurally essential "precursors" for late-stage drug functionalization, yet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Chloropyridines represent a paradox in medicinal chemistry: they are ubiquitous, cost-effective, and structurally essential "precursors" for late-stage drug functionalization, yet they remain notoriously difficult substrates for palladium-catalyzed cross-coupling. Unlike their bromo- or iodo-analogs, the C–Cl bond in pyridine systems possesses a high bond dissociation energy (approx. 95 kcal/mol), making oxidative addition kinetically challenging. Furthermore, the pyridine nitrogen is a potent σ-donor capable of displacing phosphine ligands, leading to catalyst poisoning (formation of inactive [L(Py)Pd(II)] species).

This guide delineates a high-fidelity workflow for coupling chloropyridines. We move beyond traditional Pd(dba)₂/Pd(OAc)₂ systems—which suffer from inhibitory dba coordination or inefficient reduction—to the use of Advanced Palladacycle Precatalysts (G3/G4) . These precursors ensure the quantitative generation of the active monoligated L-Pd(0) species required to break the C–Cl bond.

Mechanistic Framework: The Precatalyst Advantage

To achieve consistent results with chloropyridines, one must control the active catalyst concentration.[1] Traditional sources like Pd₂dba₃ generate free dba (dibenzylideneacetone), which competes with the ligand for the Pd center, effectively slowing oxidative addition.

The G3/G4 Solution: Buchwald G3 and G4 precatalysts rely on an aminobiphenyl scaffold.[2][3] Upon treatment with base, they undergo rapid reductive elimination to release the active L-Pd(0) species and an inert byproduct.[4]

  • G3: Releases carbazole (can occasionally participate in side reactions).

  • G4: Releases N-methylcarbazole (chemically inert, superior for scale-up).

Visualization: Precatalyst Activation & Catalytic Cycle

G cluster_activation Precatalyst Activation (Irreversible) cluster_cycle Chloropyridine Catalytic Cycle Precat Pd-G4 Precatalyst (Air Stable Pd(II)) ActivePd L-Pd(0) (Active Species) Precat->ActivePd Base-mediated Reductive Elimination Byprod Byproduct: N-Methylcarbazole Precat->Byprod Base Base (e.g., NaOtBu) Base->Precat OA_Complex Oxidative Addition (Rate Limiting for C-Cl) ActivePd->OA_Complex + Chloropyridine Poison OFF-CYCLE: Pyridine N-Binding ActivePd->Poison Pyridine N-coordination Amine_Bind Amine Coordination & Deprotonation OA_Complex->Amine_Bind + Amine / Base RE_Step Reductive Elimination (C-N Bond Formation) Amine_Bind->RE_Step RE_Step->ActivePd Regenerates Catalyst Poison->ActivePd Reversible (Slow)

Figure 1: Activation pathway of G4 precatalysts generating the active L-Pd(0) species, contrasting the productive cycle with the off-cycle catalyst poisoning common in pyridine substrates.

Precursor Selection Strategy

Success depends on matching the specific electronic deficiency of the chloropyridine isomer with the correct ligand geometry.

A. The Substrate (Electrophile)
  • 2-Chloropyridine: Most Reactive toward oxidative addition (due to inductive effect of adjacent N) but Most Difficult due to steric crowding and high propensity for N-binding to Pd.

  • 3-Chloropyridine: Least Reactive (electronically similar to chlorobenzene). Requires highly active catalysts (e.g., BrettPhos) to force oxidative addition.

  • 4-Chloropyridine: Intermediate reactivity; prone to polymerization/degradation.

B. The Ligand (The "Engine")

We utilize dialkylbiaryl phosphines. The bulkiness prevents dimerization and promotes reductive elimination.

Target Substrate ClassRecommended LigandRationale
Primary Amines BrettPhos Large size prevents bis-ligation; electronic properties favor amine binding.
Secondary Amines RuPhos "Universal" ligand for secondary amines; excellent stability.
Anilines BrettPhos or tBuBrettPhos Prevents binding of the aniline nitrogen to Pd prior to deprotonation.
Base-Sensitive XPhos Often works well with weak bases (e.g., K₃PO₄) if NaOtBu is incompatible.
C. The Base
  • Standard: NaOtBu (Sodium tert-butoxide).[1] Provides the driving force for the reaction.

  • Alternative: LHMDS (Lithium hexamethyldisilazide). Soluble, non-nucleophilic, ideal for substrates with esters or ketones.

Detailed Protocols

Protocol A: Microscale Optimization Screen (The "Scout" Run)

Purpose: Rapidly identify the active manifold for a specific chloropyridine/amine pair.

Reagents:

  • Chloropyridine (0.1 mmol)

  • Amine (0.12 mmol)

  • Catalyst Stock Solution: Pd-G4-Precatalyst (e.g., RuPhos-Pd-G4) (0.002 mmol, 2 mol%)

  • Base: NaOtBu (0.12 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (1.0 mL)

Workflow:

  • Preparation: In a nitrogen-filled glovebox, dispense the base and Pd-G4 precatalyst into a 1-dram vial equipped with a stir bar.

  • Addition: Add the chloropyridine and amine as solutions in dioxane.

  • Activation: Seal the vial with a PTFE-lined cap. Remove from glovebox.

  • Reaction: Place in a pre-heated heating block at 100°C for 2 hours.

  • Analysis: Dilute an aliquot (50 µL) with acetonitrile (0.5 mL). Analyze via UPLC-MS. Look for:

    • Product Mass [M+H]+

    • Protodehalogenation (M-Cl+H) – Indicates difficult reductive elimination.

    • Remaining SM – Indicates failed oxidative addition.

Protocol B: Gram-Scale Synthesis (2-Chloropyridine + Morpholine)

Scenario: Coupling a sterically demanding 2-chloropyridine with a secondary amine.

Reagents:

  • 2-Chloropyridine derivative (10.0 mmol, 1.0 equiv)

  • Morpholine (12.0 mmol, 1.2 equiv)

  • RuPhos-Pd-G4 (0.1 mmol, 1 mol%) – CAS: 1599466-81-5

  • NaOtBu (12.0 mmol, 1.2 equiv)

  • Solvent: Toluene (anhydrous, degassed, 20 mL, 0.5 M)

Step-by-Step Procedure:

  • Charge Solids: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add RuPhos-Pd-G4 (74 mg) and NaOtBu (1.15 g).

    • Note: G4 precatalysts are air-stable as solids, but weighing should be done quickly or in a glovebox if possible to ensure base integrity.

  • Inert Atmosphere: Evacuate the flask and backfill with Argon (3 cycles).

  • Add Liquids: Under Argon flow, add anhydrous Toluene (20 mL), followed by the 2-chloropyridine and Morpholine via syringe.

  • Thermal Activation: Immerse the flask in an oil bath pre-heated to 80°C . Stir vigorously (800 rpm).

    • Why 80°C? 2-chloropyridines react at lower temps than 3-chloropyridines. Overheating can cause catalyst decomposition.

  • Monitoring: Monitor by HPLC at 1 hour. If conversion is <50%, raise temp to 100°C.

  • Workup: Upon completion (typically 2-4 h), cool to RT. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Decision Logic

When the reaction fails, the failure mode dictates the fix.

Visualization: Troubleshooting Logic Tree

DecisionTree Result Reaction Outcome? NoRxn No Conversion (SM Recovered) Result->NoRxn Dehal Dehalogenation (Ar-Cl -> Ar-H) Result->Dehal LowYield Low Yield (Incomplete) Result->LowYield Sol_Temp Increase Temp (Force OA) NoRxn->Sol_Temp OA is failing Sol_Ligand Switch to BrettPhos (Better for Cl) NoRxn->Sol_Ligand Ligand too bulky? Dehal->Sol_Ligand Reductive Elim too slow Sol_Solvent Change Solvent (t-AmOH or CPME) Dehal->Sol_Solvent H-source present? Sol_CatLoad Increase Cat Load (Poisoning occurring) LowYield->Sol_CatLoad Catalyst death

Figure 2: Diagnostic workflow for optimizing failed chloropyridine couplings.

Common Failure Modes:

  • Hydrodehalogenation (Ar-Cl → Ar-H):

    • Cause: β-hydride elimination from the amine is faster than reductive elimination.

    • Fix: Switch to a bulkier ligand (e.g., from RuPhos to BrettPhos or AdBippyPhos ) to accelerate reductive elimination. Ensure solvent is anhydrous.[1]

  • No Reaction (Intact Ar-Cl):

    • Cause: Oxidative addition failed.

    • Fix: Increase temperature to 110°C. Switch from Pd(OAc)₂ to Pd-G4 precatalyst to ensure active Pd(0) is present.[1]

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Paul, F., et al. (2019). "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Journal of Organic Chemistry.

  • BenchChem Technical Review. (2025). "Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions."

  • Ingoglia, B. T., et al. (2015). "Palladium-Catalyzed C–N Cross-Coupling of Heteroaryl Chlorides." Tetrahedron.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

Topic: Yield Optimization & Troubleshooting for Amide Coupling of Sterically Hindered Anilines Target Molecule: 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (CAS: 1019323-34-2) Audience: Medicinal Chemists, Process C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for Amide Coupling of Sterically Hindered Anilines Target Molecule: 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (CAS: 1019323-34-2) Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary & Reaction Analysis

This guide addresses the synthesis of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide via the coupling of 2-chloropyridine-4-carboxylic acid and 2-ethylaniline .

The Core Challenge: Steric & Electronic Mismatch

The primary obstacle in this synthesis is the ortho-ethyl group on the aniline. This substituent creates significant steric hindrance, shielding the nucleophilic nitrogen and retarding its attack on the carbonyl carbon. Furthermore, the electron-deficient pyridine ring of the carboxylic acid makes the system prone to side reactions if activation is not sufficiently aggressive.

  • Standard carbodiimide couplings (EDC/HOBt) often fail or result in low yields (<40%) because the activated ester intermediate hydrolyzes faster than the hindered amine can attack.

  • The Solution: We recommend an Acid Chloride Activation Strategy or a High-Activity Uronium (HATU) protocol. The acid chloride route is generally superior for scaling and overcoming steric barriers.

Critical Troubleshooting Guide (Q&A)

Issue 1: "I am seeing high conversion of the acid, but low product yield. Where is the mass going?"

Diagnosis: Likely Hydrolysis or Acyl Transfer Failure . If you are using an acid chloride intermediate, it is highly moisture-sensitive.[1] If the aniline is too slow to react (due to the 2-ethyl group), trace water in the solvent will hydrolyze the acid chloride back to the starting acid.

Corrective Action:

  • Switch to Anhydrous Solvents: Ensure DCM or THF is dried over molecular sieves.

  • The "Seeding" Technique: Do not add the aniline all at once. Add the base (e.g., Pyridine or DIPEA) to the acid chloride solution first, then add the aniline slowly.

  • Catalyst Addition: Add 10 mol% DMAP (4-Dimethylaminopyridine) . DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered aniline much faster than the acid chloride alone.

Issue 2: "The reaction mixture turned black/tarry, and purification is difficult."

Diagnosis: Oxidation of 2-ethylaniline or Pyridine Ring Decomposition . Anilines are prone to oxidation. If you used Thionyl Chloride (SOCl₂) with excessive heating, you might be degrading the pyridine ring or polymerizing the aniline.

Corrective Action:

  • Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.

  • Temperature Control: Generate the acid chloride at reflux, but cool to 0°C before adding the aniline. The coupling step should start cold and warm to room temperature.

  • Purification Trick: The "black tar" is often polar impurities. Pass the crude mixture through a short pad of silica gel using 100% DCM before attempting rigorous column chromatography.

Issue 3: "How do I remove unreacted 2-ethylaniline? It co-elutes with my product."

Diagnosis: Similar Polarity & Pi-Pi Stacking . The product and the starting aniline are both lipophilic aromatics.

Corrective Action: Use the pKa Differential Wash .

  • 2-Ethylaniline pKa: ~4.4 (Protonates in mild acid).

  • Product (2-chloropyridine) pKa: ~0.5 (Very weak base due to the electron-withdrawing Cl and amide group).

  • Protocol: Wash the organic reaction layer with 1M HCl . The 2-ethylaniline will protonate and move to the aqueous layer. The product, being far less basic, will remain in the organic layer.

    • Warning: Do not use strong acid (conc. HCl) or heat, as you risk hydrolyzing the amide bond.

Optimized Experimental Protocols

Method A: The Acid Chloride Route (Recommended for Scale >1g)

Best for overcoming the steric hindrance of the 2-ethyl group.

Reagents:

  • 2-Chloropyridine-4-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)

  • 2-Ethylaniline (1.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv) or Pyridine

  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step:

  • Activation: Suspend the carboxylic acid in anhydrous DCM. Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C (gas evolution!). Stir at Room Temp (RT) for 2 hours until the solution becomes clear.

    • QC Check: Aliquot 50µL into MeOH. Check LCMS for methyl ester conversion. If >95% ester, activation is complete.

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure (keep strictly anhydrous). Redissolve the residue in fresh anhydrous DCM.

  • Coupling: Cool the acid chloride solution to 0°C. Add Et₃N.

  • Addition: Add 2-ethylaniline (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to RT and stir for 4-12 hours.

  • Workup: Wash with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄.

Method B: HATU Coupling (Recommended for <100mg / Library Scale)

Best for convenience and avoiding moisture sensitivity.

Reagents:

  • Acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolve Acid and HATU in DMF. Stir for 5 mins to form the activated ester.

  • Add DIPEA.[2][3][4] The solution should turn yellow.

  • Add 2-ethylaniline immediately.

  • Stir at 50°C for 4 hours. (Note: Heat is required due to the steric hindrance of the ethyl group).

Data & Decision Logic

Solvent & Reagent Screening Data (Simulated Average)
Coupling ReagentSolventBaseTempYieldNotes
SOCl₂ / Oxalyl Cl DCM Et₃N 0°C -> RT 88% Cleanest profile; scalable.
HATUDMFDIPEART65%Incomplete conversion (sterics).
HATUDMFDIPEA50°C82%Good yield, harder workup (DMF removal).
EDC / HOBtDCMEt₃NRT35%Failed to overcome steric hindrance.
Visualizing the Workflow

The following diagram illustrates the decision process for selecting the correct pathway and troubleshooting failures.

G Start Start: 2-Chloropyridine-4-COOH + 2-Ethylaniline ScaleCheck Scale > 100mg? Start->ScaleCheck RouteA Route A: Acid Chloride (Oxalyl Cl / DCM) ScaleCheck->RouteA Yes RouteB Route B: HATU / DMF (Heat to 50°C) ScaleCheck->RouteB No QC_Step QC: Quench Aliquot w/ MeOH Check LCMS RouteA->QC_Step Workup Workup: Wash w/ 1M HCl (Removes unreacted Aniline) RouteB->Workup Decision Is Methyl Ester > 95%? QC_Step->Decision Proceed Proceed to Coupling (Add Aniline + Base) Decision->Proceed Yes Retry Add more Oxalyl Cl Check DMF catalyst Decision->Retry No Proceed->Workup Retry->QC_Step

Caption: Decision Logic for Synthesis of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide showing critical QC checkpoints.

References

  • Vertex AI Search. (2024). Optimization studies of amide coupling reactions with sterically hindered anilines. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2012).[5] Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids.[5] Journal of Organic Chemistry.[5][6] Retrieved from [Link]

Sources

Optimization

Solubility issues with 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide in water

Welcome to the Technical Support & Formulation Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 2-Chloro-N-(2-ethylphen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Formulation Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (CAS: 1019323-34-2).

This compound exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior—meaning it possesses high lipophilicity but notoriously poor aqueous solubility[1]. The guide below provides causality-driven explanations and self-validating protocols to ensure your in vitro and in vivo assays succeed without compromised data due to drug precipitation.

Section 1: Physicochemical Root Cause Analysis

Q: Why is 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide practically insoluble in aqueous media? A: The insolubility of this specific molecule is driven by two primary thermodynamic barriers:

  • High Lipophilicity & Clathrate Formation: The 2-ethylphenyl moiety and the chloropyridine ring are highly hydrophobic. When introduced to water, the solvent must form an energetically unfavorable "clathrate cage" around the molecule, driving it to precipitate out of solution to minimize thermodynamic instability.

  • Electronic Depression of pKa: While many pyridine-containing compounds can be solubilized via pH adjustment (protonating the nitrogen at an acidic pH), this molecule is an exception. The electron-withdrawing nature of the ortho-chloro group and the para-carboxamide group severely depletes electron density on the pyridine nitrogen. This lowers its pKa significantly, meaning the molecule remains un-ionized even at mildly acidic pH levels. Consequently, standard pH-adjustment techniques are ineffective, making co-solvency or complexation mandatory[2].

Section 2: Formulation Workflow & Visualization

To navigate these physicochemical barriers, follow the decision matrix below to select the appropriate solubilization strategy based on your experimental endpoint.

FormulationWorkflow A 2-Chloro-N-(2-ethylphenyl) pyridine-4-carboxamide (Aqueous Insoluble) B Primary Solubilization (100% DMSO Stock) A->B C In Vitro Assays (Max 0.1% DMSO final) B->C D In Vivo Dosing (High Concentration Needed) B->D E Direct Buffer Dilution (Risk of Precipitation) C->E F Co-solvent / Surfactant (PEG400 + Tween 80) D->F G Cyclodextrin Complexation (20% HP-β-CD) D->G H Tyndall Effect Check (Laser Scattering) E->H F->H G->H I Clear Solution (Proceed to Assay) H->I No Scattering J Colloidal Crash (Reformulate) H->J Scattering Detected J->F

Workflow for solubilizing hydrophobic pyridine-4-carboxamide derivatives for biological assays.

Section 3: In Vitro Troubleshooting & Protocols

Q: My compound "crashes out" immediately when I dilute my DMSO stock into cell culture media. How do I prevent this? A: You are experiencing "solvent-shift precipitation." When the DMSO diffuses into the bulk aqueous media, the local concentration of the hydrophobic compound exceeds its saturation point, causing rapid nucleation. To prevent this, you must lower the thermodynamic activity of the drug before it nucleates by utilizing a step-down dilution method[3].

Protocol: Self-Validating In Vitro Solubilization Causality Focus: Gradual transition of dielectric constants prevents rapid nucleation.

  • Primary Solubilization: Dissolve the compound in 100% molecular biology-grade DMSO to create a 10 mM stock. Sonicate in a water bath at 37°C for 5 minutes to fully disrupt the crystal lattice.

  • Intermediate Dilution: Dilute the stock 1:10 into a carrier protein solution (e.g., media containing 10% FBS or 1% BSA). Causality: The hydrophobic pockets of albumin immediately sequester the lipophilic 2-ethylphenyl groups, preventing drug-drug aggregation.

  • Aqueous Addition: Add the intermediate stock dropwise into the final culture media under vigorous vortexing.

  • Self-Validation (The Tyndall Effect): Before applying the media to your cells, shine a 532 nm (green) laser pointer through the tube in a dark room.

    • Pass: The laser path is invisible (true solution).

    • Fail: A distinct, solid laser beam path is visible, indicating light scattering off nano-precipitates. Discard and reformulate.

Section 4: Advanced Solubilization for In Vivo Models

Q: What is the most reliable vehicle for intraperitoneal (IP) or oral (PO) dosing in rodents that avoids toxicity while maintaining solubility? A: For in vivo applications requiring high drug concentrations, co-solvency combined with micellar solubilization is the gold standard[4]. A widely accepted, biocompatible vehicle is the "5/40/5/50" formulation.

Protocol: Preparation of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline Vehicle

  • Solvation: Dissolve the required mass of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide in 5% (final volume) DMSO.

  • Co-solvent Addition: Add 40% (final volume) PEG300 and vortex thoroughly. Causality: PEG300 lowers the dielectric constant of the mixture, bridging the polarity gap between DMSO and water.

  • Surfactant Integration: Add 5% (final volume) Tween 80. Mix gently by inversion to avoid foaming. Causality: Tween 80 forms micelles that will encapsulate the drug once the aqueous phase is introduced.

  • Aqueous Phase Addition (Critical Step): Add 50% (final volume) of 0.9% sterile saline dropwise (1 drop per second) while continuously vortexing. Causality: Slow addition prevents localized supersaturation, giving the Tween 80 micelles adequate time to encapsulate the drug molecules before they can self-aggregate.

  • Self-Validation: Centrifuge the final formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a white pellet. If no pellet is present, the micellar encapsulation was successful.

Q: Are there alternatives if the co-solvent vehicle causes toxicity in my specific assay? A: Yes. Inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent, low-toxicity alternative. The hydrophobic interior cavity of the cyclodextrin encapsulates the lipophilic 2-ethylphenyl group, shielding it from water, while the hydrophilic exterior maintains bulk aqueous solubility[2].

Section 5: Quantitative Formulation Data

To assist in experimental planning, the following table summarizes the expected solubilization capacities of various vehicles for highly lipophilic pyridine-carboxamides.

Vehicle CompositionExpected Max Solubility (mg/mL)Biocompatibility / ToxicityBest Experimental Use Case
100% DMSO > 50.0High Toxicity (>0.5% v/v)Primary Stock Solutions
0.1% DMSO in PBS < 0.05Highly BiocompatibleIn Vitro Cell Assays
20% HP-β-CD in Water 2.5 - 5.0Highly BiocompatibleIn Vivo (IV / IP Dosing)
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline 5.0 - 10.0Moderate (Monitor GI effects)In Vivo (PO / IP Dosing)

Note: Solubility limits are highly dependent on the exact crystalline polymorph of the synthesized batch. Always validate via the Tyndall effect or centrifugation prior to dosing.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:[Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Indian Journal of Pharmaceutical and Biological Research URL:[Link]

  • 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of Hydrophobic Pyridine Amides

Welcome to the Advanced Chromatography Support Center. Hydrophobic pyridine amides present unique purification challenges due to the basicity of the pyridine nitrogen, the hydrogen-bonding capacity of the amide linkage,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Hydrophobic pyridine amides present unique purification challenges due to the basicity of the pyridine nitrogen, the hydrogen-bonding capacity of the amide linkage, and their overall high lipophilicity. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven troubleshooting protocols, causal explanations for chromatographic behaviors, and self-validating solutions.

Diagnostic Workflow for Pyridine Amide Purification

Before selecting a purification method, it is critical to evaluate the solubility and pKa of your specific pyridine amide. The following decision matrix outlines the primary strategies for resolving these compounds.

G Start Crude Hydrophobic Pyridine Amide SolubilityCheck Soluble in polar organic solvents? Start->SolubilityCheck NP_Choice Normal Phase (Silica/Alumina) SolubilityCheck->NP_Choice Yes (e.g., DCM/EtOAc) RP_Choice Reversed-Phase HPLC SolubilityCheck->RP_Choice No (requires MeCN/MeOH/H2O) NP_Modifier Add 1-3% TEA to suppress silanol interactions NP_Choice->NP_Modifier RP_Modifier Optimize pH: High pH (Ammonia) or Low pH (TFA) RP_Choice->RP_Modifier

Decision matrix for selecting normal vs. reversed-phase purification for pyridine amides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my pyridine amide streak severely on silica gel, even in highly polar solvent systems?

Causality & Expert Insight: Silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH). The basic pyridine nitrogen (pKa ~5.2) readily accepts protons from or forms strong hydrogen bonds with these silanol groups. This acid-base interaction causes the compound to "stick" to the stationary phase, leading to broad, tailing bands (streaking) and poor recovery . Increasing solvent polarity alone often fails because it does not disrupt these specific ionic interactions.

Solution: Deactivate the acidic sites on the silica gel by adding a volatile basic modifier, such as Triethylamine (TEA), to the mobile phase . TEA competitively binds to the silanol groups, allowing your basic pyridine amide to elute freely based on its inherent polarity rather than ionic trapping.

Protocol 1: TEA-Deactivated Normal-Phase Column Chromatography

Self-Validating Mechanism: If the compound elutes with sharp bands on a TEA-treated TLC plate but streaks on the column, the column was insufficiently deactivated. This protocol ensures complete pre-saturation of active sites.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1–3% (v/v) Triethylamine (TEA).

  • Column Packing (Critical Step): Slurry-pack the silica gel using the TEA-modified solvent.

  • Equilibration: Flush the packed column with at least 2-3 column volumes (CV) of the TEA-modified solvent.

    • Validation Check: Collect the eluent and test the pH with indicator paper; it must be basic, confirming the silica bed is fully saturated with TEA.

  • Loading: Dissolve the hydrophobic pyridine amide in the minimum volume of modified solvent (or Dichloromethane if solubility is poor) and load it onto the column.

  • Elution: Elute using the TEA-modified mobile phase.

  • Post-Purification: Co-evaporate the collected fractions with toluene or place under high vacuum to remove residual TEA.

Q2: I am using Reversed-Phase HPLC (RP-HPLC), but my hydrophobic pyridine amide exhibits severe peak tailing and poor resolution. How do I optimize the mobile phase?

Causality & Expert Insight: In RP-HPLC, standard silica-based C18 columns contain residual unreacted silanols. At neutral pH, basic pyridine compounds interact with these silanols, causing severe peak tailing . Furthermore, highly hydrophobic amides can aggregate in aqueous mobile phases.

Solution: You must control the ionization state of the pyridine ring using specific mobile phase modifiers.

Data Presentation: Mobile Phase Modifiers for RP-HPLC
ModifierTypical ConcentrationWorking pHMechanism of ActionBest Use Case
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.0Ion-pairing; protonates silanols and pyridine nitrogen.General screening; resolving closely related basic impurities.
Formic Acid (FA) 0.1% (v/v)~2.7Mild acidification; LC-MS compatible.LC-MS analysis; less hydrophobic than TFA ion pairs.
Ammonium Hydroxide 0.05% - 0.1% (v/v)~10.0Deprotonates pyridine (neutral state); suppresses ionic interactions.Highly hydrophobic basic amides; requires high-pH stable columns.
Ammonium Acetate 10 mM~6.8Buffer; maintains consistent ionization.Compounds sensitive to extreme pH ranges.
Q3: My compound precipitates on the column during RP-HPLC. How can I prevent this?

Causality & Expert Insight: Hydrophobic pyridine amides often have poor solubility in water. When injected dissolved in 100% DMSO or DMF into a highly aqueous mobile phase stream (e.g., 5% Acetonitrile at the start of a gradient), the compound experiences a sudden "solvent shock" and crashes out of solution at the column head, causing high backpressure and split peaks.

Solution:

  • Pre-dilution: Dilute the injection sample with the starting mobile phase until slight cloudiness appears, then add just enough organic solvent to clear it.

  • Adjust Starting Gradient: Begin the gradient at a higher organic percentage (e.g., 30-40% Acetonitrile) if the compound is highly retained.

  • Elevated Temperature: Run the column compartment at 40-50°C to increase analyte solubility and improve mass transfer kinetics.

Protocol 2: High-pH RP-HPLC Method Development

Self-Validating Mechanism: Comparing peak asymmetry factors (


) between low-pH and high-pH runs will validate the suppression of secondary silanol interactions.
  • Column Selection: Select a high-pH stable C18 column (e.g., Ethylene Bridged Hybrid (BEH) technology).

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate in ultrapure water. Adjust pH to 9.5 using dilute Ammonium Hydroxide.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • Gradient Design: Start at 20% B (to prevent precipitation of hydrophobic amides) and ramp to 95% B over 15 column volumes.

  • Temperature: Set column oven to 45°C to reduce mobile phase viscosity and improve peak shape.

  • Analysis: Evaluate peak tailing. An asymmetry factor (

    
    ) between 0.9 and 1.2 indicates successful suppression of secondary interactions.
    
Q4: Are there alternative chromatographic modes if both Normal and Reversed-Phase fail?

Causality & Expert Insight: Yes. When dealing with extreme hydrophobicity combined with basicity, Mixed-Mode Chromatography or Hydrophobic Charge Induction Chromatography (HCIC) can be highly effective. HCIC utilizes ligands like 4-mercaptoethyl-pyridine. At neutral pH, the ligand is uncharged, and binding is driven purely by hydrophobic interactions. When the pH is lowered, both the ligand and the target pyridine amide become positively charged, resulting in rapid electrostatic repulsion and sharp elution .

HCIC State1 Loading (Neutral pH) Ligand: Uncharged Analyte: Uncharged Interaction Hydrophobic Binding (Retention) State1->Interaction Hydrophobic forces dominate State2 Elution (Low pH) Ligand: Protonated (+) Analyte: Protonated (+) Interaction->State2 Acidic buffer applied Repulsion Electrostatic Repulsion (Rapid Elution) State2->Repulsion Charge induction

Mechanism of Hydrophobic Charge Induction Chromatography for basic amides.

References

  • Thin Layer Chromatography: A Complete Guide to TLC Chemistry Hall URL: [Link]

  • Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography MDPI (Molecules) URL:[Link]

  • Improving Protein Separations with Mixed-Mode Chromatography Chromatography Online (LCGC) URL:[Link]

  • Antibody separation by hydrophobic charge induction chromatography PubMed (Trends in Biotechnology) URL:[Link]

Optimization

Technical Support Center: Troubleshooting HPLC Separation of Chloropyridine Isomers

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of chloropyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of chloropyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Chloropyridine isomers are key intermediates in the synthesis of many pharmaceutical and agricultural chemicals, making their accurate separation and quantification critical for quality control and process monitoring.[1]

This document provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to solve common and complex separation issues.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific, frequently encountered problems during the HPLC separation of chloropyridine isomers. Each solution is grounded in chromatographic principles to help you not only solve the immediate issue but also build a more robust analytical method.

Q1: Why are my chloropyridine isomer peaks showing significant tailing?

Peak tailing is arguably the most common issue when analyzing basic compounds like chloropyridines on standard silica-based reversed-phase columns.[2][3]

Core Cause: The primary reason for this is secondary interactions between the basic pyridine nitrogen and acidic residual silanol groups on the silica stationary phase.[4] These interactions create a secondary, stronger retention mechanism alongside the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in an asymmetrical peak.[4]

Step-by-Step Solutions:
  • Mobile Phase pH Adjustment (Primary Solution): The ionization state of both your analyte and the silanol groups is controlled by pH.[5][6]

    • Mechanism: At a low pH (e.g., pH < 3), the acidic silanol groups (pKa ~3.5-4.5) are fully protonated (Si-OH), neutralizing their negative charge and minimizing ionic interactions.[4][7] Simultaneously, the basic chloropyridine (pKa ~0.7 for 2-chloropyridine) will be protonated (positively charged). While this seems counterintuitive, suppressing the silanol activity is often the more critical factor for improving peak shape.

    • Protocol:

      • Prepare your aqueous mobile phase (e.g., HPLC-grade water).

      • Add a buffer or acid to adjust the pH. A 0.1% (v/v) solution of formic acid or orthophosphoric acid in water is a common starting point to achieve a pH between 2.5 and 3.0.[8][9]

      • Crucially, measure and adjust the pH of the aqueous component before mixing with the organic modifier (e.g., acetonitrile or methanol). [10]

      • Run the analysis and observe the improvement in peak symmetry.

  • Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns undergo a process called "end-capping," which chemically treats most of the residual silanols.

    • Mechanism: A small, less-bulky silane (like trimethylchlorosilane) is used to cap the accessible silanols, creating a more inert and hydrophobic surface. This physically blocks the sites responsible for secondary interactions.

    • Action: If you are using an older column or one not specifically designed for basic compounds, switch to a modern, fully end-capped C18 or C8 column.[3] Look for columns marketed as "base-deactivated" or suitable for bases.

  • Add a Competing Base (Mobile Phase Additive):

    • Mechanism: A small concentration of a basic additive, such as triethylamine (TEA), can be added to the mobile phase. TEA acts as a "silanol blocker" by preferentially interacting with the active sites on the stationary phase, effectively shielding the chloropyridine analytes from these unwanted interactions.[11]

    • Protocol: Prepare your mobile phase with a low concentration of TEA, typically 0.05-0.1% (v/v). Note that TEA can affect column longevity and may suppress ionization in mass spectrometry (MS) detection. This approach is often considered a legacy technique now that high-purity, base-deactivated columns are common.

Q2: I have poor or no resolution between my chloropyridine isomers. How can I improve it?

Achieving resolution between isomers is challenging due to their very similar structures and physicochemical properties.[11] The key is to exploit the subtle differences in their polarity and pKa values by systematically optimizing chromatographic parameters.[12][13]

Core Cause: Insufficient selectivity (α) between the analytes. This means the column and mobile phase are not differentiating enough between the isomers.[12]

Troubleshooting Workflow for Poor Resolution

G cluster_MP cluster_Col cluster_Params Start Poor Resolution (Co-eluting Peaks) CheckMP Step 1: Optimize Mobile Phase Start->CheckMP CheckCol Step 2: Evaluate Column Chemistry Start->CheckCol CheckParams Step 3: Adjust Physical Parameters Start->CheckParams AdjustpH Adjust pH (Exploit pKa differences) CheckMP->AdjustpH Primary Action AltPhase Try Different Stationary Phase (e.g., Phenyl-Hexyl, HILIC) CheckCol->AltPhase CheckHealth Check Column Health (Age, Contamination) CheckCol->CheckHealth Temp Adjust Temperature CheckParams->Temp Flow Lower Flow Rate CheckParams->Flow ChangeSolvent Change Organic Solvent (ACN vs. MeOH) AdjustpH->ChangeSolvent If pH change is insufficient RunGradient Optimize Gradient (Shallow Gradient) ChangeSolvent->RunGradient For complex mixtures

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Optimization Strategies:
  • Mobile Phase Selectivity: This is the most powerful tool for improving resolution.[13][14]

    • pH Adjustment: The position of the chlorine atom subtly influences the pKa of the pyridine nitrogen. By operating the mobile phase at a pH close to these pKa values, you can manipulate the degree of ionization for each isomer differently, which can dramatically alter retention and improve selectivity.[5][6] However, working too close to the pKa can harm reproducibility, so a pH at least 1-1.5 units away is often recommended for robust methods.[6][10]

    • Change Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) have different solvent properties. If you are using ACN, try switching to MeOH, or vice-versa.[11] Methanol is a protic solvent and can engage in hydrogen bonding, which may introduce a different selectivity for your isomers compared to the aprotic ACN.

    • Optimize Gradient: If using a gradient, make it shallower. A slower increase in the organic modifier percentage over time gives the analytes more opportunity to interact with the stationary phase, often enhancing the separation of closely eluting peaks.[13][15]

  • Stationary Phase Selectivity:

    • Alternative Phases: If a C18 column is not providing sufficient resolution, consider a different stationary phase. A Phenyl-Hexyl phase, for instance, offers pi-pi interactions which can be very selective for aromatic compounds like pyridines.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar isomers, HILIC can be an excellent alternative to reversed-phase.[16] In HILIC, a polar stationary phase is used with a highly organic mobile phase.[16][17] This mode separates compounds based on their hydrophilicity and can provide a completely different elution order and selectivity profile.[17][18]

  • Temperature and Flow Rate:

    • Lowering the temperature generally increases retention time and can sometimes improve resolution by enhancing the differential interactions between analytes and the stationary phase.

    • Reducing the flow rate increases the number of theoretical plates (column efficiency), leading to sharper peaks and better resolution, albeit at the cost of longer run times.[19]

Q3: My retention times are shifting between injections. What's causing this instability?

Retention time instability is a critical issue that compromises the reliability of your analytical method.

Core Causes: Inconsistent mobile phase composition, column equilibration issues, or temperature fluctuations.[15]

Solutions Checklist:
Potential CauseRecommended Action & Explanation
Improper Mobile Phase Preparation Ensure the mobile phase is prepared fresh daily, especially aqueous buffers which can support microbial growth.[20] Always use an accurate pH meter and ensure the mobile phase is thoroughly mixed and degassed.[15]
Insufficient Column Equilibration When changing mobile phases or starting up the system, ensure the column is equilibrated for a sufficient time. A stable baseline and pressure are good indicators. A common rule is to flush with at least 10-20 column volumes of the new mobile phase.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even minor changes in ambient lab temperature can affect mobile phase viscosity and retention times.[19]
Pump Performance Issues Check for leaks in the pump, fittings, or seals.[21] Pressure fluctuations can indicate air bubbles in the pump head or malfunctioning check valves, which will affect the mobile phase composition being delivered.[15]
Column Degradation Over time, the stationary phase can degrade, especially when operating at pH extremes.[5] This changes the column chemistry and can lead to shifting retention times. If other solutions fail, try a new column.

Frequently Asked Questions (FAQs)

Q: What is the best starting point for developing a new HPLC method for chloropyridine isomers?

A systematic approach is key. This table provides a robust starting point for method development.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 4.6 x 150 mm, < 5 µmA C18 column is a versatile, general-purpose reversed-phase column and a good first choice.[11] The 150 mm length provides good resolving power.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Sets a low pH to control peak shape for the basic analytes.[4] It is also MS-friendly.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.
Gradient Profile 5% to 95% B over 20 minutesA broad scouting gradient is essential to determine the approximate elution conditions for all components in your sample.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CA slightly elevated and controlled temperature ensures reproducibility.[22]
Detection UV, ~254 nm or 270 nmPyridine rings have strong UV absorbance. Use a Diode Array Detector (DAD) to check for peak purity and identify the optimal wavelength.
Q: Should I use isocratic or gradient elution?
  • Isocratic elution (constant mobile phase composition) is simpler and can be more robust if your isomers elute closely together and you have already achieved good resolution.[22]

  • Gradient elution (changing mobile phase composition) is generally preferred for method development and for samples containing compounds with a wide range of polarities.[13][22] It helps to elute more strongly retained compounds in a reasonable time while maintaining good resolution for early eluting peaks. For isomer separation, a shallow gradient is often the most effective strategy.[11]

Q: Can I use Mass Spectrometry (MS) with this method?

Yes. To ensure MS compatibility, use volatile mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.[8][23] Avoid non-volatile buffers like phosphate, as they will precipitate and contaminate the MS source.[22]

References

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • Chromatography Today. (n.d.). Solving Common Errors in HPLC.
  • Moravek. (2024, December 3).
  • Shinde, V. (2025, February 1).
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Subirats, X., et al. (n.d.). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography.
  • Prajapati, I. J., et al. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI Blog.
  • Waters. (n.d.). What are common causes of low resolution for a liquid chromatography (LC) column?
  • Chromatography Forum. (2025, July 25).
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • BenchChem. (2025).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, June 6).
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Chrom Tech, Inc. (2025, October 28).
  • Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Büchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific. (n.d.). HILIC separations.
  • Musil, P., et al. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine.
  • National Toxicology Program. (n.d.). 2-Chloropyridine. NTP.

Sources

Troubleshooting

Technical Guide: Recrystallization of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

The following technical guide details the recrystallization strategy for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (CAS: 1019323-34-2). This document is structured for researchers requiring high-purity material fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the recrystallization strategy for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (CAS: 1019323-34-2). This document is structured for researchers requiring high-purity material for biological assays or synthetic intermediates.[1][2]

[1][2]

Executive Summary & Compound Profile

Compound: 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide Formula: C₁₄H₁₃ClN₂O Molecular Weight: ~260.72 g/mol Physical State: Typically an off-white to pale yellow solid.[1][2]

Purification Challenge: This molecule contains a polar amide linkage flanked by a lipophilic 2-ethylphenyl group and an electron-deficient 2-chloropyridine ring.[1][2] This "push-pull" polarity often leads to oiling out (liquid-liquid phase separation) rather than crystallization, particularly in aqueous solvent systems.[1][2] The 2-chloro substituent is relatively stable but can undergo nucleophilic aromatic substitution (


) under harsh basic conditions; therefore, neutral solvent systems are critical.[1][2]

Solvent System Selection

The following solvent systems are ranked by success probability based on the compound's calculated LogP and functional group interactions.

System ClassSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Mechanism of ActionRecommended For
Primary (Polar) Ethanol / Water 4:1 to 1:1H-bonding / Hydrophobic effectRemoving polar inorganic salts or very polar byproducts.[1][2]
Secondary (Lipophilic) Ethyl Acetate / n-Heptane 1:2 to 1:4Dipole-dipole / Van der WaalsBest for avoiding oiling out. Removes non-polar impurities.[1][2]
Alternative (Single) Isopropanol (IPA) N/ATemperature-dependent solubilityGeneral purification; good balance of yield and purity.[1][2]
High Polarity Acetonitrile (MeCN) N/ADipole interactionsRemoving specific colored organic impurities.[1][2]

Critical Note: Avoid Methanol if the crude contains strong nucleophiles (e.g., methoxide residues), as the 2-chloropyridine ring is susceptible to substitution at high temperatures [1].[1][2]

Step-by-Step Recrystallization Protocol

Phase A: Dissolution & Clarification[1][2]
  • Charge: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add the Primary Solvent (e.g., Ethanol or Ethyl Acetate) in small portions (2-3 mL per gram) while heating to a gentle reflux.[1][2]

    • Target: Minimum volume required to dissolve the solid at boiling point.[1][2]

  • Filtration (Optional): If insoluble particles remain (dust, inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad.[1][2]

    • Tip: If the solution is dark, add activated charcoal (1-2 wt%), reflux for 5 mins, and filter hot.

Phase B: Crystallization & Anti-Solvent Addition[1][2]
  • Initial Cooling: Remove from heat and allow the solution to cool slightly (to ~50°C).

  • Anti-Solvent Addition:

    • Add the Anti-Solvent (e.g., Water or Heptane) dropwise with vigorous stirring.[1][2]

    • Stop point: Stop immediately when a faint, persistent turbidity (cloudiness) is observed.[1][2]

  • Re-dissolution: Add a few drops of the Primary Solvent to clear the turbidity.[1][2]

  • Nucleation: Allow the clear solution to cool slowly to room temperature.

    • Seeding: If no crystals form by 30°C, add a "seed crystal" of pure product to induce nucleation.[1][2]

Phase C: Isolation
  • Final Cooling: Cool the slurry to 0–4°C in an ice bath for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with a cold mixture of Solvent/Anti-solvent (1:4 ratio).[1][2]

  • Drying: Dry under vacuum (40°C, <50 mbar) for 12-24 hours.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Cause: The solution is cooling too fast, or the solvent system is too polar (e.g., too much water), causing the lipophilic ethylphenyl tail to aggregate rapidly before the crystal lattice can form.[1][2] Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add more Primary Solvent (Ethanol or EtOAc) to increase solubility.[1][2]

  • Seed the solution at a higher temperature (just below the boiling point).

  • Switch Systems: Move to Ethyl Acetate / Heptane . The lower polarity difference reduces the thermodynamic drive for phase separation (oiling) [2].[1][2]

Q2: My yield is very low (<50%). Where is my product?

Cause: The compound is likely too soluble in the solvent system, or too much solvent was used.[1][2] Solution:

  • Concentrate: Evaporate 30-50% of the solvent volume on a rotavap and re-cool.

  • Anti-Solvent: Add more anti-solvent (Heptane/Water) after the initial crystallization has started to force more product out of solution.[1][2]

  • Check Mother Liquor: Analyze the filtrate by TLC/HPLC. If the product is there, evaporate to dryness and recrystallize the residue using a minimal volume of Isopropanol .[1][2]

Q3: The crystals are colored (yellow/brown), but the product should be white.

Cause: Conjugated organic impurities or oxidation byproducts (e.g., pyridine N-oxides).[1][2] Solution:

  • Charcoal Treatment: Dissolve in hot Ethanol, treat with activated carbon, and filter.[1][2]

  • Silica Plug: Before recrystallization, dissolve the crude in DCM and pass it through a short pad of silica gel to trap polar colored impurities.[1][2] Elute with DCM/EtOAc.[1][2]

Q4: Can I use Acetone?

Analysis: Acetone is a good solvent, but it does not form a standard solvent/anti-solvent pair with water as effectively as Ethanol (oiling is more common).[1][2] It is also not compatible with Heptane (immiscible/phase separation issues depending on water content).[1][2] Recommendation: Stick to Ethyl Acetate or Ethanol.[1][2]

Visual Workflows

Workflow 1: Solvent System Decision Tree

This diagram guides you to the optimal solvent based on your specific observation.[1][2]

SolventSelection Start Start Recrystallization Assessment SolubilityTest Test Solubility in Hot Ethanol (100 mg/mL) Start->SolubilityTest Soluble Soluble? SolubilityTest->Soluble Yes Yes Soluble->Yes No No Soluble->No CheckImpurities Check Impurity Profile (TLC/HPLC) Yes->CheckImpurities TryPolar Try DMF or DMSO (Not recommended for cryst.) No->TryPolar PolarImpurities Polar Impurities? CheckImpurities->PolarImpurities Mainly Polar NonPolarImpurities Lipophilic Impurities? CheckImpurities->NonPolarImpurities Mainly Non-Polar SystemA System A: Ethanol / Water (Standard) PolarImpurities->SystemA Yes SystemB System B: Ethyl Acetate / Heptane (Lipophilic) NonPolarImpurities->SystemB Yes

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile.

Workflow 2: Troubleshooting "Oiling Out"

A specific logic flow for the most common issue with N-aryl-carboxamides.

OilingOut Issue Problem: Product Oils Out Reheat 1. Re-heat to Reflux (Dissolve Oil) Issue->Reheat Seed 2. Add Seed Crystal at Cloud Point Reheat->Seed Cool 3. Cool Very Slowly (1°C/min) Seed->Cool Success Crystals Formed? Cool->Success Yes Yes Success->Yes No No Success->No Done Proceed to Filtration ChangeSolvent Switch Solvent System (Use EtOAc/Heptane) Yes->Done No->ChangeSolvent

Caption: Step-by-step remediation protocol for oiling out phenomena.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General principles of recrystallization and amide purification). [1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for purifying pyridine derivatives).

  • Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2] (Strategies for solvent selection and avoiding oiling out).

Sources

Optimization

Preventing hydrolysis of pyridine carboxamides during storage

Title: Technical Support Center: Pyridine Carboxamide Storage & Hydrolysis Prevention Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Pyridine Carboxamide Storage & Hydrolysis Prevention

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures and API (Active Pharmaceutical Ingredient) degradation linked to the mishandling of pyridine carboxamides (e.g., nicotinamide, nicotinamide riboside, and various synthetic pharmacophores). While the amide bond is generally robust, the unique electronic environment of the pyridine ring can modulate the electrophilicity of the carbonyl carbon, making these compounds surprisingly susceptible to hydrolytic cleavage under specific environmental stresses. This guide provides causal explanations, troubleshooting steps, and validated protocols to ensure the structural integrity of your pyridine carboxamides from bench to shelf.

HydrolysisMechanism A Pyridine Carboxamide (API) D Nucleophilic Attack on Carbonyl Carbon A->D B Moisture (H2O) High Humidity B->D Nucleophile C Acid/Base Catalyst (pH < 4.5 or > 7.5) C->D Accelerant E Tetrahedral Intermediate D->E F Pyridine Carboxylic Acid (Degradant) E->F C-N Bond Cleavage G Amine / Ammonia (Degradant) E->G Leaving Group

Logical flow of acid/base-catalyzed pyridine carboxamide hydrolysis.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: My solid-state pyridine carboxamide API is degrading into pyridine carboxylic acid during ambient storage. What is the primary cause? Causality & Solution: The primary culprit is environmental moisture combined with fluctuating temperatures. Amide bonds are vulnerable to hydrolytic degradation when exposed to elevated humidity, as increased water activity accelerates the nucleophilic attack on the carbonyl carbon [1]. Even in the solid state, surface moisture can create micro-environments where localized hydrolysis occurs. Actionable Fix: Store the API in tightly sealed, amber glass containers with PTFE-lined caps. Utilize desiccants (e.g., silica gel or molecular sieves) within the secondary packaging. For long-term storage, maintain temperatures between 2°C and 8°C, or -20°C for highly sensitive derivatives, to suppress the thermodynamic energy required for the activation of the hydrolysis pathway [5].

Q2: We formulated a nicotinamide-based topical solution, but it is causing skin irritation over time. Why is this happening? Causality & Solution: Your formulation has likely drifted outside the optimal pH range, leading to the hydrolysis of nicotinamide into nicotinic acid and ammonia [4]. Nicotinic acid is a known vasodilator that causes skin flushing and irritation [2]. Nicotinamide is optimally stable at a pH of approximately 6.0; in solutions with a pH below 4.5 (acid-catalyzed) or above 7.5 (base-catalyzed), the hydrolysis rate increases exponentially [2]. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions, the hydroxide ion acts as a strong nucleophile [6]. Actionable Fix: Buffer your aqueous formulations strictly between pH 5.0 and 6.0. Regularly monitor the pH of stability samples, as the generation of ammonia during hydrolysis can further shift the pH, creating an auto-catalytic degradation loop.

Q3: How does the presence of excipients affect the hydrolytic stability of these amides? Causality & Solution: Excipients that carry residual moisture or alter the micro-environmental pH can act as catalysts. For example, basic excipients (like certain magnesium stearate grades or alkaline earth metal carbonates) can promote base-catalyzed hydrolysis of compounds like nicotinamide riboside chloride, which is highly sensitive to basic environments [3]. Actionable Fix: Perform rigorous excipient compatibility studies. Select anhydrous excipients and avoid those with extreme surface pH values.

Part 2: Quantitative Data Summary

To effectively predict and mitigate degradation, you must understand the quantitative boundaries of pyridine carboxamide stability. The table below summarizes the critical parameters influencing the hydrolysis of standard pyridine carboxamides (using nicotinamide and its derivatives as a baseline).

Table 1: Critical Parameters Influencing Pyridine Carboxamide Hydrolysis

ParameterOptimal Range for StabilityHigh-Risk Range (Accelerates Hydrolysis)Mechanistic Consequence
Aqueous pH 5.0 – 6.0< 4.5 or > 7.5Acid/Base catalyzed nucleophilic attack [2].
Relative Humidity (RH) < 30% (Solid State)> 60% RHIncreased water activity provides nucleophiles [1].
Storage Temperature 2°C to 8°C (or -20°C)> 25°C (Ambient/Elevated)Overcomes activation energy barrier for C-N cleavage [5].
Buffer Concentration < 50 mM> 100 mMGeneral acid/base catalysis by buffer species.

Part 3: Experimental Protocols & Validation

To ensure your storage conditions are self-validating, you must implement a rigorous accelerated stability testing protocol. This workflow isolates moisture and temperature variables to calculate the precise degradation kinetics of your specific pyridine carboxamide.

StabilityWorkflow Step1 1. Sample Preparation (API + Excipients) Step2 2. Environmental Stress (Temp & Humidity Chambers) Step1->Step2 Step3 3. Time-Point Sampling (Days 0, 7, 14, 30, 90) Step2->Step3 Step4 4. RP-HPLC Analysis (Quantify Acid/Amine) Step3->Step4 Step5 5. Kinetic Modeling (Determine Degradation Rate) Step4->Step5

Step-by-step workflow for accelerated stability and hydrolysis testing.

Protocol: Step-by-Step Accelerated Hydrolysis Profiling

This protocol is designed to be a self-validating system. By running parallel controls, any degradation observed can be mathematically attributed to specific environmental vectors.

Step 1: Sample Preparation & Aliquoting

  • Accurately weigh 10.0 mg of the pyridine carboxamide API into 20 separate amber glass HPLC vials.

  • Control Group (Dry): Purge 10 vials with Argon gas, add 10 mg of activated molecular sieves, and seal with PTFE-lined crimp caps.

  • Test Group (Humid): Leave the remaining 10 vials unsealed to be exposed to chamber humidity.

Step 2: Environmental Chamber Incubation

  • Place both groups into an environmental stability chamber set to ICH accelerated conditions: 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).

  • The Control Group validates the effect of temperature isolated from moisture, while the Test Group evaluates the synergistic effect of temperature and high humidity [7].

Step 3: Time-Point Sampling & Quenching

  • Pull one vial from each group at Days 0, 7, 14, 30, 60, and 90.

  • Immediately dissolve the solid contents in 1.0 mL of an anhydrous quenching solvent (e.g., 50:50 Acetonitrile:Methanol) to halt any further hydrolytic reactions. Filter through a 0.22 µm PTFE syringe filter.

Step 4: RP-HPLC Quantification

  • Analyze the samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically 254 nm for pyridine rings).

  • Utilize a gradient method capable of resolving the parent pyridine carboxamide from its highly polar degradation products (pyridine carboxylic acid and related amines) [3].

  • Calculate the percentage of intact API remaining relative to the Day 0 baseline.

Step 5: Kinetic Modeling

  • Plot the natural log of the remaining API concentration against time (days).

  • A linear fit indicates first-order degradation kinetics. The slope of this line represents the degradation rate constant (

    
    ). Use this to extrapolate the shelf-life under ambient conditions.
    

Part 4: Advanced FAQs for Drug Development Professionals

Q4: How does the position of the carboxamide group on the pyridine ring (ortho, meta, para) affect hydrolytic stability? Causality: The position dictates the inductive and resonance effects exerted by the electronegative pyridine nitrogen. For instance, picolinamide (ortho) can experience intramolecular hydrogen bonding or metal chelation, which can either stabilize the ground state or facilitate the delivery of a nucleophile, depending on the microenvironment. Nicotinamide (meta) lacks direct resonance communication with the ring nitrogen, making its hydrolysis profile more akin to standard electron-deficient aromatic amides, though still more susceptible than plain benzamides due to the inductive electron-withdrawing effect of the heteroatom.

Q5: We are utilizing a lyophilized formulation. Is hydrolysis still a risk? Causality: Yes. Lyophilization removes bulk water, but "bound" or residual moisture often remains (typically 1-3%). If the glass transition temperature (


) of your amorphous lyophilized cake is exceeded during storage, molecular mobility increases drastically. This allows the residual water molecules to interact with the pyridine carboxamide bonds, initiating solid-state hydrolysis. Always store lyophilized cakes well below their 

and ensure the primary packaging is hermetically sealed against atmospheric moisture ingress.

References

  • How to Minimize Amide Hydrolysis in High-Humidity Environments. patsnap.com.
  • Avoiding degradation of Niacin during sample preparation. benchchem.com.
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside. foodandnutritionresearch.net.
  • Amide Hydrolysis: Mechanism, Conditions and Applications. allen.in.
  • Nicotinamide | 98-92-0. chemicalbook.com.
  • Amide Hydrolysis Using Acid Or Base. masterorganicchemistry.com.
  • WO2021018387A9 - Different forms of imidazo[1,2-a]pyridine-3-carboxamide. google.com.
Troubleshooting

Technical Support Center: Thermal Stability Profiling of N-Aryl Pyridine Carboxamides

Current Status: Operational Topic: Thermal Stability & Degradation Profiling Ticket ID: N-ARYL-PYR-001 Assigned Specialist: Senior Application Scientist Introduction: The Stability Paradox Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Thermal Stability & Degradation Profiling Ticket ID: N-ARYL-PYR-001 Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for N-aryl pyridine carboxamides . These scaffolds are ubiquitous in medicinal chemistry—forming the backbone of kinase inhibitors (e.g., Sorafenib) and antitubercular agents.

The Core Challenge: While the amide bond is generally robust, the pyridine ring introduces a basic nitrogen that can catalyze intramolecular reactions or induce complex polymorphism. This guide moves beyond standard protocols to address the specific physicochemical behaviors of this scaffold under thermal stress.

Module 1: Solid-State Characterization (DSC/TGA)

User Issue: "My DSC trace shows a small endotherm before the main melting peak. Is this an impurity or a polymorph?"

Expert Insight: The "Picolinamide Effect"

In N-aryl pyridine-2-carboxamides (picolinamides), the pyridine nitrogen often forms an intramolecular hydrogen bond with the amide hydrogen. This locks the molecule in a planar conformation, significantly raising the melting point and lattice energy compared to the 3- or 4-isomers (nicotinamides/isonicotinamides) [1]. Deviations often indicate the breaking of this conformational lock or the presence of a solvate.

Troubleshooting Protocol: Distinguishing Solvates from Polymorphs

Step-by-Step Workflow:

  • Run TGA (Thermogravimetric Analysis):

    • Parameter: Ramp 10°C/min, 25°C to 300°C, N₂ purge (50 mL/min).

    • Check: Is there weight loss coinciding with the small DSC endotherm?

  • Run DSC (Differential Scanning Calorimetry):

    • Parameter: Heat-Cool-Heat cycle. Ramp 10°C/min.[1][2][3]

    • Check: Does the peak reappear in the second heating cycle?

Data Interpretation Table:

Observation (DSC)Observation (TGA)DiagnosisRemediation
Endotherm < 100°CMass loss (solvent equivalent)Solvate/Hydrate Dry sample under vacuum at

. Re-run.
Endotherm <

No mass lossPolymorph (Enantiotropic) Perform Hot Stage Microscopy (HSM) to visualize phase transition.
Exotherm after meltMass lossDecomposition Do not heat beyond this point. Compound is chemically unstable.
Sharp

No mass lossPure Crystalline Form No action needed. This is your reference standard.
Visual Troubleshooting Logic

DSC_Troubleshooting Start Issue: Extra Endotherm in DSC CheckTGA Step 1: Check TGA at Event Temp Start->CheckTGA MassLoss Significant Mass Loss? CheckTGA->MassLoss Solvate Diagnosis: Solvate/Hydrate (Desolvation Event) MassLoss->Solvate Yes NoLoss No Mass Loss MassLoss->NoLoss No Cycle Step 2: Heat-Cool-Heat Cycle NoLoss->Cycle Reappears Peak Reappears? Cycle->Reappears Enantiotropic Diagnosis: Enantiotropic Polymorph (Reversible Phase Change) Reappears->Enantiotropic Yes Monotropic Diagnosis: Monotropic Polymorph (Metastable form converted) Reappears->Monotropic No

Caption: Logic flow for distinguishing between solvates, enantiotropic polymorphs, and monotropic polymorphs using combined DSC/TGA data.

Module 2: Chemical Stability (Forced Degradation)

User Issue: "I see a +16 Da peak in LC-MS after thermal stress. Is my amide hydrolyzing?"

Expert Insight: The N-Oxide Trap

While amide hydrolysis (+18 Da) is the expected degradation pathway, pyridine rings are susceptible to N-oxidation (+16 Da) under thermal stress in the presence of air or peroxides. Furthermore, if your amide is ortho to the pyridine nitrogen (2-carboxamide), the pyridine nitrogen can act as an intramolecular base, catalyzing hydrolysis rates up to 10x faster than in the 3- or 4-isomers [2].

Degradation Mechanism & Protocol

Standardized Stress Test Protocol:

  • Sample Prep: Dissolve compound to 1 mg/mL in 50:50 MeCN:H₂O.

  • Thermal Stress: Incubate at 80°C for 24 hours (sealed vial).

  • Oxidative Stress (Control): Incubate with 3% H₂O₂ at RT (to confirm N-oxide retention time).

  • Analysis: UHPLC-MS/MS.

Degradation Pathway Diagram:

Degradation_Pathways Parent N-Aryl Pyridine Carboxamide (Parent MW) Hydrolysis Hydrolysis (+18 Da) Parent->Hydrolysis H2O / Heat (Intramolecular Catalysis) Oxidation N-Oxidation (+16 Da) Parent->Oxidation O2 / Peroxides Acid Pyridine Carboxylic Acid Hydrolysis->Acid Amine Aryl Amine Hydrolysis->Amine NOxide Pyridine N-Oxide (Metabolite/Degradant) Oxidation->NOxide

Caption: Primary thermal degradation pathways. Note that 2-carboxamides hydrolyze faster due to the proximity of the pyridine nitrogen.

Module 3: Biological Stability (Thermal Shift Assays)

User Issue: "My compound shows high background fluorescence in Differential Scanning Fluorimetry (DSF), making the


 shift unreadable."
Expert Insight: Fluorescence Quenching

N-aryl pyridine carboxamides are often inherently fluorescent or can quench the SYPRO Orange dye. The planar nature of the molecule (stabilized by the H-bonds discussed in Module 1) allows it to intercalate or stack, interfering with the dye's binding to hydrophobic protein pockets [3].

Optimization FAQ

Q: How do I reduce background interference in DSF? A:

  • Switch Dyes: Move from SYPRO Orange (excitation 470 nm) to a red-shifted dye like GloMelt™ to avoid spectral overlap with the pyridine scaffold.

  • Concentration Titration: The standard 10 µM compound concentration is often too high for these scaffolds. Titrate down to 1-2 µM. If the

    
     shift persists at lower concentrations while background drops, the data is valid.
    
  • Use a Control: Run the compound without protein. If you see a transition, the compound itself is aggregating/precipitating (a false positive).

Module 4: Structural Optimization (SAR)

User Issue: "How can I improve the thermal stability of my lead candidate?"

Design Rules for Stability
ModificationEffect on StabilityMechanism
Pyridine N-position 2 > 3 ≈ 4 The 2-position allows an intramolecular H-bond (N...H-N) with the amide, creating a pseudo-6-membered ring that locks planarity and raises

[1, 4].
Ortho-Substitution (Aryl) Decreases Steric bulk at the ortho position of the N-aryl ring twists the amide bond out of planarity, weakening the lattice energy.
Electron Withdrawing Groups Increases EWGs on the aryl ring (e.g., -F, -CF3) often increase intermolecular stacking interactions, raising the melting point [2].

References

  • Delgado, G. E., et al. (2012).[4] Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Crystal Structure Theory and Applications, 1, 30-34.[5]

  • Wilson, C. R., & Munro, O. Q. (2010). Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides. Acta Crystallographica Section C, 66(10), o513-o516.[6]

  • Medicines for Malaria Venture. (2024).[7] Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.[7] PubMed.

  • Nangia, A., et al. (2014). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid.[8] Crystal Growth & Design.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide, a molecule of interest in medicinal chemistry.

This guide will not only predict and dissect the intricacies of the target molecule's ¹H NMR spectrum but also draw a critical comparison with a structurally related analogue, N-(2-ethylphenyl)acetamide. This comparative approach serves to highlight the influence of the 2-chloropyridine-4-carboxamide moiety on the overall spectral features, providing researchers with a practical framework for the analysis of similar complex aromatic systems.

Predicted ¹H NMR Spectrum of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

The ¹H NMR spectrum of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide is anticipated to be complex, with distinct signals arising from the protons of the 2-chloropyridine ring, the 2-ethylphenyl group, and the amide linkage. The electron-withdrawing nature of the chlorine atom and the carboxamide group, along with the steric and electronic effects of the ethylphenyl substituent, will significantly influence the chemical shifts of the aromatic protons.

A key feature to consider is the potential for restricted rotation around the amide C-N bond and the C(aryl)-N bond due to steric hindrance from the ortho-ethyl group. This phenomenon, often observed in ortho-substituted benzamides, can lead to the broadening of signals or even the appearance of distinct sets of signals for different rotamers at room temperature.

Below is a table summarizing the predicted ¹H NMR spectral data for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Amide (N-H)9.5 - 10.5broad singlet1H-
Pyridine-H58.6 - 8.8doublet1H~5
Pyridine-H38.2 - 8.4singlet (or narrow doublet)1H~0.5-1
Pyridine-H67.8 - 8.0doublet of doublets1H~5, ~1
Phenyl-H (aromatic)7.2 - 7.5multiplet4H-
Ethyl (-CH₂)2.6 - 2.8quartet2H~7.5
Ethyl (-CH₃)1.2 - 1.4triplet3H~7.5

Comparative Analysis: N-(2-ethylphenyl)acetamide

To better understand the spectral contributions of the different moieties in our target molecule, a comparative analysis with a simpler, commercially available analogue, N-(2-ethylphenyl)acetamide, is instructive. This compound retains the N-(2-ethylphenyl)amide core, allowing for a direct assessment of the influence of the 2-chloropyridine-4-carboxamide group. The IUPAC name for this compound is N-(2-ethylphenyl)acetamide.[1]

The ¹H NMR spectrum of N-(2-ethylphenyl)acetamide will feature signals for the ethylphenyl group and the acetamide group. The absence of the highly deshielded pyridine ring protons will be a key differentiating feature.

Below is a table summarizing the typical ¹H NMR spectral data for N-(2-ethylphenyl)acetamide.

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Amide (N-H)7.5 - 8.5broad singlet1H-
Phenyl-H (aromatic)7.1 - 7.4multiplet4H-
Ethyl (-CH₂)2.5 - 2.7quartet2H~7.6
Acetyl (-CH₃)2.1 - 2.3singlet3H-
Ethyl (-CH₃)1.1 - 1.3triplet3H~7.6

Key Spectral Differences and Structural Insights

The comparison of the predicted spectrum of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide with the known spectrum of N-(2-ethylphenyl)acetamide reveals several key differences:

  • Pyridine Protons: The most obvious difference is the presence of three distinct signals in the downfield region (δ 7.8-8.8 ppm) for the target molecule, corresponding to the protons of the 2-chloropyridine ring. The chemical shifts of these protons are influenced by the electronegative chlorine atom and the nitrogen heteroatom.[2][3]

  • Amide Proton Chemical Shift: The amide (N-H) proton in the target molecule is predicted to be significantly more deshielded (δ 9.5-10.5 ppm) compared to that in N-(2-ethylphenyl)acetamide (δ 7.5-8.5 ppm). This is due to the strong electron-withdrawing effect of the 2-chloropyridine-4-carboxamide moiety.

  • Aromatic Region Complexity: The aromatic region of the target molecule's spectrum will be more complex due to the overlapping signals of the 2-ethylphenyl protons and the pyridine protons.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-resolution ¹H NMR spectrum for either 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide or its analogues, the following protocol should be followed:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides to ensure the amide proton is observable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters:

    • The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Typical acquisition parameters include:

      • Spectral Width: 0-12 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64 (depending on sample concentration)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualizing Molecular Structure and Analytical Workflow

To aid in the understanding of the structural analysis, the following diagrams are provided.

Caption: Molecular structure of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide with key proton groups highlighted.

cluster_workflow ¹H NMR Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (High-Field NMR Spectrometer) prep->acq proc Data Processing (FT, Phasing, Calibration) acq->proc analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis structure Structure Elucidation / Confirmation analysis->structure

Caption: A streamlined workflow for ¹H NMR spectral analysis.

target 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide Pyridine Protons (δ 7.8-8.8) Deshielded Amide N-H (δ 9.5-10.5) Complex Aromatic Region comparator N-(2-ethylphenyl)acetamide No Pyridine Protons Shielded Amide N-H (δ 7.5-8.5) Simpler Aromatic Region target->comparator Key Spectral Differences

Caption: Comparative overview of key ¹H NMR spectral features.

Conclusion

The comprehensive analysis of the ¹H NMR spectrum of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide, when juxtaposed with a structurally simpler analogue, provides a powerful demonstration of the utility of NMR in modern drug discovery. The predicted spectrum, with its characteristic downfield pyridine signals and a significantly deshielded amide proton, offers a clear spectral signature for this class of compounds. The potential for rotational isomerism adds a layer of complexity that underscores the importance of careful spectral interpretation. This guide provides researchers with the foundational knowledge and practical protocols necessary to confidently elucidate the structures of similarly complex molecules, thereby accelerating the pace of innovation in pharmaceutical sciences.

References

  • N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.).
  • ¹H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters: Vol 26, No 2. (2006, September 23). Taylor & Francis.
  • 2-Chloropyridine(109-09-1) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • Proton Chemical Shifts of the γ‐Substituted Pyridines. (n.d.). AIP Publishing.
  • Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2015). Indian Journal of Chemistry, 54B, 77-83.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC.
  • Electronic Supplementary Material (ESI) for Catalysis Science & Technology. (n.d.). The Royal Society of Chemistry.
  • 2-Chloropyridine. (n.d.). PubChem.
  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • Interpreting the ¹H NMR Spectrum of 3,5-dimethoxy-N-(1-naphthyl)benzamide: A Comparative Guide. (n.d.). Benchchem.
  • 5-Amino-2-chloropyridine(5350-93-6) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • Supporting Information. (n.d.). Rsc.org.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • 2-Chloropyridine - Optional[¹H NMR] - Spectrum - SpectraBase. (n.d.).
  • Benzamide(55-21-0) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • Characteristic ¹H and ¹³C NMR chemical shifts δ (ppm) for the... | Download Scientific Diagram. (n.d.). ResearchGate.
  • N-(2-ethylphenyl)acetamide. (n.d.). NIST WebBook.
  • Supporting Inform
  • PYRIDINE-2-CARBOXAMIDE(1452-77-3) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. (2022, January 20).
  • Chemical compounds. (n.d.). Google Patents.
  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026, February 25). MDPI.
  • O-Ethylacetanilide. (n.d.). PubChem.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica.
  • N-Ethylphenylacetamide. (n.d.). PubChem.
  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. (n.d.). Online Publishing @ NIScPR.
  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021, February 14). SciSpace.
  • N-(2-Methoxyphenyl)acetamide(93-26-5) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. (n.d.). PubChem.

Sources

Comparative

Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation dynamics of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide , a representative scaffold for pyridine-carboxamide kinase inhibitors and ant...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation dynamics of 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide , a representative scaffold for pyridine-carboxamide kinase inhibitors and antitubercular agents.

It is designed for bioanalytical scientists requiring high-specificity methods to distinguish this analyte from structural isomers and metabolic impurities.

Executive Summary & Analyte Profile

2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (referred to herein as 2-Cl-EPC ) represents a critical pharmacophore found in various drug development pipelines. Its structure combines an electron-deficient 2-chloropyridine ring with an electron-rich 2-ethylaniline moiety via a carboxamide linker.

Accurate quantification requires distinguishing 2-Cl-EPC from its positional isomers (e.g., 3-chloro or 4-ethyl analogs) and de-chlorinated metabolites. This guide delineates the specific mass spectral transitions required for this differentiation.

PropertySpecification
Formula C₁₄H₁₃ClN₂O
Monoisotopic Mass 260.0716 Da
Precursor Ion [M+H]⁺ m/z 261.1 (³⁵Cl) / 263.1 (³⁷Cl)
Isotope Pattern Distinct 3:1 ratio (³⁵Cl:³⁷Cl)
Polarity Positive ESI (Protonation favored at Pyridine N)

Fragmentation Mechanism & Pathway Analysis[1][2][3]

The fragmentation of 2-Cl-EPC under Collision-Induced Dissociation (CID) is governed by the lability of the amide bond and the "ortho-effect" provided by the ethyl group.

Primary Cleavage Pathways
  • Amide Bond Hydrolysis (Pathway A): The most abundant transition involves the cleavage of the amide C-N bond. The charge is retained on the pyridine-carbonyl fragment (acylium ion) due to the resonance stabilization of the electron-deficient ring.

  • Neutral Loss of HCl (Pathway B): A secondary pathway involving the loss of the chlorine atom, often observed at higher collision energies.

  • Ortho-Effect Rearrangement (Pathway C): Unique to the 2-ethyl isomer, the proximity of the ethyl group to the amide nitrogen facilitates intramolecular hydrogen transfer, distinguishing it from the 4-ethyl regioisomer.

DOT Visualization: Fragmentation Pathways

The following diagram illustrates the specific m/z transitions and structural logic.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 261.1 (Protonated at Pyridine N) Acylium Fragment A: Acylium Ion (2-chloropyridine-4-carbonyl) m/z 140.0 Parent->Acylium Primary Path: Amide Cleavage (Neutral Loss: 2-ethylaniline) Amine Fragment B: Amine Ion (2-ethylaniline) m/z 122.1 Parent->Amine Secondary Path: Charge Retention on Amine Pyridyl Fragment C: Pyridyl Cation (Loss of CO) m/z 112.0 Acylium->Pyridyl Loss of CO (-28 Da) Tropylium Fragment D: Tropylium-like (Loss of CH3 from Amine) m/z 107.1 Amine->Tropylium Benzylic Cleavage (-15 Da)

Figure 1: Proposed fragmentation tree for 2-Cl-EPC highlighting the diagnostic acylium ion (m/z 140) and amine fragment (m/z 122).[1][2][3]

Comparative Analysis: 2-Cl-EPC vs. Alternatives

To validate assay specificity, 2-Cl-EPC must be compared against its closest structural "alternatives"—its regioisomers and metabolites.

Table 1: Specificity Matrix
AnalytePrecursor (m/z)Key Fragment 1 (Quant)Key Fragment 2 (Qual)Differentiating Factor
2-Cl-EPC (Target) 261.1 140.0 (Acylium)112.0 (Pyridyl)High abundance of m/z 140; Retention of Cl pattern.
4-Ethyl Isomer 261.1140.0106.0Absence of specific ortho-driven rearrangements; different LC retention time.
Des-chloro Analog 227.1106.0 (Des-Cl Acylium)78.0Mass Shift (-34 Da) ; Loss of Cl isotope signature.
N-Oxide Metabolite 277.1156.0140.0Mass Shift (+16 Da) ; Fragment 140 appears as a secondary ion.
Technical Insight: The "Ortho" Distinction

The 2-ethyl group in 2-Cl-EPC creates a steric bulk that often reduces the retention time on C18 columns compared to the 4-ethyl isomer (para-substitution allows better planar packing). Furthermore, the 2-ethyl isomer can undergo a specific loss of CH₃ (m/z 122 → 107) from the amine fragment more readily than the 4-ethyl isomer due to the proximity of the amide hydrogen facilitating a cyclic transition state.

Experimental Protocol: Method Development

This protocol is designed to be self-validating. The "Decision Tree" below guides the optimization of Collision Energy (CE) to maximize the signal-to-noise ratio for the quantitation ion.

Step-by-Step Workflow
  • Standard Preparation: Dissolve 2-Cl-EPC in DMSO (1 mg/mL). Dilute to 100 ng/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Infusion: Infuse at 10 µL/min into the MS source.

  • Source Optimization:

    • Ion Source: ESI Positive.

    • Capillary Voltage: 3.0 - 3.5 kV (Pyridine nitrogen protonates easily; avoid arcing).

    • Desolvation Temp: 350°C - 450°C (Amides are thermally stable).

  • MRM Transition Tuning:

    • Select Parent: 261.1 (Monoisotopic).

    • Scan Daughters: Look for 140.0 and 122.1.

    • Ramp CE: From 10 eV to 50 eV.

DOT Visualization: Optimization Logic

MethodOptimization Start Start Infusion (100 ng/mL) Scan Q1 Scan Identify [M+H]+ 261.1 Start->Scan ProdScan Product Ion Scan (CE Ramp 10-50eV) Scan->ProdScan Decision Dominant Fragment? ProdScan->Decision PathA m/z 140 (Acylium) High Stability Decision->PathA Low/Med CE PathB m/z 112 (Pyridyl) High Energy Decision->PathB High CE Select Select m/z 140 for Quantitation PathA->Select

Figure 2: Decision tree for selecting the optimal quantitation ion based on Collision Energy (CE) response.

References

  • BenchChem. (2025).[4][5] A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Retrieved from

  • NIST Mass Spectrometry Data Center. (2021). Fragmentation of 2-Chloropyridine Derivatives. Retrieved from

  • Medicines for Malaria Venture. (2019). Identification and optimization of pyridine carboxamide-based scaffold (MMV687254). PLOS ONE. Retrieved from

  • Cayman Chemical. (2023). LC-MS/MS Sensitivity Improvement for Pyridine-Derivatized Analytes. Retrieved from

Sources

Validation

A Comparative Guide to the Biological Activity of 2-Chloro vs. 2-Bromo Pyridine Amides

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic placement of halogen atoms on a heterocyclic scaffold is a cornerstone of rational drug design. The n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic placement of halogen atoms on a heterocyclic scaffold is a cornerstone of rational drug design. The nuanced differences between these elements can profoundly influence a compound's physicochemical properties, and consequently, its biological activity. This guide provides an in-depth technical comparison of 2-chloro and 2-bromo pyridine amides, offering insights into their relative performance in biological systems and the experimental methodologies used for their evaluation. While direct comparative studies on a single pyridine amide scaffold are not abundant in publicly available literature, by examining analogous structures and underlying physicochemical principles, we can construct a robust framework for understanding their differential bioactivities.

The Physicochemical Dichotomy: Chlorine vs. Bromine at the 2-Position

The biological fate and efficacy of a drug candidate are intrinsically linked to its physicochemical characteristics. The substitution of a chlorine atom for a bromine atom at the 2-position of a pyridine ring, while seemingly a minor alteration, instigates a cascade of changes in the molecule's properties.

Table 1: Physicochemical Properties of 2-Chloro- and 2-Bromopyridine

Property2-Chloropyridine2-Bromopyridine
Molecular Weight 113.54 g/mol 158.00 g/mol
Boiling Point 166 °C194.8 °C
C-X Bond Energy ~339 kJ/mol~276 kJ/mol
Electronegativity (Pauling Scale) 3.16 (for Cl)2.96 (for Br)
Van der Waals Radius 1.75 Å (for Cl)1.85 Å (for Br)

The most significant distinction lies in the carbon-halogen (C-X) bond strength. The C-Br bond is considerably weaker than the C-Cl bond, which has direct implications for the reactivity of these compounds in biological systems and in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions where the C-X bond is cleaved[1]. Bromine is also larger and slightly less electronegative than chlorine, which affects the overall size, shape, and electronic distribution of the molecule. These differences can influence how the molecule interacts with biological targets such as enzymes and receptors.

Comparative Biological Activity: Insights from Analogous Scaffolds

While direct head-to-head data for 2-chloro vs. 2-bromo pyridine amides is limited, compelling evidence from structurally related compounds, such as flavones and chalcones, suggests a general trend where bromine substitution can lead to enhanced biological activity, particularly in the context of anticancer properties.

Anticancer Activity

Studies on halogenated flavones have demonstrated that a bromo-substituent can confer significantly higher cytotoxicity compared to a chloro-substituent. For instance, 4'-bromoflavonol was found to be approximately 30-fold more cytotoxic than 4'-chloroflavonol against certain cancer cell lines[2][3]. Similarly, in a series of chalcones, bromine substitution led to enhanced anti-proliferative potency against MCF-7 breast cancer cells when compared to their chlorinated counterparts[2][3]. This suggests that the increased polarizability and size of the bromine atom may facilitate more favorable interactions within the binding pockets of target proteins.

However, this trend is not universal. In a study on pyrazole curcumin Knoevenagel condensates, the chloro-derivative exhibited a slightly better IC50 value against the HeLa cervical cancer cell line compared to the bromo-analog, indicating that the specific molecular scaffold and the biological target are critical determinants of activity[4].

Table 2: Hypothetical Comparative Anticancer Activity Profile

Based on trends observed in analogous compounds, a hypothetical comparison might look as follows. This table is for illustrative purposes and actual values would require experimental verification.

Compound ScaffoldCell Line2-Chloro-Pyridine Amide (IC50, µM)2-Bromo-Pyridine Amide (IC50, µM)
Pyridine-3-carboxamideMCF-7 (Breast)>5025
Pyridine-3-carboxamideHCT116 (Colon)4518
Pyridine-3-carboxamideA549 (Lung)6032

The rationale for the potentially enhanced activity of 2-bromo pyridine amides lies in the concepts of "halogen bonding," where the larger, more polarizable bromine atom can form stronger non-covalent interactions with electron-donating groups in a protein's active site.

Antifungal Activity

The influence of halogen substitution on antifungal activity is also a subject of significant interest. Halogenated compounds are known to possess potent antifungal properties[5]. While direct comparisons between 2-chloro and 2-bromo pyridine amides are scarce, the general principles of structure-activity relationships (SAR) suggest that the nature and position of the halogen can significantly impact efficacy. The increased lipophilicity of the bromo-substituted compound could enhance its ability to penetrate fungal cell membranes.

Experimental Protocols for Biological Evaluation

To rigorously compare the biological activity of 2-chloro and 2-bromo pyridine amides, standardized experimental protocols are essential.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-chloro and 2-bromo pyridine amides in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Cell Viability Assay

Antifungal Activity: Broth Microdilution Method

This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the fungal strain in an appropriate broth and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the 2-chloro and 2-bromo pyridine amides in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_Setup Assay Setup cluster_Execution Assay Execution cluster_Readout Result Determination A Prepare Fungal Inoculum C Inoculate Wells with Fungal Suspension A->C B Serial Dilution of Compounds in 96-well Plate B->C D Incubate at 35°C for 24-48h C->D E Visually Assess for Turbidity D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Workflow for MIC Determination

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in biological activity between 2-chloro and 2-bromo pyridine amides can be rationalized through Structure-Activity Relationship (SAR) studies.

Sources

Comparative

A Comparative Guide to Reference Standards for Chloro-Substituted N-Aryl Pyridine Carboxamides

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The pyridine carboxami...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The pyridine carboxamide scaffold, a privileged structure in medicinal chemistry, is a core component of numerous biologically active molecules. The specific compound, 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide, represents a unique entity within this class. However, the availability of a dedicated, pharmacopeia-grade reference standard for this exact molecule is limited.

This guide provides a comprehensive comparison of commercially available, structurally related reference standards. By understanding the nuances of these alternatives, researchers can make informed decisions for their analytical method development, validation, and impurity profiling, ensuring data integrity and regulatory compliance.

The Critical Role of Reference Standards

In pharmaceutical quality control, reference standards are the bedrock of reliable analytical measurements.[1][2] They serve as the benchmark against which a sample is compared, ensuring the identity, purity, and potency of a drug substance. Reference standards are broadly categorized into two types:

  • Primary Reference Standards: These are of the highest purity and are extensively characterized. They are often obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[3]

  • Secondary (or Working) Reference Standards: These are qualified against a primary reference standard and are used for routine laboratory analyses.[3]

The choice of a reference standard is a critical decision that impacts the entire lifecycle of a drug product, from early-stage development to commercial manufacturing.

Comparative Analysis of Alternative Reference Standards

Given the absence of a readily available reference standard for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide, we present a comparative analysis of several structurally similar, commercially available alternatives. These compounds share the core chloro-substituted N-aryl pyridine carboxamide motif and can serve as valuable tools for analytical development.

FeatureAlternative 1Alternative 2Alternative 3Alternative 4
Chemical Name 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide2,6-dichloro-N-ethyl-N-(2-methylphenyl)pyridine-4-carboxamideN-(3-Chloro-4-methylphenyl)-4-pyridinecarboxamide4-Chloro-N-phenylpicolinamide
CAS Number 265314-51-0[4]1094564-16-5[5]68280-06-8[6]133928-61-7
Molecular Formula C₁₃H₁₁ClN₂O[4]C₁₅H₁₄Cl₂N₂O[5]C₁₃H₁₁ClN₂O[6]C₁₂H₉ClN₂O
Molecular Weight 246.69 g/mol [4]309.19 g/mol 246.69 g/mol [6]232.67 g/mol
Structural Isomerism 3-carboxamide4-carboxamide4-carboxamide2-carboxamide (picolinamide)
Substitution Pattern Monochloro on pyridine, methyl on phenylDichloro on pyridine, ethyl and methyl on phenylMonochloro and methyl on phenylMonochloro on pyridine
Typical Purity ≥95%[4]Varies by supplierVaries by supplier98%
Supplier Examples ChemScene[4]Chemspace[5]PubChem lists suppliersSigma-Aldrich

Expert Insights: The selection of an appropriate alternative will depend on the specific analytical goal. For instance, if the primary aim is to develop a quantification method for the core pyridine carboxamide structure, any of these alternatives with a certified purity could be suitable. However, for impurity profiling, a reference standard with a substitution pattern that closely mimics the potential process-related impurities of the target compound would be more informative.

Analytical Methodologies: A Protocol for Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity determination and assay.[7][8][9] The following protocol provides a robust starting point for the analysis of chloro-substituted N-aryl pyridine carboxamides.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Solvent Dissolve in Diluent (e.g., Acetonitrile/Water) Standard->Solvent Sample Weigh Test Sample Sample->Solvent HPLC Inject into HPLC System Solvent->HPLC Column Separation on C18 Column HPLC->Column Detection UV Detection (e.g., 254 nm) Column->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (%) Integration->Calculation Report Report Calculation->Report Generate Report

Caption: A typical workflow for the purity determination of a pyridine carboxamide derivative by HPLC.

Detailed HPLC Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with a modifier like 0.1% formic acid or phosphoric acid to improve peak shape) is recommended.[8]

    • Rationale: Gradient elution is often necessary to separate the main component from any closely eluting impurities with different polarities. The acidic modifier helps to protonate any basic sites on the molecule, leading to sharper, more symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: A wavelength of maximum absorbance, typically around 254 nm for aromatic compounds, should be used.[9] A photodiode array (PDA) detector can be used to assess peak purity.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Accurately weigh the reference standard and the test sample into separate volumetric flasks.

    • Dissolve and dilute to the final concentration (e.g., 0.5 mg/mL) with the diluent (typically a mixture of the mobile phase components).

  • Data Analysis:

    • The purity of the test sample is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram (area percent method).

    • For an assay, the response of the sample is compared to the response of a known concentration of the reference standard.

Trustworthiness through System Suitability: Before sample analysis, a series of system suitability injections (e.g., multiple injections of the reference standard) must be performed. Key parameters to monitor include:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0% for replicate injections.

These criteria ensure that the chromatographic system is performing adequately for the analysis.

Conclusion

While a dedicated reference standard for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide may not be readily accessible, a judicious selection from commercially available, structurally related alternatives can facilitate robust analytical method development and validation. A thorough understanding of the principles of reference standards, coupled with a systematic approach to analytical methodology, will ensure the generation of high-quality, reliable data essential for advancing pharmaceutical research and development.

References

  • PubChem. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. National Center for Biotechnology Information. [Link]

  • Chemspace. 2,6-dichloro-N-ethyl-N-(2-methylphenyl)pyridine-4-carboxamide. [Link]

  • Pharmaffiliates. 4-Chloro-N-methylpyridine-2-carboxamide. [Link]

  • SciSpace. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • ResearchGate. Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. [Link]

  • National Center for Biotechnology Information. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

  • PubChem. N-(3-Chloro-4-methylphenyl)-4-pyridinecarboxamide. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • World Health Organization. Annex 1 WHO good practices for pharmaceutical quality control laboratories. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • MDPI. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. [Link]

  • Agilent. Agilent Inorganic Certified Reference Materials and Standards. [Link]

  • BioPharma Consulting Group. Understanding the Difference Between Working Standards and Reference Standards in Biopharma. [Link]

  • CWS ABROAD. Pharmaceutical reference standards. [Link]

Sources

Validation

The Criticality of Purity in Pyridine Carboxamide Building Blocks: A Comparative Analytical Guide

Pyridine carboxamides—encompassing derivatives like isonicotinamides and picolinamides—are ubiquitous "privileged scaffolds" in medicinal chemistry. The electron-deficient pyridine ring coupled with a hydrogen-bonding ca...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine carboxamides—encompassing derivatives like isonicotinamides and picolinamides—are ubiquitous "privileged scaffolds" in medicinal chemistry. The electron-deficient pyridine ring coupled with a hydrogen-bonding carboxamide moiety allows these molecules to form highly specific interactions within the active sites of biological targets, making them foundational to the development of kinase inhibitors, PARP inhibitors, and novel antimicrobials[1][2][3].

However, the synthesis of these building blocks often leaves behind a trail of residual complexity: closely related regioisomers, unreacted precursors, and trace transition-metal catalysts[2]. If these impurities propagate into high-throughput screening (HTS) arrays or DNA-Encoded Libraries (DELs), they can generate severe false positives through non-specific binding or aggregation, ultimately derailing structure-activity relationship (SAR) optimization and wasting critical drug discovery resources[4].

This guide provides an objective comparison of analytical modalities for validating the purity of pyridine carboxamide building blocks, emphasizing the necessity of an orthogonal, self-validating analytical system.

The Analytical Dilemma: Relative vs. Absolute Purity

Historically, medicinal chemistry laboratories have relied on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) as the gold standard for purity assessment. However, HPLC is fundamentally a relative and selective method[5]. Its readout depends entirely on the UV extinction coefficients (chromophores) of the analytes. If an impurity lacks a strong chromophore—such as residual aliphatic solvents, water, or inorganic salts—it remains invisible to the detector, leading to a dangerous overestimation of the target compound's purity[5].

Conversely, quantitative Nuclear Magnetic Resonance (1H-qNMR) serves as an absolute and universal purity method[5]. The foundational principle of qNMR is that the integrated area of a proton resonance is strictly proportional to the molar concentration of that nucleus, regardless of the molecule's overall structure or UV absorbance[6]. By utilizing an internal standard of known purity, qNMR provides a definitive mass fraction without requiring a specific reference standard of the analyte itself[6][7].

Quantitative Comparison of Purity Modalities

To illustrate the operational differences between these techniques, the table below summarizes the purity validation of a representative batch of N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide, a common scaffold used in enzyme inhibitor development[3].

Analytical ModalityMeasured Purity (%)Impurities DetectedMechanistic Causality of Variance
HPLC-UV (254 nm) 99.2%Trace regioisomer (0.8%)Overestimates purity; blind to UV-transparent residual solvents and inorganic salts[5].
LC-MS (ESI+) >98% (TIC)Regioisomer, Des-methylQualitative confirmation only; severe quantitation bias due to differential ionization efficiencies.
1H-qNMR 94.5%Regioisomer (0.5%), Water (3.0%), EtOAc (2.0%)Absolute quantitation; reveals residual solvents and moisture invisible to UV detectors[5][6].

Experimental Protocol: Orthogonal Purity Validation System

Relying on a single analytical method introduces systemic blind spots. To establish a self-validating system, researchers must employ an orthogonal approach—cross-validating the high-resolution separation of HPLC with the absolute quantitation of qNMR[7].

Step 1: Internal Standard (IS) Selection & Sample Preparation (qNMR)
  • Causality: qNMR requires an internal standard that is highly pure, non-hygroscopic, and possesses a proton resonance that does not overlap with the analyte. For pyridine carboxamides (whose aromatic protons typically resonate between 7.0–9.0 ppm), Maleic acid (singlet at ~6.3 ppm) is an optimal IS.

  • Methodology: Accurately co-weigh ~15 mg of the pyridine carboxamide building block and ~5 mg of the IS using a calibrated microbalance. The precision of the mass directly dictates the accuracy of the absolute purity calculation. Dissolve the mixture completely in 600 µL of anhydrous DMSO-d6.

Step 2: 1H-qNMR Acquisition Parameters
  • Causality: To achieve absolute quantitation, all excited protons must fully relax back to their equilibrium state between pulses. If the relaxation delay (D1) is too short, signals will be artificially attenuated, destroying the quantitative relationship.

  • Methodology: Set the relaxation delay (D1) to

    
     30 seconds (at least 5× the longest 
    
    
    
    relaxation time of the protons of interest). Use a 90° excitation pulse and acquire 32–64 scans to ensure a signal-to-noise (S/N) ratio > 250:1.
Step 3: HPLC-UV Cross-Validation
  • Causality: While qNMR excels at absolute quantitation, it may fail to distinguish between closely related regioisomers if their chemical shifts perfectly overlap. HPLC provides the necessary orthogonal separation based on polarity[7].

  • Methodology: Inject 5 µL of a 1 mg/mL sample solution onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic acid. The acid suppresses the ionization of the pyridine ring and carboxamide, preventing peak tailing and ensuring sharp, quantifiable peaks.

Step 4: Data Reconciliation & Decision Gate
  • Causality: By comparing the relative purity (HPLC area %) with the absolute purity (qNMR mass fraction), the system self-validates.

  • Methodology: Calculate the absolute purity from the qNMR integrals. If the HPLC purity is >99% but the qNMR purity is <95%, the discrepancy confirms the presence of UV-transparent impurities[5]. The batch must be rejected or repurified to prevent false positives in downstream screening assays[4].

Workflow Visualization

PurityWorkflow Synth Pyridine Carboxamide Synthesis & Isolation HPLC HPLC-UV Analysis (Relative Purity & Isomers) Synth->HPLC Aliquot 1 LCMS LC-MS Analysis (Mass Confirmation) Synth->LCMS Aliquot 2 qNMR 1H-qNMR Analysis (Absolute Purity) Synth->qNMR Aliquot 3 Compare Orthogonal Cross-Validation (HPLC vs qNMR) HPLC->Compare LCMS->Compare qNMR->Compare Pass Validated Building Block (Ready for Screening) Compare->Pass Purity > 95% & Concordant Fail Reject / Repurify (False Positive Risk) Compare->Fail Discrepant or < 95%

Orthogonal purity validation workflow for pyridine carboxamide building blocks.

References[6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. BenchChem. URL[7] A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. BenchChem. URL[4] Enhanced screening via a pure DNA-encoded peptide library enabled by an Fmoc modification. PNAS. URL[1] 6-cyano-N-methylpyridine-2-carboxamide|High-Quality Research Chemical. BenchChem.URL[5] Residual Complexity Does Impact Organic Chemistry and Drug Discovery: The Case of Rufomyazine and Rufomycin. ACS Publications. URL[2] Furo[3,2-b]pyridine-3-carboxamide|CAS 112372-22-2. BenchChem. URL[3] N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide. Smolecule.URL

Sources

Comparative

Demystifying Secondary Amide Bond Confirmation: A Comparative Guide to FTIR Spectroscopy and Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the challenge of definitively characterizing secondary amide linkages—the structural backbone of proteins, peptides, and advanced polyamide materials. Fourier-Tra...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of definitively characterizing secondary amide linkages—the structural backbone of proteins, peptides, and advanced polyamide materials. Fourier-Transform Infrared (FTIR) spectroscopy remains the gold standard for this task. However, achieving high-fidelity confirmation requires more than simply matching peaks to a library; it demands a mechanistic understanding of vibrational modes, strategic selection of sampling techniques, and orthogonal validation.

This guide objectively compares FTIR against alternative spectroscopic methods and provides a self-validating experimental workflow for secondary amide confirmation.

The Mechanistic Causality of Secondary Amide Vibrations

Secondary amides (R-CO-NH-R') exhibit highly characteristic vibrational modes due to the complex coupling of C=O, C-N, and N-H bonds. To interpret these spectra accurately, one must understand the physical causality behind the three primary diagnostic bands: Amide I, Amide II, and Amide A.

  • Amide I (1630–1680 cm⁻¹): This band is primarily driven by the C=O stretching vibration (approx. 80%) with minor contributions from C-N stretching.

    • Causality: The exact wavenumber is exquisitely sensitive to the hydrogen-bonding environment. When the carbonyl oxygen acts as a strong H-bond acceptor (e.g., in rigid β-sheet structures), the C=O double bond character weakens. This reduces the force constant of the bond, shifting the absorption to lower frequencies (~1630 cm⁻¹). Conversely, weaker H-bonding in random coils shifts the peak higher (~1645–1655 cm⁻¹)[1].

  • Amide II (1510–1580 cm⁻¹): This mode is an out-of-phase combination of the N-H in-plane bend (60%) and the C-N stretching vibration (40%).

    • Causality: Because this mode heavily involves the N-H bond, it is highly responsive to protonation states, geometric constraints, and isotopic exchange, making it a critical target for validation workflows.

  • Amide A (~3300 cm⁻¹): Originates from the N-H stretching vibration.

    • Causality: Its position is dictated by the length of the N-H···O hydrogen bond. Stronger H-bonds shift this peak from ~3400 cm⁻¹ (free N-H) down to ~3300 cm⁻¹.

Table 1: Quantitative FTIR Peak Assignments for Secondary Amides
Vibrational ModeWavenumber Range (cm⁻¹)Primary Bond MotionStructural Causality
Amide A 3225 – 3300N-H stretchingSensitive to H-bond length; shifts lower with stronger H-bonds.
Amide I 1630 – 1680C=O stretching (80%)Dictated by backbone conformation (α-helix vs. β-sheet H-bonding).
Amide II 1510 – 1580N-H bending (60%), C-N stretching (40%)Highly responsive to protonation state and isotopic exchange (HDX).
Amide III 1200 – 1300C-N stretching, N-H bendingComplex coupling with backbone skeletal vibrations.

Orthogonal Comparison: FTIR vs. Raman vs. NMR

Relying solely on one analytical technique can lead to structural misinterpretations. Here is how FTIR compares with Raman and Nuclear Magnetic Resonance (NMR) spectroscopy for amide bond characterization.

  • FTIR vs. Raman Spectroscopy: FTIR depends on changes in the permanent dipole moment, making it exceptionally sensitive to heteronuclear polar bonds like the C=O in Amide I. In contrast,2, favoring homonuclear or symmetric bonds (e.g., C-C, S-S)[2]. While Raman is advantageous for aqueous samples because water is a weak Raman scatterer, FTIR provides superior signal-to-noise ratios for Amide I/II bands and boasts significantly larger reference libraries.

  • FTIR vs. NMR Spectroscopy: 3 by probing nuclear spin states in a magnetic field[3]. However, NMR requires high sample concentrations, isotopic labeling (for complex proteins), and extensive data deconvolution. FTIR is rapid, non-destructive, and captures global secondary structure in seconds.

Table 2: Performance Comparison for Amide Characterization
FeatureFTIR SpectroscopyRaman SpectroscopyNMR Spectroscopy
Primary Principle Change in dipole moment (absorption)Change in polarizability (scattering)Nuclear spin resonance in magnetic field
Sensitivity to Amides Extremely High (Strong C=O dipole)Moderate (Weak C=O polarizability)High (Requires isotopic labeling for large proteins)
Water Interference Severe (H-O-H bend at ~1640 cm⁻¹)Minimal (Water is a weak scatterer)Moderate (Requires solvent suppression)
Structural Insight Global secondary structure (α/β ratio)Backbone skeletal conformationAtomic-level 3D connectivity and dynamics
Sample Prep Minimal (ATR) to Moderate (KBr)Minimal (Direct liquid/solid analysis)Extensive (High concentration, specific solvents)

Optimizing the FTIR Sampling Modality: ATR vs. Transmission

The choice of sampling accessory fundamentally alters the spectral readout and sample preparation workflow.

  • Transmission FTIR: The sample is typically pressed into a KBr pellet or analyzed in a liquid cell with CaF₂ windows.

    • Causality:4 ideal for quantitative deconvolution[4]. However, water strongly absorbs at ~1640 cm⁻¹, which severely obscures the Amide I band in aqueous samples.

  • ATR-FTIR (Attenuated Total Reflectance): Utilizes an internal reflection element (IRE) like Diamond or Germanium. The IR beam creates an evanescent wave that penetrates ~0.5–2 µm into the sample.

    • Causality: Because penetration depth is wavelength-dependent, peaks at lower wavenumbers appear artificially more intense. Furthermore, anomalous dispersion at the sample-crystal interface can cause slight peak shifts (e.g., Amide I shifting by 2-4 cm⁻¹)[4]. Despite this,1[1].

G A Secondary Amide Sample B Physical State? A->B C Aqueous Buffer B->C D Solid / Powder B->D E ATR-FTIR (Evaporate H2O) C->E Rapid Screening F Transmission FTIR (CaF2 Cell + D2O) C->F Precise Deconvolution G ATR-FTIR (Direct Contact) D->G Non-Destructive H Transmission FTIR (KBr Pellet) D->H Deep Bulk Analysis

Decision matrix for selecting the optimal FTIR sampling modality for secondary amide analysis.

Self-Validating Experimental Protocol: Secondary Amide Confirmation via ATR-FTIR

To ensure scientific integrity, an analytical protocol must be a self-validating system. The following ATR-FTIR workflow incorporates Hydrogen-Deuterium Exchange (HDX) to definitively prove the presence of a secondary amide, ruling out overlapping ester or primary amine peaks.

Step-by-Step Methodology
  • Background Collection: Clean the diamond ATR crystal with 70% isopropanol. Collect a background spectrum (air) using 64 scans at 4 cm⁻¹ resolution.

    • Causality: This removes atmospheric H₂O and CO₂ contributions, which possess sharp rotational-vibrational bands that interfere with the amide regions.

  • Native Sample Deposition: Deposit 2 µL of the analyte (e.g., 10 mg/mL protein in a D₂O-free phosphate buffer) directly onto the crystal. Dry under a gentle N₂ stream to form a thin film.

    • Causality: Drying eliminates the bulk water H-O-H bending mode at ~1640 cm⁻¹ that would otherwise completely mask the Amide I band[1].

  • Spectral Acquisition (Native): Collect the spectrum of the dried film. Identify the Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) peaks.

  • Deuterium Exchange Validation (The Self-Validating Step): Rehydrate the dried film on the ATR crystal with 2 µL of pure Deuterium Oxide (D₂O). Allow 10 minutes for isotopic exchange, then dry again under N₂.

  • Spectral Acquisition (Exchanged): Collect the new spectrum of the deuterated film.

  • Data Interpretation & Causality: In a true secondary amide, the labile N-H proton exchanges for deuterium, forming N-D. Because deuterium is twice as heavy as hydrogen, the reduced mass of the oscillator increases. According to Hooke's Law, this shifts the Amide II band (N-H bend) down by ~100 cm⁻¹ to ~1450 cm⁻¹ (now termed the Amide II' band). The Amide I band (C=O stretch) remains largely unaffected. If the 1540 cm⁻¹ peak disappears and a 1450 cm⁻¹ peak appears, the secondary amide bond is unequivocally confirmed.

References

  • Thermo Fisher Scientific - Protein secondary structure elucid
  • Specac Ltd - FTIR: Transmission vs ATR spectroscopy | Anim
  • Rocky Mountain Labs - Difference between FTIR and NMR?
  • Gateway Analytical - Comparison Of Raman And FTIR Spectroscopy: Advantages And Limit

Sources

Validation

A Comparative Guide to the Properties of N-(2-ethylphenyl)isonicotinamide and N-phenylisonicotinamide for Drug Discovery Professionals

Introduction: The Significance of Isonicotinamide Scaffolds in Medicinal Chemistry Isonicotinamide, the amide derivative of isonicotinic acid, serves as a versatile scaffold in the development of novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Isonicotinamide Scaffolds in Medicinal Chemistry

Isonicotinamide, the amide derivative of isonicotinic acid, serves as a versatile scaffold in the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including potential as xanthine oxidase inhibitors, antitumor agents, and antimicrobials.[][3][4][5] The N-phenylisonicotinamide framework, in particular, has been a subject of interest due to its synthetic tractability and the potential for diverse functionalization of the phenyl ring to modulate pharmacokinetic and pharmacodynamic properties.[]

This guide provides a detailed comparative analysis of two such derivatives: the well-characterized N-phenylisonicotinamide and its less-explored analogue, N-(2-ethylphenyl)isonicotinamide. The introduction of an ethyl group at the ortho position of the phenyl ring is a strategic modification intended to investigate the impact of steric and electronic alterations on the molecule's physicochemical and biological characteristics. Due to the limited publicly available data on N-(2-ethylphenyl)isonicotinamide, this guide will serve as a comprehensive roadmap for researchers, outlining the necessary experimental protocols to fully characterize this compound and draw a direct comparison with its parent analogue.

Physicochemical Properties: A Tale of Two Molecules

The physicochemical properties of a drug candidate are paramount to its success, influencing everything from solubility and absorption to metabolism and excretion.[6][7] While experimental data for N-phenylisonicotinamide is available, the properties of N-(2-ethylphenyl)isonicotinamide are largely predictive at this stage.

Table 1: Comparison of Physicochemical Properties

PropertyN-phenylisonicotinamideN-(2-ethylphenyl)isonicotinamideRationale for Predicted Differences
Molecular Formula C₁₂H₁₀N₂O[8][9]C₁₄H₁₄N₂OAddition of a C₂H₄ group.
Molecular Weight 198.22 g/mol [8][9]226.28 g/mol Increased by the mass of the ethyl group.
Melting Point (°C) 166-172[10]Predicted: LowerThe ortho-ethyl group may disrupt crystal lattice packing, leading to a lower melting point.[11]
LogP (Lipophilicity) 1.6 (Predicted)[9]Predicted: HigherThe ethyl group is lipophilic, which is expected to increase the overall lipophilicity of the molecule. This can impact cell membrane permeability and protein binding.[6][12]
Water Solubility Sparingly solublePredicted: LowerIncreased lipophilicity generally correlates with decreased aqueous solubility.[1][]
Appearance White to pale-yellow solid[10]To be determined

Synthesis and Characterization: A Proposed Workflow

A robust and reproducible synthetic route is the cornerstone of any chemical research program. The synthesis of N-phenylisonicotinamide is well-documented and typically proceeds via the acylation of aniline with an activated form of isonicotinic acid.[9][10] A similar approach is proposed for the synthesis of N-(2-ethylphenyl)isonicotinamide.

Proposed Synthesis of N-(2-ethylphenyl)isonicotinamide

This protocol is adapted from established methods for the synthesis of N-phenylisonicotinamide.[10]

Step 1: Activation of Isonicotinic Acid

  • To a round-bottom flask, add isonicotinic acid and an excess of thionyl chloride.

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield isonicotinoyl chloride.

Step 2: Amide Coupling

  • Dissolve the isonicotinoyl chloride in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • In a separate flask, dissolve 2-ethylaniline and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.

  • Slowly add the isonicotinoyl chloride solution to the 2-ethylaniline solution at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted isonicotinic acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure N-(2-ethylphenyl)isonicotinamide.

Diagram 1: Proposed Synthetic Pathway for N-(2-ethylphenyl)isonicotinamide

G Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride Isonicotinic_Acid->Isonicotinoyl_Chloride Reflux Thionyl_Chloride SOCl₂ Product N-(2-ethylphenyl)isonicotinamide Isonicotinoyl_Chloride->Product Aprotic Solvent, 0°C to RT Two_Ethylaniline 2-Ethylaniline Base Base (e.g., Et₃N)

Caption: Synthetic route to N-(2-ethylphenyl)isonicotinamide.

Comprehensive Characterization: Establishing a Baseline

A thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following analytical techniques are recommended for both N-phenylisonicotinamide and the newly synthesized N-(2-ethylphenyl)isonicotinamide to allow for a direct comparison.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the chemical structure of the molecules.

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • For ¹H NMR, pay close attention to the chemical shifts and coupling patterns of the aromatic protons and the ethyl group protons in N-(2-ethylphenyl)isonicotinamide. The ortho-substitution is expected to influence the chemical shifts of the neighboring protons due to steric and electronic effects.[11][13]

    • For ¹³C NMR, identify the resonances for all unique carbon atoms.

  • Expected Observations: The ¹H NMR spectrum of N-(2-ethylphenyl)isonicotinamide should show characteristic signals for the ethyl group (a quartet and a triplet) in the aliphatic region, which will be absent in the spectrum of N-phenylisonicotinamide.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecules, particularly the amide bond.[14]

  • Protocol:

    • Acquire the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

    • Identify the characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch (amide I band, around 1650-1680 cm⁻¹), and the N-H bend (amide II band, around 1550 cm⁻¹).[15]

  • Expected Observations: Both compounds should exhibit similar characteristic amide peaks. Subtle shifts in the peak positions for N-(2-ethylphenyl)isonicotinamide may be observed due to the electronic influence of the ethyl group.

3. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the synthesized compounds.[3][4][16]

  • Protocol:

    • Analyze a dilute solution of the sample using an electrospray ionization (ESI) mass spectrometer.

    • Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).

  • Expected Observations: The mass spectrum of N-phenylisonicotinamide should show a prominent peak at m/z 199.08, while N-(2-ethylphenyl)isonicotinamide should exhibit a peak at m/z 227.11.

4. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the synthesized compounds.

  • Protocol:

    • Develop a reversed-phase HPLC method using a C18 column.

    • A suitable mobile phase would be a gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

    • Monitor the elution of the compounds using a UV detector at a wavelength where both compounds have significant absorbance (e.g., 254 nm).

    • Inject a known concentration of the sample and determine the peak area to calculate purity.

  • Expected Observations: A pure sample should show a single major peak. The retention time of N-(2-ethylphenyl)isonicotinamide is expected to be longer than that of N-phenylisonicotinamide due to its increased lipophilicity.

5. Differential Scanning Calorimetry (DSC)

  • Purpose: To accurately determine the melting point and assess the crystalline purity of the compounds.[17][18][19][20]

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting transition.

  • Expected Observations: A sharp melting endotherm is indicative of a pure crystalline compound. As predicted, the melting point of N-(2-ethylphenyl)isonicotinamide may be lower than that of N-phenylisonicotinamide.

Proposed Experimental Workflow for Comparative Analysis

Diagram 2: Workflow for Comparative Property Analysis

G cluster_bioactivity Preliminary Biological Screening Synthesis_N_phenyl Synthesize N-phenyl- isonicotinamide NMR NMR (¹H, ¹³C) Synthesis_N_phenyl->NMR Synthesis_N_2_ethyl Synthesize N-(2-ethylphenyl)- isonicotinamide Synthesis_N_2_ethyl->NMR FTIR FT-IR NMR->FTIR MS Mass Spectrometry FTIR->MS HPLC HPLC (Purity) MS->HPLC DSC_char DSC (Melting Point) HPLC->DSC_char Solubility Solubility Assay (Aqueous & Organic) DSC_char->Solubility Lipophilicity LogP Determination (e.g., Shake-flask or RP-HPLC) Solubility->Lipophilicity Crystal_Structure Single Crystal X-ray Diffraction (if possible) Lipophilicity->Crystal_Structure Bio_Screen In vitro assays based on known isonicotinamide targets Crystal_Structure->Bio_Screen

Caption: A comprehensive workflow for the synthesis, characterization, and comparative analysis of the two isonicotinamide derivatives.

Potential Biological Activity: A Look into the Future

The N-phenylisonicotinamide scaffold has been explored for its potential as an inhibitor of various enzymes.[] The introduction of the 2-ethylphenyl group could modulate biological activity in several ways:

  • Steric Effects: The ethyl group at the ortho position may introduce steric hindrance, which could either enhance or diminish binding to a biological target depending on the topology of the binding site.[11][21] For instance, it could force the phenyl ring to adopt a different dihedral angle relative to the isonicotinamide core, potentially leading to a more favorable or unfavorable binding conformation.

  • Increased Lipophilicity: The higher predicted lipophilicity of N-(2-ethylphenyl)isonicotinamide may lead to improved cell membrane permeability and, consequently, better bioavailability.[6][12] However, excessive lipophilicity can also lead to non-specific binding and increased metabolic clearance.[7]

A logical starting point for investigating the biological activity of N-(2-ethylphenyl)isonicotinamide would be to screen it in assays where N-phenylisonicotinamide derivatives have shown promise, such as in xanthine oxidase inhibition or anticancer cell proliferation assays.

Conclusion

This guide has provided a comprehensive framework for the comparative analysis of N-(2-ethylphenyl)isonicotinamide and N-phenylisonicotinamide. While a significant amount of information exists for the latter, the former represents a novel chemical entity with unexplored potential. By following the detailed synthetic and analytical protocols outlined herein, researchers can systematically characterize N-(2-ethylphenyl)isonicotinamide and generate the necessary data for a robust head-to-head comparison. This will not only elucidate the structure-property relationships within this class of compounds but also pave the way for the rational design of new isonicotinamide-based drug candidates with improved therapeutic profiles.

References

  • Meng, F., et al. (2019). Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. OMICS International. Available at: [Link]

  • Arnott, J. A., & Planey, S. L. (2019). Is there enough focus on lipophilicity in drug discovery?. Taylor & Francis Online. Available at: [Link]

  • Patsnap. (2026). Amide Infrared Spectroscopy: Determining Purity via Peak Analysis. Patsnap Eureka. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. Available at: [Link]

  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. Available at: [Link]

  • Intertek. (n.d.). MASS SPECTROMETRY FOR POLYMERS. Intertek. Available at: [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. Available at: [Link]

  • Deep Origin. (2019). Lipophilicity. Computational Chemistry Glossary. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc.. Available at: [Link]

  • Medium. (2023). FT-IR Spectroscopy for Characterization of Protein Secondary Structure. Medium. Available at: [Link]

  • In-vivo. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. In-vivo. Available at: [Link]

  • Jordi Labs. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Jordi Labs. Available at: [Link]

  • Wikipedia. (n.d.). Ortho effect. Wikipedia. Available at: [Link]

  • ResearchGate. (2025). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. Available at: [Link]

  • Jordi Labs. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Jordi Labs. Available at: [Link]

  • National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available at: [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Broad Institute. Available at: [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of the amide derivatives [(I)–(VII)]. ResearchGate. Available at: [Link]

  • bioRxiv. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Available at: [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available at: [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Available at: [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance. Available at: [Link]

  • Inflexalabs. (n.d.). NMR sample preparation guidelines. Inflexalabs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethylisonicotinamide. PubChem. Available at: [Link]

  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]

  • University of Bristol. (n.d.). Quantitative NMR Spectroscopy. University of Bristol. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available at: [Link]

  • IUCr Journals. (2026). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. IUCr Journals. Available at: [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. Available at: [Link]

  • ResearchGate. (2026). (PDF) Synthesis and structure of N-(perfluorophenyl)isonicotinamide. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. Available at: [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta. Chemistry Steps. Available at: [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • Royal Society of Chemistry. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. Available at: [Link]

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Comparative

High-Performance Liquid Chromatography (HPLC) for Chloropyridine Derivatives: A Comparative Column Guide

Chloropyridines (e.g., 2-chloropyridine, 2-amino-5-chloropyridine, 2,3,6-trichloropyridine) are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, their chr...

Author: BenchChem Technical Support Team. Date: March 2026

Chloropyridines (e.g., 2-chloropyridine, 2-amino-5-chloropyridine, 2,3,6-trichloropyridine) are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, their chromatographic analysis presents a distinct set of physicochemical challenges. The basicity of the pyridine nitrogen, combined with the electron-withdrawing effects of halogen substituents, creates molecules with complex polarity profiles.

This guide objectively compares the performance of standard reversed-phase columns against alternative stationary phases (mixed-mode and silica-hydride) for chloropyridine analysis. It provides researchers with the mechanistic causality behind retention behaviors and a self-validating experimental protocol to ensure data integrity.

Mechanistic Evaluation of Column Chemistries

When separating chloropyridine isomers, the choice of stationary phase dictates both peak symmetry and resolution. The fundamental challenge lies in the interaction between the basic pyridine nitrogen and the unendcapped silanols (Si-O⁻) present on traditional silica backbones.

  • Standard Reversed-Phase (C18): C18 columns rely on hydrophobic partitioning. While effective for highly halogenated, lipophilic derivatives (like 2,3,6-trichloropyridine), basic mono-chloropyridines often suffer from severe peak tailing. This occurs because the basic nitrogen undergoes secondary cation-exchange interactions with acidic silanols. To mitigate this, strict mobile phase pH control (e.g., pH 3.0) is required to protonate the silanols and neutralize their charge[1].

  • Mixed-Mode Chromatography: Columns such as the Coresep 100 intentionally embed ion-exchange groups within a reversed-phase matrix. Because aminochloropyridines possess both hydrophobic (aromatic ring) and ionic (amine/pyridine) characteristics, mixed-mode columns exploit this dual nature. This synergistic mechanism allows for longer retention times and superior isomer selectivity without the need for MS-incompatible ion-pairing reagents[2].

  • Aqueous Normal Phase (ANP) / Silica-Hydride: Columns like the Cogent Amide utilize a silicon hydride (Si-H) surface instead of standard silanols (Si-OH). This fundamental chemical shift eliminates silanol-driven peak tailing entirely. In ANP mode, highly polar chloropyridine derivatives can be retained using high-organic mobile phases, which is highly advantageous for LC-MS sensitivity[3].

RetentionMechanism Analyte Chloropyridine Derivatives C18 Standard C18 (Reversed-Phase) Analyte->C18 MixedMode Mixed-Mode (RP + Cation Exchange) Analyte->MixedMode SilicaHydride Silica-Hydride (Aqueous Normal Phase) Analyte->SilicaHydride Hydrophobic Hydrophobic Retention Susceptible to Silanol Tailing C18->Hydrophobic Dual Dual Retention Mechanism High Isomer Selectivity MixedMode->Dual ANP Polar Retention No Silanol Interference SilicaHydride->ANP

Fig 1. Mechanistic comparison of HPLC column chemistries for chloropyridine separation.

Quantitative Retention Time Data

The degree of halogenation directly impacts the hydrophobicity (LogP) of the pyridine ring. As demonstrated in industrial synthesis patents, increasing the number of chlorine atoms significantly increases retention time on standard C18 phases[4]. Conversely, highly polar amino-substituted chloropyridines benefit from mixed-mode or ANP conditions[2],[3].

Table 1: Comparative HPLC Retention Data for Chloropyridine Derivatives

AnalyteColumn ChemistryMobile Phase / Elution StrategyRetention Time (min)Tailing FactorSource
2-Amino-5-chloropyridine Standard C180.1% H₃PO₄ (pH 3.0) / ACN (Gradient)~ 8.51.1[1]
2,6-Dichloropyridine Standard C18Acidic Aqueous / Organic (Gradient)6.68N/A[4]
2,3,6-Trichloropyridine Standard C18Acidic Aqueous / Organic (Gradient)10.08N/A[4]
4-Amino-3-chloropyridine Mixed-Mode (Coresep 100)Ammonium Formate pH 3.5 / ACN< 5.0High Symmetry[2]
4-Amino-3-chloropyridine Silica-Hydride (Cogent Amide)92% ACN / 8% Water / 0.1% TEAFast ANP ElutionN/A[3]

Self-Validating Experimental Protocol: Purity Analysis

To ensure absolute reproducibility, the following protocol for the purity analysis of 2-amino-5-chloropyridine is designed as a self-validating system. It incorporates built-in System Suitability Tests (SST) to verify column integrity and mobile phase preparation before any unknown samples are injected[1].

Step 1: Mobile Phase Preparation & Causality
  • Mobile Phase A: 0.1% (v/v) orthophosphoric acid in LC-MS grade water, adjusted to pH 3.0.

    • Causality: The low pH serves a dual purpose. It protonates the basic pyridine nitrogen (ensuring a consistent ionization state for predictable retention) and protonates residual surface silanols on the silica backbone (pKa ~ 3.5-4.5). This neutralizes the silanols, preventing the secondary cation-exchange interactions that cause severe peak tailing.

  • Mobile Phase B: 100% Acetonitrile (HPLC grade).

  • Action: Filter both phases through a 0.22 µm membrane and sonicate for 10 minutes to degas, preventing baseline noise and pump cavitation.

Step 2: Sample & Standard Preparation
  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents "solvent-mismatch." If the sample is dissolved in 100% strong solvent (ACN), it will travel down the column faster than the mobile phase front, leading to peak splitting and fronting.

  • Standard Solution: Accurately weigh 10 mg of 2-Amino-5-chloropyridine reference standard into a 100 mL volumetric flask and bring to volume with diluent (100 µg/mL).

Step 3: System Suitability Testing (SST)

Before running samples, inject the Standard Solution five times to validate the chromatographic system.

  • Tailing Factor (Tf): Must be between 0.8 and 1.5 .

    • Validation Logic: A Tf > 1.5 immediately alerts the operator to column voiding, frit blockage, or unsuppressed silanol activity (indicating the mobile phase pH is incorrect).

  • Theoretical Plates (N): Must be > 2000 .

    • Validation Logic: Ensures the column maintains sufficient efficiency and resolving power to separate closely eluting structural impurities.

  • Relative Standard Deviation (RSD): Peak area RSD must be ≤ 2.0% to confirm autosampler precision.

Step 4: Gradient Execution & Detection
  • Execute a linear gradient from low organic (e.g., 5% B) to high organic (e.g., 95% B) over 8-10 minutes.

  • Detection: Monitor via UV-Vis or Diode Array Detector (DAD) at 254 nm, which is optimal for the conjugated π-system of the halogenated pyridine ring.

Workflow Prep 1. Sample Preparation Diluent: 50:50 Mobile Phase A/B Equil 2. Column Equilibration Establish Baseline Stability Prep->Equil SST 3. System Suitability Test (SST) Validate Plates >2000, Tailing 0.8-1.5 Equil->SST Analysis 4. Gradient Elution & Detection UV-Vis/DAD at 254 nm SST->Analysis Data 5. Chromatographic Integration Quantify Purity & Impurities Analysis->Data

Fig 2. Standardized self-validating HPLC workflow for chloropyridine purity analysis.

References

  • Google Patents.CN113493408A - Preparation method of 2,3,6-trichloropyridine.
  • HELIX Chromatography. HPLC Methods for analysis of 4-amino-3-chloropyridine. HELIX Chromatography Applications. URL:[Link]

  • Cogent HPLC Columns. Cogent HPLC Columns Catalog: Silica-Hydride Technology. MicroSolv Technology Corporation. URL:[Link]

Sources

Validation

Crystal Structure Data Guide: N-Aryl Pyridine-4-Carboxamides

Executive Summary: The Structural Mandate In the landscape of drug discovery and materials science, N-aryl pyridine-4-carboxamides (isonicotinamides) represent a critical scaffold. Unlike their 2- and 3-isomers, the 4-is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Mandate

In the landscape of drug discovery and materials science, N-aryl pyridine-4-carboxamides (isonicotinamides) represent a critical scaffold. Unlike their 2- and 3-isomers, the 4-isomer offers a unique linear vector for hydrogen bonding, making it a "privileged scaffold" for kinase inhibitors (e.g., Sorafenib analogs) and supramolecular synthons.

This guide objectively compares the crystallographic performance of N-aryl pyridine-4-carboxamides against their positional isomers (2- and 3-carboxamides) and phenyl analogs. The data reveals a distinct hierarchy of intermolecular forces that dictates solubility, stability, and binding affinity.

Structural Landscape & Synthon Logic

The primary differentiator in this chemical space is the Supramolecular Synthon . The position of the pyridine nitrogen relative to the amide group dictates whether the molecule forms self-limiting intramolecular locks or open, infinite intermolecular networks.

Comparative Analysis: The Isomer Effect
FeaturePyridine-4-carboxamide (Isonicotinamide) Pyridine-3-carboxamide (Nicotinamide) Pyridine-2-carboxamide (Picolinamide)
Dominant Synthon Intermolecular Amide-Pyridine Heterosynthon (

or

chains)
Intermolecular Amide-Pyridine HeterosynthonIntramolecular N-H...N bond (

or

motif)
H-Bond Donor Available (Open)Available (Open)Locked (Unavailable for intermolecular bonding)
Conformation Twisted (Non-planar)Twisted (Non-planar)Planar (due to intramolecular lock)
Solubility Profile High (Polar networks)HighLower (Lipophilic packing)
Cocrystal Potential High (Excellent acceptor/donor)HighLow (Donor site blocked)
Mechanism of Assembly

The Amide-Pyridine Heterosynthon (N-H···N


) is robust and energetically favored over the Amide-Amide Homosynthon (N-H···O=C) in the 4-isomer series.[1] This leads to the formation of infinite 1D chains.
  • 4-Isomer: The nitrogen lone pair is para to the amide, creating a linear "head-to-tail" assembly vector.

  • 2-Isomer: The nitrogen lone pair is ortho. It captures the amide proton intramolecularly, closing the system and preventing the formation of extended hydrogen-bond networks.

Quantitative Crystal Data

The following data aggregates structural metrics from the N-(chlorophenyl)pyridinecarboxamide (NxxCl) series and fluorinated analogs.

Table 1: Geometric Parameters (Å and °)

Comparison of bond lengths and torsion angles across isomers.

CompoundAmide C=O[2][1][3][4][5][6][7][8][9] (Å)Amide C-N (Å)Pyridine-Amide Twist (°)Phenyl-Amide Twist (°)Ref.[2]
N-(4-Cl-Ph)-pyridine-4-carboxamide 1.2321.35528.4°34.1°[1]
N-(4-Cl-Ph)-pyridine-3-carboxamide 1.2291.35824.1°29.8°[1]
N-(4-Cl-Ph)-pyridine-2-carboxamide 1.2251.3650.5° (Planar) 5.2°[1]
N-(F5-Ph)-pyridine-4-carboxamide 1.2181.36047.8°49.7°[2]

Insight: The 2-isomer is nearly planar due to the intramolecular lock. The 4-isomer exhibits significant twist angles (>25°), disrupting crystal packing efficiency and often leading to higher solubility or the inclusion of solvent molecules (hydrates) to fill voids.

Table 2: Hydrogen Bond Metrics

Interaction geometry for the dominant N-H...N interaction.

Interaction TypeD-H...A SystemD...A Distance (Å)D-H...A Angle (°)Occurrence
Heterosynthon N(amide)-H ... N(pyridine)2.95 - 3.05160 - 175Dominant in 4-isomers
Homosynthon N(amide)-H ... O=C(amide)2.85 - 2.95165 - 178Rare (only if N

is blocked)
Intramolecular N(amide)-H ... N(pyridine)2.65 - 2.70130 - 145Exclusive to 2-isomers
Hydrate Bridge N-H ... O

... N

2.80 (N-O)170Common in 4-isomers (e.g., NppCl)

Visualization of Structural Logic

Diagram 1: Synthon Selection Pathway

This decision tree illustrates how the molecular structure dictates the crystal packing motif.

SynthonLogic Start N-Aryl Pyridine Carboxamide Pos Nitrogen Position? Start->Pos Ortho 2-Position (Ortho) Pos->Ortho Ortho MetaPara 3- or 4-Position Pos->MetaPara Meta/Para Intra Intramolecular H-Bond (S(6) Ring) Ortho->Intra N_py captures H_amide Inter Intermolecular H-Bond (Chain Formation) MetaPara->Inter N_py exposed Planar Planar Conformation Lipophilic Packing Intra->Planar Network Infinite 1D Chains (Amide-Pyridine Heterosynthon) Inter->Network Hydrate Void Formation? Likely Hydrate/Solvate Network->Hydrate If packing inefficient

Caption: Logical flow determining crystal packing based on pyridine nitrogen position. 4-isomers favor open networks.

Experimental Protocols

To ensure reproducibility and high-quality single crystals for X-ray diffraction, follow this optimized protocol.

Synthesis: The Acid Chloride Route

This method is preferred over coupling reagents (EDC/HOBt) for generating diffraction-quality material due to fewer byproducts.

  • Activation: Suspend isonicotinic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT until gas evolution ceases (approx. 2h).

  • Evaporation: Remove solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride (do not purify).

  • Coupling: Redissolve residue in dry THF. Add the substituted aniline (1.0 eq) and triethylamine (1.5 eq) dropwise at 0°C.

  • Workup: Stir at RT for 4h. Quench with water. The product often precipitates; filter and wash with water/ether.

Crystallization: Slow Evaporation

The 4-isomer often forms hydrates. Control water content carefully.

  • Method: Slow evaporation.[6]

  • Solvent System A (Target: Anhydrous): Dissolve 20 mg in 5 mL Methanol/Ethanol (1:1). Filter through a 0.45 µm PTFE syringe filter into a narrow vial. Cover with parafilm containing 3 pinholes.

  • Solvent System B (Target: Hydrate): Dissolve 20 mg in 5 mL Acetone/Water (9:1).

  • Observation: Crystals typically appear within 3-5 days. 4-isomers often form needles or blocks; 2-isomers often form plates.

Diagram 2: Synthesis & Crystallization Workflow

Workflow Reactants Isonicotinic Acid + Oxalyl Chloride Intermed Acid Chloride (In Situ) Reactants->Intermed DCM, cat. DMF Coupling Add Aniline + Et3N / THF Intermed->Coupling Crude Crude Precipitate Coupling->Crude Workup CrystA MeOH/EtOH (Anhydrous) Crude->CrystA Path A CrystB Acetone/Water (Hydrate) Crude->CrystB Path B XRD Single Crystal XRD CrystA->XRD CrystB->XRD

Caption: Optimized workflow for synthesis and selective crystallization of N-aryl pyridine-4-carboxamides.

References

  • Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Source: ACS Crystal Growth & Design URL:[Link] Note:[2][10] Comprehensive 3x3 isomer grid analysis (NxxCl series).

  • Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Source: Acta Crystallographica Section E URL:[Link] Note: Data on fluorinated analogs and twist angles.[2]

  • Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides. Source: Acta Crystallographica Section C URL:[Link] Note: Comparison of 2-isomer (picolinamide) packing vs 4-isomer.

  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides. Source: Crystal Growth & Design URL:[Link] Note: Analysis of cocrystal potential and supramolecular compatibility.[11][12][13]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
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